molecular formula C5H7BrO2 B1422559 Methyl 1-Bromocyclopropanecarboxylate CAS No. 96999-01-8

Methyl 1-Bromocyclopropanecarboxylate

Cat. No.: B1422559
CAS No.: 96999-01-8
M. Wt: 179.01 g/mol
InChI Key: RESWQIUWQHUEAW-UHFFFAOYSA-N
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Description

Methyl 1-Bromocyclopropanecarboxylate is a useful research compound. Its molecular formula is C5H7BrO2 and its molecular weight is 179.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-bromocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESWQIUWQHUEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679274
Record name Methyl 1-bromocyclopropane-1-carboxylate
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Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96999-01-8
Record name Methyl 1-bromocyclopropane-1-carboxylate
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Record name Methyl 1-bromocyclopropanecarboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 1-Bromocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Strained Ring

In the landscape of modern drug discovery and materials science, the cyclopropyl moiety stands out as a "privileged scaffold." Its inherent ring strain imparts unique conformational rigidity and electronic properties, making it a powerful tool for modulating the bioactivity, metabolic stability, and physicochemical profiles of parent molecules. Methyl 1-bromocyclopropanecarboxylate is a key bifunctional building block that provides direct access to this valuable motif. As a compact structure bearing both an electrophilic bromine atom and a nucleophilically-receptive ester, it serves as a versatile linchpin in complex molecular architectures.

This guide provides an in-depth exploration of the synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles. We will examine the strategic decisions behind precursor synthesis, the mechanics of esterification, and the practical considerations for purification and handling, equipping researchers with the knowledge to confidently and safely incorporate this vital reagent into their synthetic programs.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of effective synthesis and characterization. This compound is a colorless to pale yellow liquid with limited water solubility but good solubility in common organic solvents like ethanol and ether.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number96999-01-8[1]
Molecular FormulaC₅H₇BrO₂
Molar Mass179.01 g/mol [3]
Boiling Point~151 °C
Density~1.727 g/cm³[1]
AppearanceColorless to slightly yellow liquid[1][2]

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized product.

Table 2: Key Spectroscopic Data for Product Verification

SpectroscopyExpected CharacteristicsSource
Infrared (IR) Strong C=O stretch (ester) ~1730 cm⁻¹; C-Br stretch ~600-700 cm⁻¹[4]
¹H NMR Singlet for -OCH₃ protons ~3.7 ppm; Diastereotopic multiplets for cyclopropyl CH₂ protons ~1.2-1.8 ppm.[5]
¹³C NMR Carbonyl carbon ~170 ppm; Quaternary cyclopropyl carbon (C-Br) ~30-40 ppm; -OCH₃ carbon ~53 ppm; CH₂ cyclopropyl carbons ~20-25 ppm.[5]
Mass Spec (GC-MS) Molecular ion peak (M⁺) at m/z ~178/180 (reflecting ⁷⁹Br/⁸¹Br isotopes).[3]

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached as a two-stage process. This strategy allows for the isolation and purification of a key intermediate, ensuring a higher quality final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification Start Cyclopropanecarboxylic Acid Precursor 1-Bromocyclopropanecarboxylic Acid Start->Precursor Hunsdiecker-type Bromodecarboxylation Esterification Fischer-Speier Esterification Precursor->Esterification Intermediate Isolation & Purification FinalProduct This compound Esterification->FinalProduct

Diagram 1: High-level two-stage synthetic workflow.
  • Stage 1: Synthesis of 1-Bromocyclopropanecarboxylic Acid : This is the critical step where the bromine atom is introduced onto the cyclopropane ring. The most robust method is a variation of the Hunsdiecker reaction, which facilitates a bromodecarboxylation.

  • Stage 2: Fischer-Speier Esterification : The synthesized carboxylic acid precursor is then converted to its methyl ester via a classic acid-catalyzed reaction with methanol.

Stage 1 Protocol: Synthesis of 1-Bromocyclopropanecarboxylic Acid

The introduction of a bromine atom at the tertiary carbon of cyclopropanecarboxylic acid is achieved via a radical pathway. The Hunsdiecker reaction, which traditionally converts silver salts of carboxylic acids into alkyl halides, is the foundational principle.[6][7] A more practical modification, known as the Christol-Firth modification, uses the free carboxylic acid with mercuric oxide (HgO) and bromine, avoiding the need to prepare and handle the often-sensitive silver salt.[8]

Reaction Mechanism: Hunsdiecker-type Bromination

The reaction proceeds through a free-radical chain mechanism. The key is the formation of an unstable acyl hypobromite intermediate, which undergoes homolytic cleavage and subsequent decarboxylation.

G RCOOH R-COOH RCOOBr [R-COO-Br] Acyl Hypobromite RCOOH->RCOOBr Formation of Intermediate Br2 Br₂ Br2->RCOOBr Formation of Intermediate HgO HgO HgO->RCOOBr Formation of Intermediate R_dot R• Cyclopropyl Radical RCOOBr->R_dot Homolytic Cleavage & Decarboxylation (-CO₂) Br_dot Br• RCOOBr->Br_dot RBr R-Br 1-Bromocyclopropanecarboxylic Acid R_dot->RBr Radical Combination with Br• CO2 CO₂ Br_dot->RBr

Diagram 2: Simplified mechanism of the Hunsdiecker-type reaction.
Detailed Experimental Protocol

Safety First: This procedure involves bromine, a highly corrosive and toxic substance, and mercury compounds. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[9][10]

Table 3: Reagents and Materials for Stage 1

ReagentMW ( g/mol )Amount (moles)Mass/VolumeNotes
Cyclopropanecarboxylic acid86.090.2521.5 gEnsure it is dry.
Red Mercuric Oxide (HgO)216.590.12527.5 gUse high purity grade.
Bromine (Br₂)159.810.2513 mL (40 g)Handle with extreme care.
Carbon Tetrachloride (CCl₄)153.82-~100 mLAnhydrous solvent.

Procedure:

  • Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction.

  • Initial Charge: To the flask, add cyclopropanecarboxylic acid (21.5 g, 0.25 mol), red mercuric oxide (27.5 g, 0.125 mol), and 60 mL of anhydrous carbon tetrachloride.

  • Reaction Initiation: Begin stirring the suspension. In the dropping funnel, place bromine (13 mL, 0.25 mol) dissolved in 40 mL of anhydrous carbon tetrachloride.

  • Controlled Addition: Add the bromine solution dropwise to the stirred suspension over approximately 60-90 minutes. The reaction is exothermic; maintain the internal temperature between 30-35°C using a water bath to prevent excessive heat generation.[11]

    • Scientist's Note: The gradual addition of bromine is critical. A rapid addition can lead to an uncontrolled exotherm and the formation of side products. The red color of bromine should dissipate as it reacts.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature until the evolution of carbon dioxide gas ceases (typically 2-3 hours). The disappearance of the red/brown bromine color and the formation of a pale precipitate (mercuric bromide) are indicators of reaction progression.

  • Work-up: Cool the reaction mixture in an ice-water bath. Filter the mixture to remove the precipitated mercuric bromide. Wash the filter cake with small portions of fresh carbon tetrachloride.

  • Solvent Removal: Combine the filtrates and remove the carbon tetrachloride solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 1-bromocyclopropanecarboxylic acid can be purified by vacuum distillation or recrystallization to yield the final precursor for the next stage.

Stage 2 Protocol: Fischer-Speier Esterification

This classic reaction converts the carboxylic acid into its corresponding methyl ester using an excess of methanol as both a reagent and a solvent, with a strong acid catalyst.[12] The reaction is an equilibrium process; therefore, using a large excess of the alcohol helps drive the reaction toward the product side, in accordance with Le Châtelier's principle.[13]

Reaction Mechanism: Acid-Catalyzed Esterification

The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack from the alcohol, a series of proton transfers, and finally, the elimination of a water molecule to yield the ester.[14]

G A R-COOH B R-C(OH)₂⁺ (Protonated Carbonyl) A->B 1. Protonation H_plus H⁺ C R-C(OH)₂(⁺OCH₃H) (Tetrahedral Intermediate) B:e->C:w 2. Nucleophilic Attack MeOH CH₃OH D R-C(OH)(OH₂⁺)(OCH₃) C->D 3. Proton Transfer E R-C(OH)(OCH₃)⁺ D->E 4. Elimination of H₂O H2O H₂O F R-COOCH₃ (Ester Product) E->F 5. Deprotonation

Diagram 3: Key steps in the Fischer-Speier esterification mechanism.
Detailed Experimental Protocol

Table 4: Reagents and Materials for Stage 2

ReagentMW ( g/mol )Amount (moles)Mass/VolumeNotes
1-Bromocyclopropanecarboxylic acid164.990.116.5 gFrom Stage 1.
Methanol (MeOH)32.04-150 mLAnhydrous, serves as reagent and solvent.
Sulfuric Acid (H₂SO₄)98.08Catalytic1-2 mLConcentrated, acts as catalyst.
Saturated Sodium Bicarbonate (NaHCO₃)--As neededFor neutralization.
Diethyl Ether--As neededFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)--As neededFor drying.

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask fitted with a reflux condenser, combine the 1-bromocyclopropanecarboxylic acid (16.5 g, 0.1 mol) and anhydrous methanol (150 mL).

  • Catalyst Addition: While gently swirling the flask, carefully add concentrated sulfuric acid (1-2 mL) dropwise.

    • Scientist's Note: The addition of concentrated sulfuric acid to methanol is highly exothermic. The acid should be added slowly and with cooling if necessary.

  • Reflux: Heat the mixture to reflux using a heating mantle and continue for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing 200 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to remove unreacted acid and the H₂SO₄ catalyst), and finally with brine (100 mL).

    • Scientist's Note: Be cautious during the bicarbonate wash as CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of fresh diethyl ether.

  • Solvent Removal: Remove the diethyl ether solvent using a rotary evaporator.

  • Final Purification: The crude product, this compound, can be purified by vacuum distillation to obtain a clear, colorless to pale yellow liquid.

Safety and Hazard Management

This compound is a hazardous chemical that requires careful handling.[3]

  • Health Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation. Vapors may cause respiratory irritation.[3]

  • Physical Hazards: It is a flammable liquid and vapor.[3] Keep away from heat, sparks, open flames, and hot surfaces.[10][15] Use explosion-proof electrical and ventilating equipment.[10]

  • Handling: Always work in a well-ventilated chemical fume hood.[1] Wear appropriate PPE, including chemical safety goggles, gloves, and protective clothing.[9][15] Ensure that an eyewash station and safety shower are readily accessible.[15]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[9][16] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15]

Conclusion

The synthesis of this compound via a two-stage approach involving a Hunsdiecker-type bromination followed by Fischer esterification is a reliable and scalable method. By understanding the mechanistic underpinnings of each step—the radical nature of the bromination and the equilibrium dynamics of the esterification—researchers can optimize reaction conditions and troubleshoot effectively. Careful adherence to safety protocols is paramount due to the hazardous nature of the reagents and the final product. Mastery of this synthesis provides the chemical community with consistent access to a high-value building block, paving the way for innovations in medicine and materials science.

References

Methyl 1-Bromocyclopropanecarboxylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1-Bromocyclopropanecarboxylate for Advanced Research and Development

Introduction: The Strategic Value of a Strained Ring

This compound is a cornerstone building block for chemists at the forefront of pharmaceutical and agrochemical design. Its deceptively simple structure, featuring a highly strained three-membered ring appended with both a bromine atom and a methyl ester, offers a unique combination of conformational rigidity and versatile reactivity. The cyclopropane motif is a highly sought-after scaffold in modern medicinal chemistry, prized for its ability to act as a "bioisostere" for phenyl rings or gem-dimethyl groups, often leading to improved metabolic stability, reduced off-target toxicity, and optimized binding geometries. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound, its synthetic utility, and the critical protocols for its safe and effective use.

Section 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a reagent's physical properties is fundamental to its effective application in synthesis, from reaction setup to purification.

Identifiers and Chemical Structure
IdentifierValueSource
IUPAC Name methyl 1-bromocyclopropane-1-carboxylate[1]
CAS Number 96999-01-8[1][2][3]
Molecular Formula C₅H₇BrO₂[1][2]
Molecular Weight 179.01 g/mol [1][2]
InChIKey RESWQIUWQHUEAW-UHFFFAOYSA-N[4]
SMILES COC(=O)C1(CC1)Br[1]
Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic odor.[1] As is common for specialized reagents, some physical constants reported in the literature and by commercial suppliers show slight variations.

PropertyValue(s)Source(s)
Appearance Colorless to light yellow liquid[4][5]
Density ~1.46 g/cm³ to 1.727 g/cm³[4][5]
Boiling Point ~107-111 °C or 151 °C[4][5]
Flash Point 45 °C[4][5]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[1][5]

Causality Insight: The limited water solubility is a direct consequence of the hydrophobic cyclopropane ring and the methyl ester group, which dominate the molecule's character over the polar carbonyl. The discrepancies in reported boiling points and densities may arise from different measurement conditions (e.g., pressure) or purity levels of the samples.

Spectroscopic Signature for Quality Control

Spectroscopic analysis is non-negotiable for verifying the identity and purity of the starting material, preventing costly downstream failures.

  • ¹H NMR: The proton NMR spectrum is expected to show two key signals: a singlet around 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃), and a complex multiplet pattern for the four protons on the cyclopropane ring (-CH₂CH₂-). The integration ratio of these signals should be 3:4.

  • ¹³C NMR: The carbon spectrum will reveal the quaternary carbon attached to the bromine, the two equivalent methylene carbons of the ring, the methyl carbon of the ester, and the distinct carbonyl carbon (C=O).

  • Infrared (IR) Spectroscopy: A prominent, sharp absorption band is expected in the range of 1720-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the ester functional group.

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity (M and M+2) corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Caption: Molecular structure of this compound.

Section 2: Chemical Reactivity and Synthetic Logic

The synthetic power of this compound stems from two primary features: the ring strain of the cyclopropane and the electrophilic carbon atom bonded to the bromine.

  • Nucleophilic Substitution: The carbon atom bearing the bromine is highly susceptible to attack by a wide range of nucleophiles. This is the most common transformation, allowing for the introduction of diverse functionalities such as amines, thiols, azides, and cyanides. This reaction is the gateway to creating more complex cyclopropane-containing building blocks.[1]

  • Ring Strain Dynamics: The inherent strain energy of the cyclopropane ring (~27 kcal/mol) makes it behave somewhat like a π-bond. Under certain conditions, particularly with transition metals or radical initiators, ring-opening reactions can occur, providing access to linear aliphatic chains with defined stereochemistry.

  • Cross-Coupling Reactions: While less common than substitution, the C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the direct formation of carbon-carbon bonds at the quaternary center.[6]

Reactivity_Pathways start This compound sub Nucleophilic Substitution start->sub  Nu:⁻ cc Cross-Coupling (e.g., Suzuki) start->cc  Pd(0), R-B(OH)₂ prod1 Substituted Cyclopropane (e.g., Thiol, Amine, Azide) sub->prod1 prod2 Aryl/Alkenyl Cyclopropane cc->prod2

Caption: Key reaction pathways for this compound.

Section 3: Application in Drug Discovery - A Case Study Context

The cyclopropane moiety is a privileged scaffold in drug design. Its rigid nature helps to lock a molecule into a specific conformation, which can enhance binding affinity to a biological target and improve selectivity. This compound serves as a key precursor for introducing this valuable motif.

A prominent example of a drug containing a functionalized cyclopropane core is Montelukast (Singulair®), a widely prescribed leukotriene receptor antagonist for the treatment of asthma and allergies. The synthesis of Montelukast requires a key intermediate, methyl 1-(mercaptomethyl)cyclopropaneacetate.[7] While not a direct one-step reaction, this compound is an ideal starting material for efficiently producing this type of intermediate. The C-Br bond can be readily displaced by a protected thiol source (e.g., sodium thiomethoxide followed by demethylation or using a protected thiol) via a standard Sₙ2 reaction, demonstrating the direct strategic link between this bromo-ester and the synthesis of complex, high-value active pharmaceutical ingredients (APIs).

Section 4: Experimental Protocols

Trustworthy protocols are self-validating. The following procedures are described with an emphasis on the rationale behind each step.

Protocol 1: General Nucleophilic Substitution (Example: Thiol Introduction)

This protocol outlines a general procedure for displacing the bromide with a thiol, a key step towards intermediates like those used in the synthesis of Montelukast.

Objective: To synthesize Methyl 1-(acetylthio)cyclopropanecarboxylate.

Materials:

  • This compound (1.0 eq)

  • Potassium thioacetate (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium thioacetate.

    • Rationale: An inert atmosphere prevents oxidation of the thiol and reaction with atmospheric moisture. Flame-drying removes adsorbed water from the glassware.

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the potassium thioacetate. Stir the solution and add this compound dropwise at room temperature.

    • Rationale: DMF is an excellent polar aprotic solvent that promotes Sₙ2 reactions by solvating the cation (K⁺) while leaving the nucleophile (thioacetate anion) highly reactive.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: TLC provides a rapid, qualitative assessment of the reaction's completion, preventing unnecessary heating or extended reaction times that could lead to side products.

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Rationale: This step partitions the organic product into the ethyl acetate layer and removes the highly polar DMF and inorganic salts into the aqueous layer.

  • Workup - Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.

    • Rationale: The bicarbonate wash neutralizes any acidic impurities. The brine wash helps to remove residual water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Complete removal of water is crucial before solvent evaporation to prevent hydrolysis of the ester.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the pure product.

    • Rationale: Column chromatography separates the desired product from unreacted starting materials and non-polar impurities, ensuring high purity for subsequent steps.

Protocol 2: Synthesis of this compound

The following is a generalized representation of a common synthetic route.[5]

Synthesis_Workflow A 1,3-Propanediol B 1-Bromopropanol A->B HBr C Methyl 1-bromo-cyclopropyl hydroxyformate B->C Methyl Bicarbonate D This compound C->D Alkali

Caption: A generalized synthetic workflow for the title compound.

Section 5: Safety, Handling, and Storage

This compound is a reactive chemical and must be handled with appropriate precautions.

GHS Hazard Information[1][4]
Pictogram(s)Hazard ClassStatement
Flame, Exclamation Mark Flammable Liquid (Cat. 3)H226: Flammable liquid and vapor
Exclamation Mark Acute Toxicity, Oral (Cat. 4)H302: Harmful if swallowed
Exclamation Mark Skin Irritation (Cat. 2)H315: Causes skin irritation
Exclamation Mark Eye Irritation (Cat. 2)H319: Causes serious eye irritation
Exclamation Mark STOT SE (Cat. 3)H335: May cause respiratory irritation
Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.

    • Skin Protection: Wear nitrile or neoprene gloves. A flame-retardant lab coat is required.

    • Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Use spark-proof tools and avoid sources of ignition such as open flames and hot surfaces. Ground all containers and transfer equipment to prevent static discharge.[7]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. The recommended storage temperature is between 2-8°C.[4][5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.

Conclusion

This compound is more than just a simple reagent; it is a strategic tool for molecular design. Its unique combination of a strained ring and a versatile reactive handle provides chemists with a reliable and efficient means to introduce the valuable cyclopropane motif into complex molecules. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the synthesis of next-generation pharmaceuticals and other high-value chemical entities.

References

An In-Depth Technical Guide to Methyl 1-bromocyclopropanecarboxylate (CAS Number 96999-01-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-bromocyclopropanecarboxylate, with CAS number 96999-01-8, is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its strained cyclopropane ring and the presence of a bromine atom and a methyl ester group offer a unique combination of reactivity and functionality. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, its key applications in organic reactions, particularly the Reformatsky reaction, and a curated list of reliable suppliers. The discussion is tailored for professionals in drug discovery and development, highlighting the compound's potential as a valuable building block for the introduction of the cyclopropane motif into complex molecules.

Introduction

The cyclopropane ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug molecules to enhance potency, modulate conformation, and improve metabolic stability.[1] this compound serves as a key reagent for introducing this valuable moiety. The inherent ring strain of the cyclopropane ring and the electrophilic nature of the carbon bearing the bromine atom make this compound highly reactive towards nucleophilic substitution and organometallic reactions.[2] This guide aims to be a comprehensive resource for researchers utilizing this building block in their synthetic endeavors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinctive odor.[3] It is soluble in common organic solvents such as ethanol and ether but has limited solubility in water.[2]

PropertyValueSource(s)
CAS Number 96999-01-8[3][4]
Molecular Formula C₅H₇BrO₂[3][4]
Molecular Weight 179.01 g/mol [4]
IUPAC Name methyl 1-bromocyclopropane-1-carboxylate[4]
Boiling Point 151 °C[5]
Density 1.727 g/cm³[5]
Flash Point 45 °C[5]
Appearance Colorless to light yellow liquid[3][5]
InChI Key RESWQIUWQHUEAW-UHFFFAOYSA-N[4]
SMILES COC(=O)C1(Br)CC1[5]
Storage 2-8°C, sealed in a dry environment[5]

Synthesis of this compound

While several synthetic routes to cyclopropane derivatives exist, a common laboratory-scale synthesis of this compound can be adapted from established procedures for similar compounds. A generalized approach involves the cyclopropanation of a suitable olefin followed by bromination. A more direct, albeit multi-step, conceptual pathway starts from 1,3-propanediol.[3]

Conceptual Synthetic Pathway:

G A 1,3-Propanediol B 1-Bromopropanol A->B  HBr   C Methyl 1-bromo-cyclopropyl hydroxyformate B->C  Methyl Bicarbonate   D This compound C->D  Base  

Caption: Conceptual synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized representation and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of 1-Bromopropanol from 1,3-Propanediol [3]

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with 1,3-propanediol.

  • Slowly add hydrobromic acid (HBr) to the flask while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • After cooling to room temperature, perform a standard aqueous workup, including extraction with a suitable organic solvent (e.g., diethyl ether) and washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromopropanol.

  • Purify the product by distillation.

Step 2: Formation of Methyl 1-bromo-cyclopropyl hydroxyformate [3]

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 1-bromopropanol in a suitable anhydrous solvent.

  • Add methyl bicarbonate to the solution.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • The reaction progress should be monitored by an appropriate analytical technique.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate.

Step 3: Cyclization to this compound [3]

  • Dissolve the crude Methyl 1-bromo-cyclopropyl hydroxyformate in a suitable solvent.

  • Treat the solution with a base to induce cyclization. The choice of base and reaction conditions will be critical for optimizing the yield.

  • After the reaction is complete, neutralize the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.

  • The final product, this compound, can be purified by vacuum distillation.

Mechanism of Action and Key Applications in Organic Synthesis

The synthetic utility of this compound stems from the unique reactivity of the 1-bromo-1-carbomethoxy-cyclopropane system. The high s-character of the C-Br bond and the inherent strain of the three-membered ring facilitate cleavage of the C-Br bond, making it an excellent precursor for nucleophilic substitution and the formation of organometallic reagents.

The Reformatsky Reaction

A primary application of this compound is in the Reformatsky reaction , where it reacts with zinc metal to form a thermally stable organozinc intermediate, often referred to as a Reformatsky enolate.[6][7] This enolate is a soft nucleophile that readily adds to the carbonyl group of aldehydes and ketones to form β-hydroxy esters.[8][9]

Reaction Mechanism:

G cluster_0 Step 1: Formation of the Reformatsky Reagent cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup A This compound B Reformatsky Reagent (Organozinc Intermediate) A->B  Zn (0)   D Zinc Alkoxide Adduct B->D C Aldehyde or Ketone C->D E β-Hydroxy Ester D->E  H₃O⁺  

Caption: Generalized mechanism of the Reformatsky reaction.

Experimental Protocol: A Generalized Reformatsky Reaction

This is a general procedure and requires optimization for specific substrates.

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, add zinc dust. Activate the zinc by stirring with a small amount of iodine in a suitable solvent (e.g., THF or toluene) until the color of the iodine disappears.[2]

  • Formation of the Reagent: To the activated zinc suspension, add a solution of this compound (1.0 eq) in the same solvent dropwise via the dropping funnel. The reaction is often initiated by gentle heating.

  • Addition of the Carbonyl Compound: Once the formation of the organozinc reagent is evident (e.g., by a color change or consumption of the starting material as monitored by TLC/GC), a solution of the aldehyde or ketone (1.0 eq) in the same solvent is added dropwise at a temperature that controls the exothermic reaction.

  • Reaction Completion and Workup: The reaction mixture is stirred until completion. It is then cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude β-hydroxy ester can be purified by column chromatography on silica gel.

Other Synthetic Applications

Beyond the Reformatsky reaction, this compound can be employed in various other transformations, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be displaced by a variety of nucleophiles to introduce different functional groups at the C1 position of the cyclopropane ring.

  • Cross-Coupling Reactions: As a substrate in palladium- or copper-catalyzed cross-coupling reactions, it can be used to form C-C, C-N, and C-O bonds.

Spectroscopic Data

Access to spectroscopic data is crucial for reaction monitoring and product characterization.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the C=O stretch of the ester at approximately 1730-1750 cm⁻¹, C-O stretching vibrations, and C-H stretching and bending frequencies of the cyclopropyl and methyl groups.[10][11] The C-Br stretch typically appears in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[12] Fragmentation patterns would likely involve the loss of the bromine atom, the methoxy group, or the entire ester functionality.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.7 ppm) and a complex multiplet for the diastereotopic methylene protons of the cyclopropane ring.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the quaternary carbon attached to the bromine, the methyl carbon of the ester, and the methylene carbons of the cyclopropane ring.

Suppliers

This compound is commercially available from a number of chemical suppliers. Researchers should always consult the supplier's specifications and safety data sheets before use.

A partial list of suppliers includes:

  • Sigma-Aldrich

  • CymitQuimica

  • ChemicalBook

  • Apollo Scientific

  • BLD Pharm

  • Alfa Chemistry

  • Santa Cruz Biotechnology

Pricing and purity may vary between suppliers, and it is advisable to request quotes and certificates of analysis.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

  • Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4]

Always refer to the latest Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the introduction of the cyclopropane motif, which is of high interest in drug discovery. Its utility in the Reformatsky reaction and other transformations makes it a key intermediate for accessing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe use in the laboratory.

References

Methyl 1-Bromocyclopropanecarboxylate structural analysis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis and Characterization of Methyl 1-Bromocyclopropanecarboxylate

Introduction: The Significance of a Strained Ring

This compound is a key organic intermediate whose value lies in the unique chemical reactivity conferred by its strained three-membered ring.[1] As a functionalized cyclopropane, it serves as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence of a bromine atom at the quaternary carbon and a methyl ester group provides two distinct points for chemical modification, making it a powerful tool for medicinal chemists and synthesis professionals.[1] This guide offers a detailed exploration of the analytical methodologies required to confirm the structure and purity of this compound, providing researchers with the necessary framework for its confident application.

The core of this molecule features a cyclopropane ring, a methyl ester, and a bromine atom. This combination dictates its physical properties and spectroscopic signature. It typically presents as a colorless to pale yellow liquid, soluble in common organic solvents but with limited solubility in water.[1][2] Its reactivity is largely driven by the high ring strain of the cyclopropane and the electrophilic nature of the carbon bearing the bromine atom.[1]

Physicochemical and Safety Profile

A precise understanding of the compound's physical properties and hazards is fundamental to its effective and safe use in a laboratory setting.

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₅H₇BrO₂[1][4][5]
Molecular Weight 179.01 g/mol [1][4][5]
CAS Number 96999-01-8[2][6]
Appearance Colorless to pale yellow liquid[1][2][6]
Boiling Point ~151 °C[2][7]
Density ~1.727 g/cm³[2][7]
Flash Point ~45 °C[2][7]
Solubility Soluble in organic solvents like ethanol and ether.[1][2]
Storage 2-8°C, Refrigerator[2][6][7]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated chemical fume hood.[8] All personnel should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Key Hazards:

  • Flammable: It is a flammable liquid and vapor.[4] Keep away from heat, sparks, and open flames.[8]

  • Toxicity: Harmful if swallowed.[4]

  • Irritant: Causes skin and serious eye irritation.[2][4] May cause respiratory irritation.[4]

Comprehensive Spectroscopic Characterization

The unambiguous identification of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Workflow for Structural Elucidation

The following workflow illustrates the logical progression from initial functional group identification to complete structural confirmation.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Final Confirmation IR IR Spectroscopy H_NMR ¹H NMR IR->H_NMR Identifies C=O, C-O MS Mass Spectrometry (EI-MS) MS->H_NMR Provides Molecular Formula (via M+ peak & Isotope Pattern) Confirm Structure Confirmed MS->Confirm Validates Molecular Weight C_NMR ¹³C NMR & DEPT H_NMR->C_NMR Confirms Proton Environment & Connectivity C_NMR->Confirm Confirms Carbon Skeleton & Functional Groups

Caption: Integrated workflow for structural validation.

Infrared (IR) Spectroscopy

IR spectroscopy is the first line of analysis, providing rapid confirmation of key functional groups. The spectrum is characterized by the presence of a strong ester carbonyl stretch and vibrations associated with the cyclopropyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking on the resulting spectrum.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3100 - 3000C-H StretchCyclopropyl C-HCharacteristic of strained ring C-H bonds.[9]
~1735C=O StretchEster CarbonylStrong, sharp absorption confirming the ester.
~1450CH₂ ScissoringCyclopropyl CH₂Deformation vibration of the methylene groups.[9]
~1200 - 1000C-O StretchEster C-OStrong absorption associated with the ester linkage.
~1020Ring VibrationCyclopropane RingSkeletal vibration characteristic of the cyclopropyl group.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping out the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 30° pulse angle with a 1-2 second relaxation delay is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 512 or 1024) will be required.

  • DEPT (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons. This is a self-validating step to confirm carbon assignments.

The proton NMR spectrum is simple but highly informative. The key feature is the diastereotopicity of the cyclopropane protons, which arise from the chiral center at C1 (even though the molecule is achiral overall). This results in two distinct signals for the CH₂ groups.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.75Singlet (s)3H-OCH₃Protons of the methyl ester group.
~1.65 - 1.75Multiplet (m)2H-CH₂- (cis to Br)Cyclopropyl protons cis to the bromine atom.
~1.35 - 1.45Multiplet (m)2H-CH₂- (trans to Br)Cyclopropyl protons trans to the bromine atom, shifted upfield.[11]

The proton-decoupled ¹³C NMR spectrum will show four distinct signals, corresponding to the five carbon atoms in the molecule (the two CH₂ carbons are equivalent due to symmetry).

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~170Quaternary (C)C=OCarbonyl carbon of the methyl ester.[12]
~53Methyl (CH₃)-OCH₃Methoxy carbon.
~35Quaternary (C)C-BrQuaternary cyclopropyl carbon attached to bromine.
~25Methylene (CH₂)-CH₂-The two equivalent methylene carbons of the cyclopropane ring.[13]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable structural clues through its fragmentation pattern. For a bromine-containing compound, the isotopic distribution is the most definitive feature.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a GC inlet into the mass spectrometer.

  • Ionization: Utilize a standard electron ionization (EI) energy of 70 eV. This provides reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern. Propose structures for the major fragment ions.

The most critical diagnostic feature in the mass spectrum is the presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.[14] This is the classic signature of a molecule containing one bromine atom, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes (~1:1 ratio).[14][15]

G Mol_Ion [C₅H₇BrO₂]⁺˙ m/z = 178/180 Frag1 [M - OCH₃]⁺ m/z = 147/149 Mol_Ion->Frag1 - •OCH₃ Frag2 [M - COOCH₃]⁺ m/z = 119/121 Mol_Ion->Frag2 - •COOCH₃ Frag3 [M - Br]⁺ m/z = 99 Mol_Ion->Frag3 - •Br

Caption: Key fragmentation pathways for this compound.

Table 5: Predicted Key Ions in Mass Spectrum

m/z ValueIonSignificance
178 / 180[C₅H₇BrO₂]⁺˙Molecular Ion (M⁺) . The ~1:1 intensity ratio confirms the presence of one bromine atom.[14]
147 / 149[C₄H₄BrO]⁺Loss of the methoxy radical (•OCH₃), a common fragmentation for methyl esters.[16][17]
119 / 121[C₃H₄Br]⁺Loss of the carbomethoxy radical (•COOCH₃).
99[C₅H₇O₂]⁺Loss of the bromine radical (•Br). This fragment will not have a Br isotopic pattern.

Conclusion

The structural characterization of this compound is a clear-cut process when approached with a multi-technique, synergistic strategy. IR spectroscopy rapidly confirms the essential ester functionality. Mass spectrometry provides an unequivocal confirmation of the molecular weight and the presence of bromine through its distinct isotopic signature. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the molecule's carbon-hydrogen framework, revealing the characteristic signals of the methyl ester and the diastereotopic cyclopropyl protons. By integrating these techniques as outlined, researchers can achieve a high level of confidence in the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

The Synthetic Versatility of Methyl 1-Bromocyclopropanecarboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Strained Ring System

In the landscape of modern organic synthesis, the quest for novel molecular architectures with tailored functionalities is perpetual. Among the myriad of building blocks available to chemists, strained ring systems hold a special place due to their inherent reactivity and potential for complex transformations. Methyl 1-bromocyclopropanecarboxylate, a readily accessible and versatile reagent, has emerged as a powerful tool for the introduction of the cyclopropyl motif and as a precursor to a diverse array of more complex molecules. This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the key reactions of this compound, delving into the mechanistic underpinnings and offering practical, field-proven insights. The unique combination of a strained cyclopropane ring, an activating ester group, and a labile bromine atom imparts a distinct reactivity profile to this molecule, making it a valuable substrate for a range of synthetic transformations, including Reformatsky reactions, nucleophilic substitutions, ring-opening reactions, and cycloadditions. Understanding the nuances of these reactions is paramount to harnessing the full synthetic potential of this remarkable building block.

I. The Reformatsky Reaction: A Gateway to Functionalized Cyclopropyl Derivatives

The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, provides a direct route to β-hydroxy esters. When applied to this compound, it offers an efficient method for the synthesis of compounds bearing a hydroxyl group and a cyclopropyl ring, motifs of significant interest in medicinal chemistry. The reaction proceeds through the formation of an organozinc intermediate, which then adds to a carbonyl compound.[1][2]

Mechanistic Insights

The generally accepted mechanism of the Reformatsky reaction involves the oxidative insertion of zinc into the carbon-bromine bond of the α-bromo ester to form a zinc enolate.[1] This organozinc reagent is less reactive than Grignard reagents or organolithiums, which prevents it from reacting with the ester functionality of another molecule of the starting material. The zinc enolate then coordinates to the carbonyl oxygen of an aldehyde or ketone, forming a six-membered chair-like transition state. Subsequent intramolecular rearrangement leads to the formation of a new carbon-carbon bond and a zinc alkoxide. Acidic workup then furnishes the final β-hydroxy ester.[1]

References

The Enduring Allure of the Three-Membered Ring: A Technical Guide to the Discovery and Evolution of Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane motif, a seemingly simple three-membered carbocycle, has captivated chemists for over a century. Its inherent ring strain, a source of unique reactivity and conformational rigidity, has established it as a privileged scaffold in medicinal chemistry, natural product synthesis, and materials science. The quest to efficiently construct this strained ring has driven significant innovation in synthetic organic chemistry, leading to the development of a diverse arsenal of cyclopropanation reactions. This in-depth technical guide provides a comprehensive overview of the discovery and history of these transformative methods. We will journey from the seminal, yet often arduous, early approaches to the elegant and highly selective modern catalytic systems. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also a practical understanding of the underlying principles, mechanisms, and experimental considerations that underpin these powerful synthetic tools.

The Dawn of the Cyclopropane: Early Forays into a Strained World

The story of cyclopropanation begins in the late 19th century, a period of burgeoning understanding of molecular structure. The very existence of a three-membered ring was a topic of theoretical debate, given the significant deviation from the ideal tetrahedral bond angle of 109.5° to the constrained 60° of a cyclopropane.[1]

The first successful synthesis of cyclopropane was reported in 1881 by August Freund, who achieved this milestone through an intramolecular Wurtz-type coupling of 1,3-dibromopropane using sodium.[2] This landmark achievement provided the first tangible proof of the stability of the cyclopropane ring and opened the door to further exploration.

Early forays into the construction of substituted cyclopropanes often relied on intramolecular nucleophilic substitution reactions. A notable example is the work of W. H. Perkin in 1884, who demonstrated the formation of a cyclopropane ring via the reaction of a malonic ester with a 1,2-dihalide in the presence of a base. These early methods, while groundbreaking, were often limited in scope and required harsh reaction conditions.

The Carbene Revolution: New Reactive Intermediates for Cyclopropane Synthesis

A significant leap forward in cyclopropanation chemistry came with the understanding and harnessing of carbenes—neutral, divalent carbon species. While free carbenes are highly reactive and often unselective, their controlled generation and transfer to alkenes provided a powerful new strategy for forming cyclopropane rings.

One of the earliest methods involved the use of diazomethane, which upon photolysis or thermolysis, extrudes nitrogen gas to generate methylene, the simplest carbene.[1] However, the high reactivity and explosive nature of diazomethane limited its practical application.[1]

A safer and more controlled approach emerged with the use of haloforms in the presence of a strong base. This method generates dihalocarbenes, which readily add to alkenes to form dihalocyclopropanes.[1] These dihalocyclopropanes can then be further functionalized, making this a valuable synthetic tool.

The Simmons-Smith Reaction: A Paradigm Shift in Stereospecific Cyclopropanation

The landscape of cyclopropanation was irrevocably changed in 1958 with the discovery of the Simmons-Smith reaction by Howard E. Simmons and Ronald D. Smith at DuPont.[3] This reaction utilizes a zinc-copper couple and diiodomethane to generate an organozinc carbenoid, (IZn)₂CH₂, which acts as the methylene transfer agent.[4]

The true elegance of the Simmons-Smith reaction lies in its stereospecificity. The reaction proceeds via a concerted mechanism, where the methylene group is delivered to the same face of the alkene, preserving the stereochemistry of the starting material. This predictable stereochemical outcome was a major advance over previous methods.

Mechanism of the Simmons-Smith Reaction

The reaction is believed to proceed through a "butterfly" transition state, where the zinc carbenoid coordinates to the alkene before the concerted transfer of the methylene group.

Simmons_Smith_Mechanism cluster_start Reactants cluster_intermediate Carbenoid Formation cluster_ts Transition State cluster_product Product Alkene R-CH=CH-R' TS R-CH -- CH-R' Zn---I CH₂---I Alkene->TS Coordination and concerted methylene transfer Reagent CH₂I₂ + Zn(Cu) Carbenoid IZnCH₂I Reagent->Carbenoid Formation of organozinc carbenoid Carbenoid->TS Coordination and concerted methylene transfer Cyclopropane R-CH(CH₂)CH-R' TS->Cyclopropane Cyclopropane formation Byproduct ZnI₂ TS->Byproduct Byproduct formation

Caption: Mechanism of the Simmons-Smith Reaction.

Over the years, several modifications to the original Simmons-Smith protocol have been developed to improve reactivity and reproducibility. The Furukawa modification, which employs diethylzinc (Et₂Zn) instead of the zinc-copper couple, is a widely used alternative.[4]

Experimental Protocol: Simmons-Smith Cyclopropanation of (E)-Stilbene

Materials:

  • (E)-Stilbene

  • Zinc dust (activated)

  • Copper(I) chloride

  • Diiodomethane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust and copper(I) chloride.

  • Heat the flask under a stream of nitrogen to ensure dryness and then cool to room temperature.

  • Add anhydrous diethyl ether to the flask, followed by the slow addition of diiodomethane via the dropping funnel.

  • The mixture is gently refluxed for 30 minutes to form the zinc carbenoid. The formation of the active reagent is indicated by a change in the color of the solution.

  • A solution of (E)-stilbene in anhydrous diethyl ether is then added dropwise to the reaction mixture.

  • The reaction is stirred at reflux for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (1R,2S)-1,2-diphenylcyclopropane.

The Rise of Transition Metal Catalysis: A New Era of Selectivity

The discovery that transition metals could catalyze the decomposition of diazo compounds opened up a new and highly versatile avenue for cyclopropanation.[5] Rhodium and copper complexes, in particular, have proven to be exceptionally effective catalysts for this transformation.

The general mechanism involves the reaction of the transition metal catalyst with the diazo compound to form a metal carbene intermediate. This electrophilic carbene is then transferred to the alkene in a concerted or stepwise fashion to generate the cyclopropane ring.

Transition_Metal_Catalysis cluster_start Reactants cluster_intermediate Catalytic Cycle cluster_product Product Alkene R-CH=CH-R' AlkeneComplex Alkene-[M]=CR''R''' Alkene->AlkeneComplex Coordination Diazo N₂=CR''R''' MetalCarbene [M]=CR''R''' Diazo->MetalCarbene Formation of metal carbene (-N₂) Catalyst [M] Catalyst->MetalCarbene Formation of metal carbene (-N₂) MetalCarbene->AlkeneComplex Coordination Cyclopropane R-CH(CR''R''')CH-R' AlkeneComplex->Cyclopropane Carbene transfer Catalyst_regen [M] AlkeneComplex->Catalyst_regen Catalyst regeneration

Caption: General Catalytic Cycle for Transition Metal-Catalyzed Cyclopropanation.

A key advantage of transition-metal-catalyzed cyclopropanation is the ability to tune the reactivity and selectivity of the reaction by modifying the ligands on the metal center. This has led to the development of a vast array of chiral catalysts that can effect highly enantioselective cyclopropanations, a critical capability for the synthesis of chiral drugs and natural products.

Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

  • Styrene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous dichloromethane

  • Silica gel

Procedure:

  • To a solution of styrene and a catalytic amount of rhodium(II) acetate dimer in anhydrous dichloromethane at room temperature is added a solution of ethyl diazoacetate in dichloromethane dropwise over a period of several hours using a syringe pump.

  • The slow addition is crucial to maintain a low concentration of the diazo compound and minimize the formation of side products.

  • The reaction is stirred at room temperature until the diazo compound is completely consumed, as indicated by the cessation of nitrogen evolution and TLC analysis.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.

The Corey-Chaykovsky Reaction: A Nucleophilic Approach to Cyclopropanation

In the 1960s, E.J. Corey and Michael Chaykovsky developed a powerful method for the synthesis of epoxides and cyclopropanes using sulfur ylides.[6][7][8] The Corey-Chaykovsky reaction provides a complementary approach to the more electrophilic carbene-based methods.

For cyclopropanation, the reaction typically involves the conjugate addition of a sulfur ylide, such as dimethylsulfoxonium methylide, to an α,β-unsaturated carbonyl compound. The resulting enolate then undergoes an intramolecular nucleophilic attack to displace the sulfoxide and form the cyclopropane ring.[9]

Corey_Chaykovsky_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Enone R-CH=CH-C(=O)R' Enolate R-CH(CH₂S(=O)Me₂)-CH=C(O⁻)R' Enone->Enolate 1,4-Conjugate addition Ylide ⁻CH₂(⁺S(=O)Me₂) Ylide->Enolate 1,4-Conjugate addition Cyclopropane R-CH(CH₂)CH-C(=O)R' Enolate->Cyclopropane Intramolecular nucleophilic attack Byproduct DMSO Enolate->Byproduct Displacement of DMSO

Caption: Mechanism of the Corey-Chaykovsky Cyclopropanation.

The Corey-Chaykovsky reaction is particularly useful for the synthesis of cyclopropyl ketones and esters. The diastereoselectivity of the reaction can often be controlled by the reaction conditions and the nature of the sulfur ylide.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of Chalcone

Materials:

  • Chalcone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, sodium hydride is washed with hexanes to remove the mineral oil and then suspended in anhydrous DMSO.

  • Trimethylsulfoxonium iodide is added portion-wise to the suspension at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

  • A solution of chalcone in anhydrous DMSO is added dropwise to the ylide solution.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the careful addition of water.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 1,2-dibenzoylcyclopropane.

Comparative Analysis of Key Cyclopropanation Methods

The choice of a particular cyclopropanation method depends on several factors, including the nature of the substrate, the desired stereochemistry, and the tolerance of other functional groups. The following table provides a comparative overview of the key features of the Simmons-Smith, transition-metal-catalyzed, and Corey-Chaykovsky reactions.

FeatureSimmons-Smith ReactionTransition-Metal-Catalyzed (Rh, Cu)Corey-Chaykovsky Reaction
Methylene Source DiiodomethaneDiazo compoundsSulfur ylides
Reactive Intermediate Zinc carbenoidMetal carbeneSulfur ylide
Alkene Substrate Electron-rich and unactivatedBroad scope, including electron-poorα,β-Unsaturated carbonyls
Stereochemistry Stereospecific (syn-addition)Diastereo- and enantioselective (catalyst-controlled)Often diastereoselective
Key Advantages Good functional group tolerance, reliable stereospecificityHigh catalytic efficiency, excellent for asymmetric synthesisMild conditions, complementary to carbene methods
Limitations Stoichiometric zinc, sometimes sluggishSafety concerns with diazo compoundsLimited to specific substrate classes

The Future of Cyclopropanation: Towards Greener and More Efficient Methodologies

The field of cyclopropanation continues to evolve, with a growing emphasis on the development of more sustainable and efficient methods. Recent advances include:

  • Asymmetric Catalysis: The development of new chiral ligands and catalysts for transition-metal-catalyzed reactions continues to push the boundaries of enantioselectivity, enabling the synthesis of complex chiral molecules with high precision.[5][10][11][12][13][14][15][16][17]

  • Iron Catalysis: The use of inexpensive and environmentally benign iron catalysts is a promising area of research for developing more sustainable cyclopropanation protocols.

  • Photocatalysis: Visible-light-mediated cyclopropanation reactions offer a mild and green alternative to traditional methods, often proceeding under ambient conditions.

  • Flow Chemistry: The use of continuous-flow reactors for reactions involving hazardous reagents like diazo compounds can significantly improve safety and scalability.

Conclusion

The journey of cyclopropanation, from Freund's initial synthesis to the sophisticated catalytic systems of today, is a testament to the ingenuity and perseverance of organic chemists. The development of these powerful reactions has not only provided access to a vast array of cyclopropane-containing molecules but has also fundamentally advanced our understanding of chemical reactivity and catalysis. For researchers in drug discovery and development, a deep understanding of the history, mechanisms, and practical considerations of these methods is essential for the rational design and synthesis of novel therapeutic agents. As the field continues to progress, we can anticipate the emergence of even more powerful and sustainable tools for the construction of the ever-fascinating three-membered ring.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 1-Bromocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 1-bromocyclopropanecarboxylate is a valuable synthetic intermediate characterized by a strained, three-membered ring bearing both an ester and a bromine substituent at the same carbon. This unique structure imparts specific reactivity, making it a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Accurate and unambiguous structural confirmation is paramount for its use in regulated industries. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering a predictive but scientifically grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized protocols for data acquisition are also detailed to ensure reproducibility and adherence to best practices in analytical chemistry.

Introduction: The Structural Significance of a Strained Ring

The cyclopropane ring is the smallest stable carbocycle, and its inherent ring strain (~27 kcal/mol) results in C-C bonds with significant p-character, akin to double bonds. This unique electronic nature profoundly influences the chemical and spectroscopic properties of its derivatives. In this compound, the quaternary C1 carbon is attached to two electron-withdrawing groups—the bromine atom and the methoxycarbonyl group—further polarizing the molecule and creating distinct spectroscopic features.

A multi-technique approach to spectroscopic analysis is essential for providing a self-validating system of structural confirmation.

  • NMR Spectroscopy (¹H and ¹³C) provides a detailed map of the carbon-hydrogen framework, revealing connectivity and the electronic environment of each atom.

  • Infrared (IR) Spectroscopy identifies the key functional groups present, primarily the ester carbonyl.

  • Mass Spectrometry (MS) determines the molecular weight and provides structural clues through controlled fragmentation, with the isotopic signature of bromine serving as a definitive marker.

This guide will dissect the predicted data from each of these techniques, explaining the causal relationships between the molecule's structure and its spectral output.

Predicted Spectroscopic Data & Interpretation

Due to the absence of publicly available, experimentally-derived spectra for this specific compound, the following data are predicted based on established spectroscopic principles and data from analogous structures, such as methyl cyclopropanecarboxylate and bromocyclopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most characteristic feature in the NMR spectra of cyclopropanes is the significant upfield shift of the ring protons and carbons, a consequence of shielding effects from the ring's unique electronic structure.[1][2]

The proton NMR spectrum is expected to be simple, showing two signals for the diastereotopic methylene protons of the cyclopropane ring and one signal for the methyl ester protons.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.75Singlet (s)3H-OCH₃Typical chemical shift for methyl ester protons.
~ 1.65Multiplet (m)2H-CH₂- (cis to -COOCH₃)The protons on the cyclopropane ring are shifted upfield. The protons cis to the bulky bromine and ester groups are expected to be slightly deshielded relative to the trans protons.
~ 1.35Multiplet (m)2H-CH₂- (trans to -COOCH₃)These protons are also shifted upfield due to the cyclopropane ring current. They are expected to be slightly more shielded than their cis counterparts.

Causality Behind Predictions: The upfield chemical shifts for the cyclopropyl protons (typically < 2.0 ppm) are a hallmark of the three-membered ring system.[1][3] The geminal bromine and ester groups at C1 will deshield the adjacent methylene protons at C2 and C3. The diastereotopic nature of these protons arises from the chiral center at C1, leading to complex splitting patterns (multiplets) due to both geminal and vicinal coupling.

The ¹³C NMR spectrum provides a direct count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 168C=OExpected range for an ester carbonyl carbon.
~ 52-OCH₃Typical chemical shift for a methyl ester carbon.
~ 35C1-BrThe quaternary carbon attached to the electronegative bromine atom will be significantly deshielded relative to other cyclopropyl carbons.
~ 20C2 / C3The methylene carbons of the cyclopropane ring are characteristically shifted far upfield, often appearing below 30 ppm.[4]

Causality Behind Predictions: The carbon atoms of a cyclopropane ring exhibit unusually high-field chemical shifts.[4] The C1 carbon is deshielded due to the direct attachment of two electron-withdrawing groups. The carbonyl carbon and the methoxy carbon shifts are predicted based on standard values for methyl esters.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong absorption of the ester carbonyl group.

Table 3: Predicted IR Absorption Bands (Thin Film)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 2960MediumC-H Stretch (methyl)
~ 1735Strong, SharpC=O Stretch (ester)
~ 1200StrongC-O Stretch (ester)
~ 650MediumC-Br Stretch

Causality Behind Predictions: The carbonyl (C=O) stretching frequency in esters is highly sensitive to its environment. For typical acyclic esters, this band appears around 1735-1750 cm⁻¹.[5] The attachment to a strained cyclopropane ring can sometimes increase this frequency slightly.[6] The C-Br stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will lead to fragmentation, providing key structural information. The most definitive feature will be the isotopic pattern of bromine.

Table 4: Predicted Key Mass Fragments (EI-MS)

m/zPredicted IdentityRationale
178 / 180[M]⁺Molecular Ion Peak . The two peaks of roughly equal intensity are due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7][8]
147 / 149[M - OCH₃]⁺Loss of the methoxy radical (-•OCH₃).
120 / 122[M - COOCH₃]⁺Loss of the carbomethoxy radical (-•COOCH₃).
99[M - Br]⁺Loss of a bromine radical (-•Br). This fragment will not have the isotopic pattern.
59[COOCH₃]⁺Carbomethoxy cation.

Causality Behind Predictions: The presence of bromine, with its two common isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, provides a clear diagnostic tool in mass spectrometry.[7] Any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal height. Cleavage adjacent to the carbonyl group (loss of the methoxy group) and cleavage of the C-Br bond are common and predictable fragmentation pathways for this class of molecule.[9][10]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Data Acquisition

A standard workflow ensures consistent and reliable NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ B Add TMS as internal standard (0.00 ppm reference) A->B C Transfer to 5 mm NMR tube B->C D Insert sample and lock on deuterium signal C->D E Shim magnetic field for homogeneity D->E F Acquire ¹H Spectrum (16 scans) E->F G Acquire ¹³C Spectrum (1024 scans, proton decoupled) F->G H Fourier Transform FID G->H I Phase and Baseline Correction H->I J Calibrate to TMS (¹H, ¹³C) and residual CHCl₃ (¹H: 7.26 ppm) I->J K Integrate ¹H signals and pick peaks (¹H, ¹³C) J->K

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).[11][12] CDCl₃ is a versatile solvent for many organic molecules and its residual proton signal at 7.26 ppm provides a convenient secondary reference. Add a small amount of tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: A standard single-pulse experiment should be sufficient. Typically, 16 scans will provide an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024) and a longer relaxation delay may be required to obtain a good spectrum, especially for the quaternary carbon.

IR Spectroscopy

For a liquid sample, a thin film method is simple and effective.

  • Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Gently press the plates together to create a thin, uniform film. Place the plates in the spectrometer's sample holder.

  • Spectrum Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates should be collected first and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for separating the compound from any volatile impurities and obtaining its mass spectrum.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Prepare a dilute solution (~100 µg/mL) in Ethyl Acetate B Transfer to GC vial A->B C Inject 1 µL into heated inlet (~250 °C) B->C D Separate on capillary column (e.g., DB-5ms) C->D E Temperature Program: Start at 50°C, ramp to 280°C D->E F Ionize eluent (Electron Ionization, 70 eV) E->F G Analyze ions with quadrupole mass analyzer F->G H Detect ions and generate mass spectrum G->H

Caption: Standard workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane.[13][14]

  • GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). A temperature ramp (e.g., starting at 50°C and increasing to 280°C) will ensure good separation and elution of the compound.

  • MS Method: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The highly shielded protons and carbons of the cyclopropane ring provide a distinct NMR fingerprint. The strong carbonyl absorption in the IR spectrum confirms the ester functionality, while the characteristic M/M+2 isotopic pattern in the mass spectrum provides unequivocal evidence of the bromine atom. By understanding these predicted spectroscopic features and employing standardized analytical protocols, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic building block.

References

Navigating the Energetic Landscape: Thermodynamic and Kinetic Studies of Cyclopropane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Enduring Allure of the Three-Membered Ring

The cyclopropane ring, a seemingly simple triangular arrangement of three carbon atoms, is a recurring and vital motif in natural products, agrochemicals, and pharmaceuticals. Its unique structural and electronic properties—stemming from significant ring strain—impart profound effects on molecular conformation, metabolic stability, and biological activity. Molecules like the antiviral drug Glecaprevir and the pyrethroid insecticide Deltamethrin owe their efficacy in part to the rigidifying and stereochemical influence of this small ring.

However, the very strain that makes cyclopropane a valuable synthetic element also presents a formidable thermodynamic and kinetic challenge. The formation of this high-energy ring is often an uphill energetic battle. A deep understanding of the thermodynamic landscape (what is stable) and the kinetic pathways (what is fast) is therefore not merely academic; it is a prerequisite for designing efficient, selective, and scalable synthetic routes in modern chemistry and drug development. This guide provides an in-depth exploration of the core principles and practical methodologies for studying the thermodynamics and kinetics of cyclopropane ring formation.

The Thermodynamic Imperative: Understanding Ring Strain and Stability

The stability of any cyclic molecule is fundamentally a question of its internal energy. For cyclopropane, this is dominated by the concept of ring strain, which is a combination of angle strain and torsional strain.

  • Angle Strain (Baeyer Strain): The ideal sp³ hybridized carbon atom has bond angles of 109.5°. In cyclopropane, the rigid triangular geometry forces the internal C-C-C bond angles to be 60°, a massive deviation that creates significant electron-electron repulsion and destabilizes the molecule.

  • Torsional Strain (Pitzer Strain): The C-H bonds on adjacent carbon atoms in cyclopropane are forced into a fully eclipsed conformation, further increasing its potential energy.

This accumulated potential energy, known as ring strain, makes cyclopropane thermodynamically less stable than its acyclic isomer, propene, by approximately 27.5 kcal/mol. This value is the critical thermodynamic barrier that all cyclopropanation reactions must overcome. The reaction's success hinges on whether the starting materials and the energy input are sufficient to surmount this inherent instability.

Table 1: Comparative Strain Energies of Small Cycloalkanes

CycloalkaneRing SizeTotal Strain Energy (kcal/mol)Strain per CH₂ Group (kcal/mol)
Cyclopropane 3~27.59.2
Cyclobutane 4~26.36.6
Cyclopentane 5~6.21.2
Cyclohexane 6~00

The Gibbs free energy change (ΔG = ΔH - TΔS) ultimately governs the spontaneity of ring formation. While the change in enthalpy (ΔH) is often positive (unfavorable) due to the introduction of strain, intramolecular reactions can be favored by a less negative (or even positive) change in entropy (ΔS), as two or more molecules are not being consumed to form one. This "entropic assistance" is a key principle exploited in many synthetic strategies.

The Kinetic Gauntlet: Navigating Reaction Pathways

While thermodynamics dictates the final energy state, kinetics governs the speed and pathway taken to get there. The activation energy (Ea) is the critical kinetic hurdle. Cyclopropanation reactions are broadly categorized by their mechanistic pathways, which directly influence the required activation energy and the stereochemical outcome.

Mechanistic Dichotomy: Concerted vs. Stepwise Pathways

The formation of the two new C-C bonds can occur simultaneously (concerted) or sequentially (stepwise). This distinction is fundamental to understanding and controlling the reaction.

  • Concerted Mechanisms: In these reactions, the two sigma bonds are formed in a single transition state. A classic example is the addition of a singlet carbene to an alkene. The key advantage of a concerted pathway is stereospecificity; the stereochemistry of the starting alkene is perfectly retained in the cyclopropane product. This is because there is no opportunity for bond rotation, which would scramble the stereochemical information.

  • Stepwise Mechanisms: These pathways involve the formation of an intermediate, which can be a diradical or a zwitterion. For example, the addition of a triplet carbene to an alkene proceeds via a diradical intermediate. Because there is a finite lifetime for this intermediate, rotation around the single bonds can occur before the final ring closure. This often leads to a loss of stereospecificity, resulting in a mixture of cis and trans isomers.

G cluster_0 Concerted vs. Stepwise Reaction Coordinates R1 Reactants P1 Product (Stereospecific) R1->P1 ΔG TS1 Transition State (Concerted) rc Reaction Coordinate -> R2 Reactants I2 Intermediate (e.g., Diradical) Allows for bond rotation R2->I2 Ea1 TS2 Transition State 1 P2 Products (Mixture of Stereoisomers) I2->P2 Ea2 TS3 Transition State 2 axis Potential Energy

Caption: Reaction coordinate diagrams for concerted (left) and stepwise (right) cyclopropanation.

Key Cyclopropanation Methods: A Kinetic Perspective
  • Simmons-Smith Reaction: This classic method uses an organozinc carbenoid (ICH₂ZnI) and is highly valued for its reliability and stereospecificity, proceeding through a concerted "butterfly" transition state. The reaction rate is sensitive to the steric and electronic nature of the alkene, with electron-rich alkenes reacting faster.

  • Transition-Metal Catalyzed Reactions: The use of catalysts, particularly rhodium(II) and copper(I) complexes with diazo compounds, has revolutionized cyclopropanation. The catalyst first forms a metal-carbene intermediate. This highly reactive species then adds to the alkene. The kinetics and selectivity of these reactions are exquisitely controlled by the ligand environment around the metal center. Chiral ligands can induce high levels of enantioselectivity, a cornerstone of modern asymmetric synthesis. The choice of ligand directly modulates the activation energy for the desired pathway, steering the reaction towards a specific stereoisomer.

Methodologies for Thermodynamic and Kinetic Analysis

A robust study requires a combination of experimental and computational techniques to build a complete picture of the reaction's energetic profile.

Experimental Workflow: Kinetic Analysis via Spectroscopy

The goal of a kinetic study is to determine the reaction order, rate constant (k), and activation parameters (Ea, ΔH‡, ΔS‡). This is typically achieved by monitoring the concentration of reactants or products over time.

G cluster_workflow Workflow for Experimental Kinetic Analysis prep 1. Prepare Reactants & Thermostat System initiate 2. Initiate Reaction (e.g., add catalyst) prep->initiate monitor 3. Monitor Progress (e.g., ¹H NMR, GC-MS) initiate->monitor quench 4. Quench Aliquots (If necessary) monitor->quench analyze 5. Analyze Data (Plot [C] vs. time) quench->analyze model 6. Determine Rate Law & Rate Constant (k) analyze->model temp 7. Repeat at Different Temperatures model->temp eyring 8. Eyring Plot (ln(k/T) vs. 1/T) Determine ΔH‡, ΔS‡ temp->eyring

Caption: A typical workflow for determining kinetic parameters of a reaction.

Protocol: Kinetic Analysis of a Catalytic Cyclopropanation using ¹H NMR

  • Preparation: In an NMR tube, dissolve the alkene substrate (e.g., 0.1 mmol) and an internal standard (e.g., mesitylene, 0.1 mmol) in a known volume of a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).

  • Thermostating: Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 298 K). Allow the system to equilibrate for 5-10 minutes.

  • Acquisition of t=0 Spectrum: Acquire a ¹H NMR spectrum before the addition of the catalyst. This will serve as the baseline (t=0).

  • Reaction Initiation: Briefly remove the tube, swiftly add the catalyst solution (e.g., a solution of Rh₂(OAc)₄ and ethyl diazoacetate), and immediately re-insert it into the spectrometer.

  • Time-Course Monitoring: Begin acquiring spectra at fixed time intervals (e.g., every 2 minutes). The disappearance of a characteristic alkene proton signal and the appearance of a cyclopropyl proton signal should be monitored.

  • Data Processing: For each time point, integrate the signals of the starting material, product, and the internal standard. The concentration of the reactant at time 't' can be calculated relative to the constant concentration of the internal standard.

  • Kinetic Plotting: Plot the natural logarithm of the reactant concentration (ln[Alkene]) versus time. If the plot is linear, the reaction is first-order with respect to the alkene. The negative of the slope of this line is the pseudo-first-order rate constant (k_obs).

  • Activation Parameters: Repeat steps 1-7 at several different temperatures (e.g., 308 K, 318 K). Use the Eyring equation by plotting ln(k/T) vs. 1/T to determine the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡).

Computational Workflow: Unveiling Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for probing reaction mechanisms. It allows for the characterization of transient species like transition states that are impossible to observe experimentally.

G cluster_comp Workflow for Computational Mechanistic Study struct 1. Build Structures (Reactants, Products) geom 2. Geometry Optimization (Find energy minima) struct->geom ts_search 3. Transition State Search (e.g., QST2/3, Berny) geom->ts_search freq 4. Frequency Calculation (Confirm TS with one imaginary frequency) ts_search->freq irc 5. Intrinsic Reaction Coordinate (IRC) (Connect TS to minima) freq->irc If confirmed energy 6. Single Point Energy (High-level theory) Calculate Ea, ΔG irc->energy

Caption: A standard workflow for calculating reaction energetics using computational methods.

Causality in Computational Choices: The choice of a functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) is critical. For transition metal-catalyzed reactions, functionals like M06 are often preferred as they better account for dispersion forces, which can be significant in the ligand sphere of the catalyst. A frequency calculation is a self-validating step: a true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) calculation further validates the model by confirming that the located transition state correctly connects the reactant and product energy minima.

Implications for Drug Development

The principles of thermodynamics and kinetics in cyclopropanation are directly applicable to the synthesis and performance of pharmaceuticals.

  • Metabolic Stability: The C-C bonds in a cyclopropane ring are stronger than those in a comparable acyclic fragment due to their increased s-character. This inherent thermodynamic stability can make the ring resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing a drug's half-life.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific bioactive conformation. This reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.

  • Controlled Synthesis: The development of stereoselective cyclopropanation reactions, guided by kinetic understanding, is crucial. For a drug to be effective and safe, it must often be synthesized as a single enantiomer. Kinetic control via chiral catalysts allows for the large-scale production of enantiopure cyclopropane-containing active pharmaceutical ingredients (APIs).

Conclusion

The formation of a cyclopropane ring is a delicate interplay between surmounting a significant thermodynamic barrier (ring strain) and navigating a complex kinetic landscape. A thorough understanding of both is essential for the rational design of synthetic strategies. By combining careful experimental kinetic analysis with the powerful predictive capabilities of computational chemistry, researchers can dissect reaction mechanisms, optimize conditions, and design catalysts that deliver these valuable three-membered rings with the efficiency and precision required in modern chemical synthesis and drug discovery. The continued exploration of this energetic frontier will undoubtedly lead to even more innovative methods for harnessing the unique properties of the cyclopropane motif.

An In-depth Technical Guide to the Safe Handling, and Storage of Methyl 1-Bromocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-bromocyclopropanecarboxylate is a versatile reagent in modern organic synthesis, prized for its unique structural motif that combines the reactivity of a strained cyclopropane ring with the functionality of an ester and a bromine atom. This guide provides a comprehensive overview of the critical safety, handling, and storage protocols for this compound. By elucidating the chemical principles that underpin its hazardous properties, this document aims to equip researchers with the knowledge to mitigate risks and ensure a safe laboratory environment. We will delve into its toxicological profile, reactivity, and appropriate emergency response procedures, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation.

Compound Profile and Hazard Identification

This compound (CAS No. 96999-01-8) is a colorless to pale yellow liquid.[1] Its molecular structure is fundamental to both its utility in synthesis and its inherent hazards. The strained three-membered ring of the cyclopropane moiety and the presence of a halogen atom make it a reactive species.[1]

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₅H₇BrO₂[2]
Molecular Weight 179.01 g/mol [2]
Appearance Colorless to Yellow Liquid
Boiling Point ~151 °C
Density ~1.727 g/cm³
Flash Point ~45 °C
Storage Temperature 2-8°C (Refrigerator)
GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard ClassCategoryPictogramSignal WordHazard StatementSource(s)
Flammable Liquids3🔥Danger H226: Flammable liquid and vapor[2]
Acute Toxicity, Oral4Warning H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2Warning H315: Causes skin irritation[2]
Serious Eye Damage/Irritation1/2AcorrosionDanger/Warning H318/H319: Causes serious eye damage/irritation[2]
Specific Target Organ Toxicity3Warning H335: May cause respiratory irritation[2]

The Science Behind the Hazards: Reactivity and Toxicology

A deep understanding of the chemical's reactivity and toxicological profile is paramount for its safe handling. The following sections explain the scientific basis for the observed hazards.

Reactivity Profile and Incompatibilities

The reactivity of this compound is primarily dictated by the strained cyclopropane ring and the presence of the bromine atom, which is a good leaving group.

  • Reaction with Strong Bases: Strong bases, such as sodium hydroxide or potassium tert-butoxide, can promote elimination reactions or hydrolysis of the ester. The basic hydrolysis of the methyl ester will yield methanol and the corresponding carboxylate salt. This reaction can be exothermic.

  • Reaction with Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous and potentially explosive reactions. The organic nature of the molecule makes it susceptible to oxidation, which can generate heat and gaseous byproducts, leading to a dangerous pressure buildup in a closed system.

  • Thermal Decomposition: While stable under recommended storage conditions, elevated temperatures can lead to decomposition, releasing toxic and corrosive fumes, including hydrogen bromide.

Toxicological Mechanisms

The toxicity of this compound is characteristic of many halogenated organic compounds.

  • Skin and Eye Irritation/Damage: As a reactive alkylating agent, it can react with nucleophilic functional groups in proteins and other biomolecules in the skin and eyes. This can disrupt cellular structures and trigger an inflammatory response, leading to irritation. In the eyes, this can cause severe and irreversible damage.

  • Respiratory Irritation: Inhalation of vapors can irritate the mucous membranes of the respiratory tract. This is likely due to the compound's ability to react with moisture in the lungs to form irritating byproducts, and its direct reactivity with respiratory tract tissues.

  • Acute Oral Toxicity: If ingested, the compound can cause harm. The exact mechanism is not well-documented for this specific compound, but it is likely related to its ability to alkylate and disrupt the function of proteins and enzymes in the gastrointestinal tract and other organs following absorption. The metabolism of cyclopropane derivatives can be complex, and the resulting metabolites may also contribute to toxicity.[3][4]

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of appropriate PPE is the most critical barrier between the researcher and the chemical. The following protocol is designed to be a self-validating system, ensuring maximum protection.

Standard PPE Protocol
  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves may provide adequate protection for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be used. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant lab coat is essential. Ensure it is fully buttoned.

  • Footwear: Closed-toe and closed-heel shoes are mandatory.

Caption: Workflow for donning appropriate PPE.

Safe Handling and Experimental Protocols

Adherence to a strict handling protocol is essential to minimize the risk of exposure and accidents.

General Handling Protocol
  • Work in a Ventilated Area: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Incompatible Materials: Ensure that strong bases, oxidizing agents, and other incompatible materials are not present in the immediate work area.

  • Use Appropriate Equipment: Use glassware and equipment that are clean, dry, and in good condition. Avoid using plastic containers or transfer pipettes that may be incompatible with the chemical.

  • Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the escape of flammable and toxic vapors.

  • Grounding and Bonding: When transferring larger quantities, use proper grounding and bonding techniques to prevent static discharge, which could ignite the flammable vapors.

  • Wash Hands Thoroughly: After handling, wash hands thoroughly with soap and water, even if gloves were worn.

Emergency Procedures: A Logical Response Framework

In the event of an emergency, a calm and logical response is crucial. The following protocols provide a framework for action.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

Spill_Response spill Spill Occurs assess Assess Spill Size and Immediate Danger spill->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill Small large_spill Large Spill (Beyond lab capacity) assess->large_spill Large don_ppe Don Appropriate PPE (incl. respirator if needed) small_spill->don_ppe evacuate Evacuate Immediate Area Alert Others large_spill->evacuate call_emergency Call Emergency Response (e.g., EH&S, 911) evacuate->call_emergency end Spill Managed call_emergency->end contain Contain Spill with Inert Absorbent Material don_ppe->contain neutralize Consider Neutralization (if safe and appropriate) contain->neutralize collect Collect Absorbed Material into a Sealed Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose dispose->end

Caption: Decision tree for spill response.

Small Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.

  • Absorb the Spill: Cover the spill with the absorbent material.

  • Collect the Waste: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate the Area: Allow the area to ventilate before resuming work.

For spills of brominated organic compounds, a solution of sodium thiosulfate can be used to neutralize any residual bromine-related species before final cleanup, but this should only be done by trained personnel.[5][6]

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical for preventing accidents and environmental contamination.

Storage Protocol
  • Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[7] A refrigerator (2-8°C) is recommended.

  • Container: Keep in the original, tightly sealed container.

  • Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.

  • Inventory: Maintain an accurate inventory of the chemical.

Disposal Protocol
  • Waste Characterization: this compound and any materials contaminated with it are considered hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Halogenated organic waste should be segregated from non-halogenated waste streams.[8][9][10]

  • Disposal Vendor: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable tool for chemical innovation, but its use demands a thorough understanding of its hazards and a commitment to rigorous safety protocols. By appreciating the chemical principles that drive its reactivity and toxicity, researchers can handle this compound with the respect and caution it requires, fostering a culture of safety and scientific excellence.

References

electrophilic nature of the bromine atom in cyclopropane rings

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Nature of the Bromine Atom in Cyclopropane Rings

Abstract

The cyclopropane ring, a motif of significant interest in organic and medicinal chemistry, is renowned for its unique electronic structure, which imparts reactivity reminiscent of unsaturated systems. When substituted with a bromine atom, this strained carbocycle presents a fascinating and often counter-intuitive electronic profile. Traditionally viewed as an electronegative, nucleophilic species, the bromine atom in a bromocyclopropane can exhibit significant electrophilic character. This guide delves into the theoretical underpinnings and experimental manifestations of this phenomenon. We will explore the origins of this electrophilicity, rooted in the concept of the σ-hole, and discuss its implications for reaction mechanisms and, critically, for the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced reactivity of halogenated cyclopropanes.

The Unique Electronic Landscape of the Cyclopropyl Scaffold

The reactivity of any functional group is profoundly influenced by the scaffold to which it is attached. In the case of cyclopropane, the defining features are severe angle strain and a unique bonding arrangement that deviates significantly from that of typical alkanes.

Bent Bonds and π-Character: A Deviation from sp³ Hybridization

The geometry of a three-membered ring forces the C-C-C bond angles to be 60°, a stark departure from the ideal 109.5° for sp³ hybridized carbon.[1] This geometric constraint prevents optimal orbital overlap, leading to a bonding model first described by Walsh and Coulson-Moffitt, which involves "bent bonds".[2] In this model, the C-C bonding orbitals have a high degree of p-character and are situated outside the direct internuclear axis.[2][3]

This arrangement has two major consequences:

  • The C-C bonds are weaker than typical C-C σ-bonds, contributing to the high ring strain (approximately 27.6 kcal/mol).[2]

  • The electron density is concentrated on the exterior of the ring, creating a system with significant "π-character".[3][4][5]

This inherent π-character is the reason cyclopropane undergoes addition reactions with electrophiles like bromine (Br₂) and hydrohalic acids, a reactivity profile more akin to an alkene than an alkane.[2][4][6][7]

G cluster_0 Cyclopropane Bonding Model sp3 Ideal sp³ Hybridization (109.5°) Cyclopropane Cyclopropane Geometry (60° Angle Strain) sp3->Cyclopropane Geometric Constraint BentBonds Formation of 'Bent Bonds' (High p-character) Cyclopropane->BentBonds PiCharacter Emergence of π-Character BentBonds->PiCharacter AlkeneReactivity Alkene-like Reactivity (Electrophilic Addition) PiCharacter->AlkeneReactivity

Caption: Logical flow from geometric strain to the unique reactivity of cyclopropane.

The σ-Hole: Redefining Halogen Electrophilicity

While classical organic chemistry often treats halogens as simple electronegative atoms, a more nuanced model is required to explain many intermolecular interactions. The concept of the "σ-hole" describes an anisotropy in the electron density of a covalently bonded halogen.[8][9] Specifically, it is a region of lower electron density and thus positive electrostatic potential located on the halogen atom along the axis of the covalent bond (R-X).[10][11][12]

This positive region arises because the electron density is drawn towards the bonded atom (R) and accumulates in a belt or torus perpendicular to the bond axis, leaving the pole opposite the bond relatively electron-deficient.[13] This σ-hole allows the halogen to act as a Lewis acid or an electrophile, forming attractive, non-covalent interactions with Lewis bases (nucleophiles). This specific interaction is termed "halogen bonding".[8][9][14] Heavier halogens like bromine and iodine form stronger halogen bonds as their valence electrons are more polarizable, leading to a more positive σ-hole.[13][15]

G cluster_R Molecule (R) cluster_potential R R Br Br R->Br Covalent Bond Neg_Torus Negative Electrostatic Potential (Electron-rich 'belt') Br->Neg_Torus Pos_Sigma Positive σ-hole (Electron-deficient pole) Br->Pos_Sigma Bond Axis

Caption: Diagram of a σ-hole on a covalently bonded bromine atom.

Reactivity of Bromocyclopropanes: Theory Meets Experiment

The combination of the cyclopropane ring's electronic properties and the intrinsic nature of the σ-hole creates a unique chemical entity in bromocyclopropane. The high s-character of the carbon orbital in the C-Br bond (a consequence of the high p-character in the C-C bonds) can influence the polarizability and magnitude of the bromine's σ-hole.

Formal Nucleophilic Substitution: The Cyclopropene Pathway

Direct SN2 substitution on a bromocyclopropane is highly disfavored. The required backside attack would force the nucleophile to approach through the ring, and the transition state, which requires a trigonal bipyramidal geometry, would introduce insurmountable strain.[16]

Instead, reactions of bromocyclopropanes with bases and nucleophiles often proceed through a "formal substitution" mechanism involving an E2 elimination to form a highly strained and reactive cyclopropene intermediate.[17][18][19] This intermediate is then rapidly trapped by a nucleophile present in the reaction mixture. While the overall transformation results in the substitution of bromine, the initial step is not a nucleophilic attack at the carbon or bromine, but rather the abstraction of a proton.

This pathway is particularly efficient for donor-acceptor cyclopropanes, where substituents can stabilize the cyclopropene intermediate.[19][20] A wide range of nitrogen and oxygen nucleophiles can be employed in this transformation.[19][20]

G A Bromocyclopropane Substrate C Cyclopropene Intermediate A->C - HBr B Base (e.g., t-BuOK) Proton Abstraction (E2) B->A E Michael Addition C->E D Nucleophile (e.g., Azole, Alcohol) D->E F Substituted Cyclopropane Product E->F

Caption: The cyclopropene-mediated pathway for formal nucleophilic substitution.

Ring-Opening Reactions

The inherent strain in the cyclopropane ring makes it susceptible to ring-opening reactions. In the presence of electrophilic bromine (Br₂), cyclopropane undergoes a ring-opening addition to yield 1,3-dibromopropane.[2][3][4] This reaction underscores the alkene-like nature of the ring itself. Similarly, radical-mediated ring-opening of cyclopropane derivatives is a known transformation, often initiated by a bromine radical.[21] While these reactions are characteristic of the cyclopropyl group, they do not directly demonstrate the electrophilic nature of a pre-existing bromine substituent.

Experimental and Computational Protocols

To harness or study the unique properties of bromocyclopropanes, specific experimental and computational methods are employed.

Protocol: Base-Mediated Formal Substitution with an N-Nucleophile

This protocol describes a general procedure for the diastereoselective formal nucleophilic substitution of a donor-acceptor bromocyclopropane with an azole, proceeding via a cyclopropene intermediate.[18][19]

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the bromocyclopropane substrate (1.0 equiv) and the azole nucleophile (1.5–2.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1–0.2 M.

  • Base Addition: Add potassium tert-butoxide (t-BuOK, 1.5–2.0 equiv) portion-wise at room temperature. Rationale: t-BuOK is a strong, non-nucleophilic base ideal for promoting the E2 elimination to form the cyclopropene without competing as a nucleophile.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Rationale: The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Computational Visualization of the σ-Hole

The electrophilic character of the bromine atom can be visualized directly using computational chemistry to map the Molecular Electrostatic Potential (MEP) onto an electron density surface.

Workflow:

  • Structure Optimization: Build the bromocyclopropane molecule of interest in a molecular modeling program. Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311+G(d,p).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • MEP Calculation: Using the optimized geometry, perform a single-point energy calculation while requesting the generation of the MEP surface. This is typically mapped onto an isosurface of electron density (e.g., 0.001 a.u.).

  • Visualization: Use visualization software (e.g., GaussView, Avogadro, VMD) to render the MEP surface. By convention, regions of negative potential (nucleophilic) are colored red, while regions of positive potential (electrophilic) are colored blue. The σ-hole will appear as a distinct blueish region on the bromine atom, opposite the C-Br bond.

Implications for Drug Discovery and Development

The nuanced electronic properties of bromocyclopropanes are not merely of academic interest; they have profound implications for medicinal chemistry.

The Cyclopropyl Group as a Bioisostere

The cyclopropyl group is a valuable moiety in drug design.[22] Its small size and rigid conformation can lock a molecule into its bioactive conformation, enhancing potency. It is often used as a metabolically stable bioisostere for a vinyl group or as part of a larger scaffold.[22]

Halogen Bonding in Rational Drug Design

The ability of bromine to act as a halogen bond donor via its σ-hole is a powerful tool in lead optimization.[8][15] Halogen bonds are highly directional and can significantly improve the binding affinity and selectivity of a ligand for its protein target.[9][14] A strategically placed bromine atom can form a halogen bond with a Lewis basic site in a protein's binding pocket, such as a backbone carbonyl oxygen, a serine/threonine hydroxyl group, or the π-face of an aromatic residue.[8]

Halogen Bond Donor (Ligand)Halogen Bond Acceptor (Protein)Typical Interaction Energy (kcal/mol)
R-Br Backbone Carbonyl (C=O )1.5 - 4.0
R-Br Hydroxyl Group (-O H)1.5 - 3.5
R-Br Carboxylate Group (-COO⁻)2.0 - 5.0
R-Br Aromatic π-system (Phe, Tyr, Trp)1.0 - 3.0
R-Br Sulfur Atom (Met, Cys)2.0 - 4.5

Table 1: Common Halogen Bond Interactions in Protein-Ligand Complexes. Energies are approximate and context-dependent.

The fusion of these two concepts—the desirable properties of the cyclopropyl scaffold and the directing power of halogen bonding—opens new avenues for drug design. By incorporating a bromine atom onto a cyclopropyl ring within a drug candidate, medicinal chemists can potentially engage in specific, affinity-enhancing halogen bonds with the target receptor, leveraging the electrophilic nature of the bromine atom.

Conclusion

The bromine atom on a cyclopropane ring is a prime example of how local electronic environments can dictate unusual reactivity. The inherent ring strain and π-character of the cyclopropyl scaffold create a unique platform for the bromine atom, whose electrophilic nature is best understood through the lens of the σ-hole model. While its reactivity is often dominated by elimination-addition pathways, the underlying electrophilicity of the bromine atom provides a potent, directional tool for molecular recognition. For professionals in drug discovery, understanding and exploiting this phenomenon through the rational design of halogen bonds offers a sophisticated strategy to enhance ligand affinity, selectivity, and overall therapeutic potential.

References

Methodological & Application

The Versatile Building Block: A Detailed Guide to the Experimental Use of Methyl 1-Bromocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the demand for structurally novel and functionally diverse building blocks is insatiable. Among these, strained ring systems, particularly cyclopropanes, have garnered significant attention due to their unique conformational properties and their prevalence in a wide array of biologically active molecules and pharmaceuticals. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of Methyl 1-Bromocyclopropanecarboxylate, a versatile and reactive intermediate for the synthesis of complex cyclopropane derivatives.

This guide will delve into the fundamental properties of this compound, detail its safe handling and storage, and provide step-by-step experimental protocols for its application in key synthetic transformations. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical principles.

Compound Profile: Physicochemical Properties and Safety

This compound is a colorless to pale yellow liquid with a chemical formula of C₅H₇BrO₂ and a molecular weight of 179.01 g/mol .[1][2][3] Its structure features a strained three-membered ring, a bromine atom, and a methyl ester group, all of which contribute to its reactivity.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 96999-01-8[1][2][4][5]
Molecular Formula C₅H₇BrO₂[1][2][4]
Molecular Weight 179.01 g/mol [1][2][4]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 151 °C[2]
Density 1.727 g/cm³[2]
Flash Point 45 °C[2]
Storage Temperature 2-8 °C[2]

Safety Precautions:

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a flammable liquid and vapor, is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1] In some cases, it is listed as causing serious eye damage.[1]

GHS Hazard Statements: H226, H302, H315, H318, H319, H335.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated fume hood.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from two primary features: the presence of a good leaving group (bromide) on a strained ring and the electron-withdrawing nature of the adjacent methyl ester. This combination facilitates a range of transformations, most notably formal nucleophilic substitutions.

A key mechanistic pathway for the reaction of bromocyclopropanes with bases and nucleophiles involves the formation of a highly strained cyclopropene intermediate through a 1,2-elimination of HBr.[6] The subsequent nucleophilic addition to the cyclopropene double bond dictates the final product stereochemistry. This process allows for the diastereoselective synthesis of densely functionalized cyclopropanes.[6][7][8]

mechanistic_pathway cluster_0 Reaction Pathway A This compound B Cyclopropene Intermediate A->B Base (e.g., t-BuOK) - HBr C Nucleophilic Addition B->C Nucleophile (Nu-H) D Substituted Cyclopropane C->D experimental_workflow start Start: Assemble Reactants step1 Dissolve Nucleophile & 18-crown-6 in THF start->step1 step2 Cool to 0 °C step1->step2 step3 Add t-BuOK step2->step3 step4 Add this compound step3->step4 step5 Reaction at RT or Heat step4->step5 step6 Quench with aq. NH4Cl step5->step6 step7 Aqueous Workup & Extraction step6->step7 step8 Drying & Solvent Removal step7->step8 step9 Purification (Chromatography) step8->step9 end End: Isolated Product step9->end

References

Application Note: Radical-Mediated Cyclopropanation of Alkenes Using Methyl 1-Bromocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane motif is a prevalent structural feature in numerous pharmaceuticals and bioactive molecules due to its unique ability to impart conformational rigidity, modulate electronic properties, and enhance metabolic stability.[1] This application note provides a comprehensive guide to the cyclopropanation of alkenes utilizing Methyl 1-Bromocyclopropanecarboxylate. We will delve into the radical-mediated mechanism that distinguishes this method from classical carbene-based approaches, offering a robust platform for introducing the valuable 1-methoxycarbonylcyclopropyl moiety. This guide is intended for researchers in organic synthesis and drug development, providing detailed protocols, mechanistic insights, and safety considerations to facilitate the successful application of this versatile building block in complex molecule synthesis.[2][3]

Introduction: Beyond Classical Cyclopropanation

Traditional methods for synthesizing cyclopropanes often involve the reaction of an alkene with a carbene or carbenoid species, such as those generated in the Simmons-Smith reaction or from diazo compounds.[1][4][5] These methods construct the three-membered ring directly onto the alkene backbone.

The methodology described herein employs a fundamentally different strategy. This compound serves not as a precursor to a carbene, but as a pre-formed cyclopropyl radical source. The reaction proceeds through a radical addition mechanism, where the cyclopropyl group is transferred to the alkene. This approach is particularly powerful for accessing sterically hindered cyclopropanes and offers a complementary toolset with distinct functional group tolerance and reactivity profiles compared to ionic or pericyclic pathways.[6][7]

The Radical Chain Mechanism

The reaction proceeds via a classical radical chain mechanism, which can be divided into three key phases: initiation, propagation, and termination. The process is typically initiated using either a chemical radical initiator, such as azobisisobutyronitrile (AIBN) with thermal induction, or through photoredox catalysis.

Mechanistic Breakdown:

  • Initiation: A radical initiator (In•) homolytically cleaves the C-Br bond of this compound. This generates a bromine radical and the key 1-(methoxycarbonyl)cyclopropyl radical intermediate.

  • Propagation (Step 1 - Addition): The electrophilic cyclopropyl radical rapidly adds across the π-bond of the alkene. This forms a new carbon-carbon bond and generates a new carbon-centered radical intermediate. For this step to be efficient, the alkene substrate should be sufficiently reactive towards radical addition.

  • Propagation (Step 2 - Atom Transfer): The newly formed radical abstracts a bromine atom from another molecule of this compound. This yields the final cyclopropanated product and regenerates the 1-(methoxycarbonyl)cyclopropyl radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radical species combine, or through disproportionation, effectively ending the chain process. These are typically minor pathways in a well-controlled reaction.

Below is a diagram illustrating this catalytic cycle.

Radical_Chain_Mechanism Initiator Initiator (AIBN, hv) BromoEster This compound Initiator->BromoEster Initiation CyclopropylRadical 1-(Methoxycarbonyl)cyclopropyl Radical center CyclopropylRadical->center Propagation (Step 1) BromoEster->CyclopropylRadical  Generates Product Cyclopropanated Product BromoEster->Product Atom Transfer Alkene Alkene (Substrate) Alkene->center IntermediateRadical Adduct Radical IntermediateRadical->BromoEster Propagation (Step 2) IntermediateRadical->Product center->IntermediateRadical Addition

Caption: The radical chain mechanism for cyclopropanation.

Experimental Protocol

This section provides a detailed, step-by-step protocol for a representative reaction between this compound and an alkene, such as styrene.

Materials and Reagents
  • This compound (CAS: 96999-01-8)[8]

  • Alkene (e.g., Styrene)

  • Radical Initiator (e.g., AIBN)

  • Anhydrous, degassed solvent (e.g., Toluene or Benzene)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Essential Safety Precautions
  • This compound: This compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[9] Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][11][12]

  • Solvents: Toluene and other organic solvents are flammable. Keep away from ignition sources.[13]

  • AIBN: Azobisisobutyronitrile is thermally sensitive and can decompose exothermically. Store refrigerated and handle with care, avoiding excessive heat.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can quench radicals and inhibit the chain reaction. All steps should be performed under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Reaction Procedure
  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser) is oven-dried and cooled under a stream of inert gas.

  • Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Substrate Addition: Dissolve the starting material in anhydrous, degassed toluene (to a concentration of ~0.1 M). Add the alkene substrate (1.2 eq).

  • Initiator Addition: Add the radical initiator, AIBN (0.1 eq).

  • Reaction Execution:

    • Fit the flask with a reflux condenser under a positive pressure of inert gas.

    • Immerse the flask in a preheated oil bath at 80-90 °C.

    • Stir the reaction mixture vigorously.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate.

    • Wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired cyclopropanated product.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Dry Glassware p2 Degas Solvent p1->p2 r1 Combine Reagents (Bromoester, Alkene, Solvent) p2->r1 r2 Add Initiator (AIBN) r1->r2 r3 Heat to 80-90 °C under Inert Gas r2->r3 r4 Monitor by TLC/GC-MS r3->r4 w1 Cool to RT & Dilute r4->w1 w2 Aqueous Washes (NaHCO3, Brine) w1->w2 w3 Dry & Concentrate w2->w3 w4 Flash Column Chromatography w3->w4 a1 Characterize Product (NMR, MS, IR) w4->a1

References

Application Notes & Protocols: Methyl 1-Bromocyclopropanecarboxylate as a Versatile Synthon for Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart unique conformational rigidity, improve metabolic stability, and enhance binding potency.[1][2][3] Methyl 1-bromocyclopropanecarboxylate has emerged as a powerful and versatile building block for introducing this valuable scaffold into complex molecules. This guide provides an in-depth exploration of its synthetic utility, focusing on key reaction classes for the generation of advanced pharmaceutical intermediates. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the strategic considerations essential for successful drug discovery campaigns.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

The small, highly strained three-membered ring of cyclopropane confers a unique set of physicochemical properties that medicinal chemists leverage to overcome common drug development hurdles.[2][3] Its rigid structure can lock flexible molecules into a bioactive conformation, enhancing potency and selectivity for their biological target.[1] Furthermore, the C-H bonds of a cyclopropane ring are stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkane counterparts, often leading to improved pharmacokinetic profiles.[1][3]

This compound is an ideal reagent for accessing these benefits. It possesses two distinct reactive handles: a bromine atom suitable for a variety of coupling and substitution reactions, and a methyl ester that can be further elaborated or hydrolyzed.[4][5] This dual functionality allows for a modular and divergent approach to the synthesis of complex molecular architectures.

Core Synthetic Transformations and Protocols

This section details key synthetic methodologies utilizing this compound. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the rationale behind critical experimental parameters.

Synthesis of Bicyclo[1.1.0]butane Derivatives via Intramolecular Cyclization

Bicyclo[1.1.0]butanes (BCBs) are highly strained carbocycles that serve as valuable "spring-loaded" intermediates in organic synthesis. Their high ring strain energy can be released in subsequent reactions to forge new, complex ring systems. The reaction of gem-dihalocyclopropanes is a known route to these structures. This compound can be converted to a dihalo-precursor and subsequently cyclized, or can participate in related intramolecular reactions to form functionalized BCBs. A common strategy involves a lithium-halogen exchange followed by intramolecular displacement.

Protocol 2.1: Synthesis of Methyl 1-lithio-bicyclo[1.1.0]butane-1-carboxylate (Carbenoid Intermediate)

This protocol describes the generation of a key lithiated intermediate from a related gem-dibromo precursor, illustrating the general principle of forming the bicyclobutane core.

Causality & Rationale: This transformation relies on a low-temperature lithium-halogen exchange. Using two equivalents of an organolithium reagent (e.g., methyllithium) first forms a monobromo carbenoid, which then undergoes an intramolecular cyclization to form the bicyclo[1.1.0]butyl ring system.[6] The reaction is performed at -80°C or lower to ensure the stability of the highly reactive organolithium intermediates and prevent premature decomposition.

Materials & Reagents:

  • Methyl 1,1-dibromocyclopropanecarboxylate (precursor, synthesized from the title compound)

  • Methyllithium (MeLi), 1.6 M solution in diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Argon or Nitrogen gas supply

  • Dry ice/acetone bath

Experimental Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

  • Reagent Addition: Dissolve Methyl 1,1-dibromocyclopropanecarboxylate (1.0 eq) in anhydrous THF (to make a 0.1 M solution) and cool the solution to -80°C using a dry ice/acetone bath.

  • Lithiation: While vigorously stirring, add MeLi (2.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -75°C.

  • Reaction: Stir the resulting mixture at -80°C for 1 hour. The formation of the lithiated bicyclobutane intermediate occurs during this time.

  • Quenching/Further Reaction: The resulting organolithium species is not typically isolated but is used directly by adding an electrophile (e.g., benzophenone, CO₂, etc.) to the reaction mixture.[6] For a simple proton quench, slowly add saturated aqueous NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting product by flash column chromatography on silica gel.

Safety Precautions:

  • Organolithium reagents like MeLi are pyrophoric and moisture-sensitive. Handle under an inert atmosphere using proper syringe techniques.

  • Low-temperature baths require appropriate personal protective equipment (cryogenic gloves, face shield).

Radical-Mediated Arylation

Radical reactions offer a powerful method for C-C bond formation, often proceeding under mild conditions with high functional group tolerance.[7] this compound can serve as a cyclopropyl radical precursor for arylation, providing a direct route to valuable phenylcyclopropane intermediates.

G

Caption: Synthetic pathways from this compound.

Protocol 2.2: Photoredox-Catalyzed Arylation with an Arene

Causality & Rationale: This protocol uses a photoredox catalyst (e.g., an Iridium or Ruthenium complex) that, upon excitation with visible light, can engage in a single-electron transfer (SET) with an electron-rich arene. The resulting radical cation can then react with the cyclopropyl bromide. Alternatively, the excited photocatalyst can reduce the bromide to generate a cyclopropyl radical, which then adds to the arene. The choice of conditions dictates the precise mechanism, but the outcome is a direct C-H arylation.

Materials & Reagents:

  • This compound (1.0 eq)

  • Arene (e.g., N,N-dimethylaniline, 5.0 eq)

  • fac-Ir(ppy)₃ (photocatalyst, 1-2 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • Blue LED light source (450 nm)

  • Argon or Nitrogen gas supply

Experimental Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine this compound, the arene, and the photocatalyst.

  • Degassing: Add anhydrous DMF. Seal the vial and degas the solution by sparging with argon for 15-20 minutes.

  • Irradiation: Place the vial approximately 5 cm from a blue LED light source and stir vigorously. Use a small fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the arylated cyclopropane.

Transition-Metal Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis and drug development.[8][9] this compound is an excellent substrate for these transformations, allowing for the direct installation of the cyclopropane ring onto a variety of molecular scaffolds.

G pd0 Pd(0)Ln pd2 R-Pd(II)(Br)Ln pd0->pd2 Oxidative Addition pd2_trans R-Pd(II)(R')Ln pd2->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product_out R-R' pd2_trans->product_out reagent_in R-Br (Methyl 1-Bromocyclo- propanecarboxylate) reagent_in->pd2 organometal_in R'-M (Organoboron, Organozinc, etc.) organometal_in->pd2_trans

Caption: General catalytic cycle for a Suzuki cross-coupling reaction.

Protocol 2.3: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

Causality & Rationale: The Suzuki-Miyaura coupling is a highly reliable method for forming C(sp²)-C(sp³) bonds. The reaction proceeds via a catalytic cycle involving a palladium catalyst.[8] Key steps include: 1) Oxidative addition of the Pd(0) catalyst into the C-Br bond of our substrate, 2) Transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by a base), and 3) Reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reaction.

Materials & Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium catalyst, 3-5 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 eq), aqueous solution (2 M)

  • Toluene or 1,4-Dioxane

  • Argon or Nitrogen gas supply

Experimental Procedure:

  • Setup: To a round-bottom flask, add this compound, the arylboronic acid, and the palladium catalyst.

  • Degassing: Add the solvent (Toluene or Dioxane) followed by the aqueous K₂CO₃ solution. Degas the mixture thoroughly by bubbling argon through the solution for 20 minutes.

  • Heating: Heat the reaction mixture to 80-100°C under an argon atmosphere and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary

The following table summarizes representative outcomes for the protocols described above, demonstrating the versatility of this compound.

Protocol Reactant Partner Product Type Typical Yield Key Conditions
2.1 Methyllithium (intramolecular)Bicyclo[1.1.0]butane derivativeTrapped in situ-80°C, Anhydrous THF
2.2 N,N-DimethylanilineArylated Cyclopropane65-80%fac-Ir(ppy)₃, Blue LED
2.3 Phenylboronic AcidMethyl 1-phenylcyclopropanecarboxylate85-95%Pd(PPh₃)₄, K₂CO₃, Toluene, 90°C
2.3 4-Methoxyphenylboronic AcidMethyl 1-(4-methoxyphenyl)cyclopropanecarboxylate90-98%Pd(PPh₃)₄, K₂CO₃, Toluene, 90°C

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block for the synthesis of pharmaceutically relevant intermediates. Through intramolecular cyclization, radical-mediated C-H functionalization, and transition-metal catalyzed cross-coupling, it provides efficient access to a diverse range of cyclopropane-containing scaffolds. The continued development of novel synthetic methods, particularly in the realms of asymmetric catalysis and late-stage functionalization, will further expand the utility of this powerful synthon, accelerating the discovery of next-generation therapeutics.[10][11]

References

The Strategic Application of Methyl 1-Bromocyclopropanecarboxylate in the Synthesis of Novel Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and unique biological activities is paramount. Among the versatile building blocks available to synthetic chemists, methyl 1-bromocyclopropanecarboxylate has emerged as a powerful reagent for introducing the compact and strained cyclopropane motif into larger molecular frameworks. This guide provides an in-depth exploration of its application, focusing on the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, a class of compounds exhibiting significant potential as anticancer agents.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed synthetic protocols but also insights into the mechanistic rationale behind the experimental design and the biological implications of the synthesized molecules.

The Cyclopropane Moiety: A Privileged Scaffold in Bioactive Molecules

The cyclopropane ring, despite its simple structure, imparts profound effects on the physicochemical and pharmacological properties of a molecule. Its rigid, three-dimensional nature can enhance binding affinity to biological targets, improve metabolic stability, and modulate cell permeability. The inherent ring strain of the cyclopropane ring also offers unique opportunities for chemical transformations. The incorporation of this motif is a recognized strategy in the development of a wide range of therapeutic agents, including kinase inhibitors and antiviral drugs.[1]

This compound, with its activated bromide and ester functionalities, is an ideal precursor for the construction of more complex cyclopropane-containing structures. Its utility is particularly highlighted in the synthesis of spirocyclic compounds, where the cyclopropane ring is fused to another ring system at a single carbon atom, creating a highly rigid and defined three-dimensional architecture.

Application Focus: Synthesis of Anticancer Spiro[cyclopropane-1,3'-indolin]-2'-ones

A particularly promising application of this compound is in the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones. This class of molecules has demonstrated significant cytotoxic activity against a range of human cancer cell lines, including prostate, cervical, and lung cancer.[2][3] The core structure of these compounds features a cyclopropane ring spiro-fused to the 3-position of an oxindole scaffold.

The synthesis of this key structural motif can be efficiently achieved through a Reformatsky-type reaction, a classic organozinc-mediated carbon-carbon bond-forming reaction.[4][5][6]

Mechanistic Insight: The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, in the presence of zinc metal. The key intermediate is an organozinc enolate, which is less reactive and more tolerant of other functional groups compared to Grignard reagents or organolithium compounds.[5]

In the context of synthesizing spiro[cyclopropane-1,3'-indolin]-2'-ones, this compound reacts with activated zinc to form a zinc enolate. This enolate then acts as a nucleophile, attacking the electrophilic C3 carbonyl carbon of an isatin derivative. Subsequent intramolecular cyclization and workup yield the desired spirocyclic product.

Detailed Synthetic Protocol: Synthesis of a Model Spiro[cyclopropane-1,3'-indolin]-2'-one

This protocol details the synthesis of a representative spiro[cyclopropane-1,3'-indolin]-2'-one via a Reformatsky reaction.

Reaction Scheme:

Reaction_Scheme reagent1 This compound reaction + reagent1->reaction reagent2 Isatin Derivative reagent2->reaction product Spiro[cyclopropane-1,3'-indolin]-2'-one reaction->product 1. Zn, THF, Reflux 2. Aqueous Workup

A schematic of the Reformatsky reaction for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones.

Materials and Equipment:

Reagent/EquipmentPurpose
This compoundStarting material
Substituted Isatin (e.g., N-benzylisatin)Starting material
Zinc dust (activated)Reagent for Reformatsky reaction
Anhydrous Tetrahydrofuran (THF)Solvent
Iodine (crystal)To activate zinc
Saturated aqueous ammonium chloride (NH₄Cl)For reaction quenching
Ethyl acetateExtraction solvent
BrineFor washing organic layer
Anhydrous sodium sulfate (Na₂SO₄)Drying agent
Round-bottom flaskReaction vessel
Reflux condenserFor heating under reflux
Magnetic stirrer and stir barFor mixing
Separatory funnelFor extraction
Rotary evaporatorFor solvent removal
Column chromatography setup (silica gel)For purification

Step-by-Step Protocol:

  • Zinc Activation: In a flame-dried two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust (1.5 equivalents). Add a small crystal of iodine and gently heat the flask with a heat gun until the purple iodine vapor is observed, indicating zinc activation. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask containing the activated zinc. To this suspension, add the substituted isatin (1.0 equivalent).

  • Addition of Bromide: In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the stirring suspension of zinc and isatin.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro[cyclopropane-1,3'-indolin]-2'-one.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

Biological Activity and Mechanism of Action

The synthesized spiro[cyclopropane-1,3'-indolin]-2'-ones have shown significant promise as anticancer agents. Their mechanism of action is often multifaceted, targeting key pathways involved in cancer cell proliferation and survival. Two prominent mechanisms are the inhibition of the p53-MDM2 interaction and the inhibition of Polo-like kinase 4 (PLK4).

Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers where p53 is not mutated, its function is often suppressed by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. Small molecules that can disrupt the p53-MDM2 interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[1][7][8] The rigid, three-dimensional structure of spiro-oxindoles allows them to mimic key p53 residues, fitting into the hydrophobic pocket of MDM2 and preventing its interaction with p53.[9]

p53_MDM2_Pathway cluster_normal Normal Cell Regulation cluster_cancer Cancer Cell Dysregulation cluster_intervention Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binds to Proteasome Proteasome p53->Proteasome Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Activates Apoptosis Apoptosis p53->Apoptosis Activates MDM2->p53 Ubiquitination p53_cancer p53 Proteasome_cancer Proteasome p53_cancer->Proteasome_cancer Increased Degradation MDM2_cancer MDM2 (Overexpressed) MDM2_cancer->p53_cancer Increased Ubiquitination Spiro Spiro[cyclopropane-1,3'-indolin]-2'-one MDM2_inhibited MDM2 Spiro->MDM2_inhibited Inhibits p53_restored p53 (Restored) CellCycleArrest_activated Cell Cycle Arrest p53_restored->CellCycleArrest_activated Activates Apoptosis_activated Apoptosis p53_restored->Apoptosis_activated Activates

Mechanism of p53-MDM2 Inhibition by Spiro[cyclopropane-1,3'-indolin]-2'-ones.

Inhibition of Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division.[10][11] Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification and genomic instability.[12][13] PLK4 inhibitors can disrupt centriole duplication, leading to mitotic errors, cell cycle arrest, and ultimately, cancer cell death.[7][10] Spiro-oxindole derivatives have been identified as potent inhibitors of PLK4, offering a targeted approach to disrupt the proliferation of cancer cells with aberrant PLK4 activity.[13]

PLK4_Inhibition_Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Regulates Spindle Mitotic Spindle Formation Centriole->Spindle Segregation Proper Chromosome Segregation Spindle->Segregation Proliferation Normal Cell Proliferation Segregation->Proliferation Spiro Spiro[cyclopropane-1,3'-indolin]-2'-one PLK4_inhibited PLK4 (Inhibited) Spiro->PLK4_inhibited Inhibits Centriole_disrupted Disrupted Centriole Duplication PLK4_inhibited->Centriole_disrupted Leads to Mitotic_errors Mitotic Errors Centriole_disrupted->Mitotic_errors CellCycleArrest Cell Cycle Arrest Mitotic_errors->CellCycleArrest Apoptosis Apoptosis Mitotic_errors->Apoptosis

Mechanism of PLK4 Inhibition by Spiro[cyclopropane-1,3'-indolin]-2'-ones.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel bioactive molecules follows a structured workflow that integrates chemical synthesis with rigorous biological testing.

Experimental_Workflow start Start: Hypothesis & Target Identification synthesis Chemical Synthesis (Reformatsky Reaction) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation purification->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) in_vitro->cytotoxicity mechanistic Mechanistic Studies in_vitro->mechanistic lead_optimization Lead Optimization (Structure-Activity Relationship Studies) in_vitro->lead_optimization cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assays (Annexin V, Caspase Activity) mechanistic->apoptosis target_engagement Target Engagement Assays (e.g., Kinase Inhibition, p53-MDM2 Binding) mechanistic->target_engagement lead_optimization->synthesis Iterative Redesign in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo end End: Preclinical Candidate in_vivo->end

A generalized workflow for the discovery and development of novel anticancer agents.

This workflow emphasizes an iterative process where the biological data from initial compounds inform the design and synthesis of next-generation molecules with improved potency and selectivity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its application in the construction of spiro[cyclopropane-1,3'-indolin]-2'-ones via the Reformatsky reaction provides a direct and efficient route to a class of compounds with significant potential as anticancer therapeutics. By understanding the underlying synthetic methodologies and the biological mechanisms of action, researchers can leverage this powerful reagent to advance the frontiers of drug discovery and development. The protocols and insights provided herein are intended to serve as a practical guide for scientists dedicated to this important endeavor.

References

Application Notes and Protocols: The Versatile Reactivity of Methyl 1-Bromocyclopropanecarboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Strained Ring

Methyl 1-bromocyclopropanecarboxylate (MBC) is a synthetically valuable building block that combines the unique steric and electronic properties of a cyclopropane ring with versatile functional handles—a bromine atom and a methyl ester.[1][2] The inherent ring strain of the cyclopropane moiety not only pre-activates the molecule for specific transformations but also imparts a rigid, three-dimensional scaffold highly sought after in medicinal chemistry.[3] Cyclopropane-containing molecules often exhibit improved metabolic stability, enhanced potency, and favorable physicochemical properties.[4]

Furthermore, the strategic placement of a methyl group, in this case as part of the ester, is a nod to the well-documented "magic methyl" effect in drug discovery, where the addition of this small alkyl group can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[5][6]

This guide provides an in-depth analysis of the reactivity of this compound with a range of common nucleophiles. Moving beyond simple reaction lists, we will explore the causal mechanistic pathways that govern its reactivity and provide detailed, field-proven protocols for its application. The aim is to equip researchers, synthetic chemists, and drug development professionals with the foundational knowledge to effectively leverage this powerful intermediate in their synthetic campaigns.

Physicochemical Properties & Safety Data

This compound is a colorless to pale yellow liquid soluble in common organic solvents.[1][2] Its key properties are summarized below.

PropertyValueReference(s)
Chemical Formula C₅H₇BrO₂[7][8]
Molecular Weight 179.01 g/mol [7][8]
CAS Number 96999-01-8[1][7]
Boiling Point ~151 °C[1][8]
Density ~1.727 g/cm³[1][8]
Appearance Colorless to light yellow liquid[1][2]
Solubility Soluble in ethanol, ether, and other organic solvents[1][2]

Safety Information: Handle this compound in a well-ventilated fume hood. It may cause irritation to the skin, eyes, and respiratory system.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Mechanistic Considerations: Beyond Direct Substitution

The reactivity of MBC is dominated by the interplay between the electrophilic C-Br bond and the strained three-membered ring. A naive assumption of classical Sₙ1 or Sₙ2 pathways is often incorrect due to the unique geometry of the cyclopropyl system.

  • Sₙ2 Inaccessibility: A direct backside attack on the carbon bearing the bromine is sterically hindered by the cyclopropane ring itself.

  • Sₙ1 Instability: The formation of a carbocation at a bridgehead-like position on a small, strained ring is highly unfavorable as the cation cannot achieve the ideal planar geometry.[9]

Consequently, the productive reaction pathways typically involve the entire cyclopropane system.

Pathway A: Formal Nucleophilic Substitution via a Cyclopropene Intermediate

The most prevalent mechanism for the reaction of MBC with nucleophiles under basic conditions is a formal substitution that proceeds through an elimination-addition sequence.[10] This pathway is initiated by a base, which abstracts a proton from a carbon adjacent to the bromine, leading to a dehydrobromination event.

This elimination generates a highly strained and reactive cyclopropene intermediate . The nucleophile then rapidly adds across the strained double bond to yield the final product.[10][11] The facial selectivity of this addition is often controlled by sterics, with the nucleophile approaching from the face opposite to the bulkier substituent (the ester group).[11]

Formal_Substitution_Mechanism cluster_0 Step 1: Dehydrobromination cluster_1 Step 2: Nucleophilic Addition MBC This compound Intermediate Cyclopropene Intermediate MBC->Intermediate - HBr Base Base (e.g., t-BuOK) Product Substituted Product Intermediate->Product Nucleophile Nucleophile (Nu-H)

Caption: General mechanism for formal nucleophilic substitution.

Pathway B: Nucleophilic Ring-Opening

While less common for MBC itself, nucleophilic ring-opening is a characteristic reaction of "donor-acceptor" cyclopropanes, which possess both an electron-donating and an electron-accepting group.[12][13][14] For MBC, which only has an acceptor group (the ester), this pathway can be induced under Lewis acid or strong Brønsted acid catalysis.[12][15] The acid coordinates to the carbonyl oxygen of the ester, polarizing the cyclopropane C-C bonds and activating the ring for nucleophilic attack, leading to a 1,3-functionalized product.[15][16]

Ring_Opening_Mechanism cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack & Ring Opening MBC This compound Activated Activated Complex MBC->Activated LA Lewis Acid (LA) Product Ring-Opened Product Activated->Product Nucleophile Nucleophile (Nu-H)

Caption: General mechanism for Lewis acid-catalyzed ring-opening.

Experimental Protocols & Applications

The choice of nucleophile, base, and solvent dictates the reaction outcome. Below are detailed protocols for key classes of nucleophiles.

Reaction with N-Nucleophiles: Synthesis of N-Cyclopropyl Heterocycles

The reaction with nitrogen-based nucleophiles, particularly azoles, is a robust and high-yielding method for synthesizing valuable N-cyclopropyl compounds.[17][18] The reaction proceeds efficiently via the cyclopropene intermediate.

Protocol: Synthesis of Methyl 1-(1H-pyrrol-1-yl)cyclopropanecarboxylate

This protocol is adapted from the diastereoselective formal substitution of bromocyclopropanes with azoles.[17]

Workflow_N_Nucleophile A 1. Setup - Add Pyrrole, powdered KOH, 18-crown-6, and THF to a flame-dried flask under N₂. B 2. Reagent Addition - Add this compound (MBC) dropwise at room temperature. A->B C 3. Reaction - Stir the mixture at 80 °C. - Monitor reaction progress by TLC/GC-MS. B->C D 4. Workup - Cool to RT, dilute with water. - Extract with ethyl acetate. C->D E 5. Purification - Dry organic layer over Na₂SO₄. - Concentrate in vacuo. - Purify by column chromatography. D->E F 6. Analysis - Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. E->F

Caption: Experimental workflow for reaction with N-nucleophiles.

Materials:

  • This compound (MBC) (1.0 mmol, 179 mg)

  • Pyrrole (1.5 mmol, 101 mg, 104 µL)

  • Powdered Potassium Hydroxide (KOH) (3.0 mmol, 168 mg)

  • 18-crown-6 (0.1 mmol, 26 mg)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Ethyl acetate, water, brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add powdered KOH (168 mg), 18-crown-6 (26 mg), and anhydrous THF (3 mL).

  • Add pyrrole (104 µL) to the stirred suspension.

  • Add a solution of MBC (179 mg) in anhydrous THF (2 mL) dropwise over 5 minutes.

  • Heat the reaction mixture to 80 °C and stir overnight, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench by the slow addition of water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Trustworthiness Note: The use of powdered KOH and 18-crown-6 is critical for ensuring sufficient basicity and solubility of the base to drive the initial elimination step efficiently.[17]

NucleophileBase/ConditionsSolventTypical YieldReference(s)
PyrroleKOH, 18-crown-6THFHigh[17]
IndoleKOH, 18-crown-6THFHigh[17][18]
BenzimidazoleKOH, 18-crown-6THFGood[18]
Primary/Secondary Alkoxidest-BuOKTHFExcellent[10][11]
Reaction with S-Nucleophiles: Synthesis of Cyclopropyl Thioethers

Thiols are excellent nucleophiles and are expected to react readily with the cyclopropene intermediate generated under basic conditions.[19][20] This provides a direct route to cyclopropyl thioethers.

Protocol: Synthesis of Methyl 1-(phenylthio)cyclopropanecarboxylate

Materials:

  • This compound (MBC) (1.0 mmol, 179 mg)

  • Thiophenol (1.2 mmol, 132 mg, 123 µL)

  • Potassium tert-butoxide (t-BuOK) (1.5 mmol, 168 mg)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add thiophenol (123 µL) and anhydrous THF (3 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add potassium tert-butoxide (168 mg) portion-wise. Stir for 15 minutes at 0 °C to form the potassium thiophenolate salt.

  • Add a solution of MBC (179 mg) in anhydrous THF (2 mL) dropwise to the thiophenolate solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Perform a standard aqueous workup and purification by column chromatography as described in Protocol 4.1.

Causality Note: Pre-forming the thiolate with a strong base like t-BuOK ensures that the thiol is fully deprotonated, maximizing its nucleophilicity for the addition step and preventing side reactions.[20] The base also serves to initiate the dehydrobromination of MBC.

Reaction with C-Nucleophiles: The Reformatsky Reaction

While highly basic organometallics like Grignard or organolithium reagents may primarily act as bases, organozinc reagents, as used in the Reformatsky reaction, offer a pathway for C-C bond formation. This reaction has been demonstrated on analogous 1-bromocycloalkanecarboxylates.[21]

Protocol: Reformatsky Reaction with Acetophenone

Materials:

  • This compound (MBC) (1.0 mmol, 179 mg)

  • Activated Zinc dust (1.5 mmol, 98 mg)

  • Acetophenone (1.0 mmol, 120 mg, 117 µL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Iodine (catalytic amount)

Procedure:

  • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • To a flame-dried flask under nitrogen, add the activated zinc dust (98 mg) and a crystal of iodine.

  • Add a small portion of the MBC solution (in THF) and gently heat to initiate the formation of the organozinc reagent (indicated by the disappearance of the iodine color).

  • Add the remaining solution of MBC (179 mg) and acetophenone (117 µL) in anhydrous THF (5 mL) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat at reflux for 1 hour.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter off the zinc salts and perform a standard aqueous workup and purification by column chromatography.

Conclusion

This compound is a versatile and highly reactive synthetic intermediate whose utility stems from the non-classical reactivity of its strained ring system. The dominant reaction pathway with nucleophiles involves a base-induced elimination to a cyclopropene intermediate, followed by nucleophilic addition. This sequence provides reliable and often highly diastereoselective access to a wide array of substituted cyclopropanes. By understanding these core mechanistic principles, researchers can effectively design synthetic strategies to incorporate this valuable motif into complex molecules, particularly in the fields of pharmaceutical and agrochemical development.

References

Purification Strategies and Protocols for Products Derived from Methyl 1-Bromocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-bromocyclopropanecarboxylate is a versatile synthetic building block, providing access to a diverse range of cyclopropane-containing molecules crucial for pharmaceutical and materials science research. The inherent strain of the cyclopropyl ring and the reactivity of the bromine substituent enable a wide array of chemical transformations. However, the unique physicochemical properties of the resulting derivatives often present significant purification challenges. This application note provides a comprehensive guide to the purification techniques for products derived from this key starting material. We offer detailed protocols, troubleshooting guides, and the scientific rationale behind method selection, focusing on flash column chromatography, recrystallization, and preparative HPLC.

Introduction: The Importance of Purity in Cyclopropane Derivatives

Cyclopropane rings are prevalent motifs in numerous biologically active compounds and approved drugs. Their rigid, three-dimensional structure can lock in specific conformations, leading to enhanced binding affinity and selectivity for biological targets.[1][2] this compound serves as a gateway to complex architectures such as spirocycles, bicyclo[1.1.0]butanes, and other substituted cyclopropanes.[1][3]

The purity of these intermediates and final compounds is paramount. Impurities can interfere with subsequent synthetic steps, compromise biological assay results, or represent toxicological liabilities in drug candidates. Therefore, robust and efficient purification is a critical, non-negotiable step in the synthetic workflow. This guide is designed to equip researchers with the knowledge to select and execute the most effective purification strategy for their specific target molecule.

Pre-Purification Analysis: Know Your Mixture

Before attempting any purification, a preliminary analysis of the crude reaction mixture is essential. This initial assessment informs the choice of purification method and helps in optimizing the conditions.

  • Thin-Layer Chromatography (TLC): The first and simplest step. TLC provides a quick snapshot of the mixture's complexity, showing the number of components and their relative polarities. It is indispensable for developing a solvent system for flash chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid identification of the desired product's mass and an initial estimate of its purity. It is particularly useful for identifying major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR spectrum can confirm the formation of the desired product, reveal the ratio of diastereomers if applicable, and identify the presence of unreacted starting materials or major impurities. Protons on a cyclopropane ring typically appear in the characteristic upfield region of 0-2 ppm.[4]

Logical Workflow for Purification Method Selection

The choice of purification technique is dictated by the physical and chemical properties of the target compound and its impurities. The following workflow provides a logical decision-making process.

Purification_Workflow start Crude Reaction Mixture analysis Preliminary Analysis (TLC, LC-MS, NMR) start->analysis decision_solid Is the Product a Crystalline Solid? analysis->decision_solid recrystallization Recrystallization decision_solid->recrystallization Yes decision_volatile Is the Product Thermally Stable & Volatile? (BP < 200°C at <1 torr) decision_solid->decision_volatile No (Oil/Amorphous Solid) decision_purity_recrys Purity > 98%? recrystallization->decision_purity_recrys chromatography Flash Column Chromatography decision_purity_recrys->chromatography No (Mother Liquor or Impure Solid) final_product Pure Product (Verify by Analysis) decision_purity_recrys->final_product Yes distillation Vacuum Distillation decision_volatile->distillation Yes decision_volatile->chromatography No distillation->chromatography No (Impure Distillate) distillation->final_product Yes (Purity > 95%) decision_purity_flash Purity > 95%? chromatography->decision_purity_flash prep_hplc Preparative HPLC decision_purity_flash->prep_hplc No (Co-eluting Impurities or Diastereomers) decision_purity_flash->final_product Yes prep_hplc->final_product HPLC_Protocol cluster_0 Method Development cluster_1 Purification cluster_2 Isolation Anal_HPLC Analytical HPLC (Optimize Separation) Sample_Prep Sample Prep (Dissolve & Filter) Anal_HPLC->Sample_Prep Injection Inject on Prep Column Sample_Prep->Injection Collection Fraction Collection (UV Triggered) Injection->Collection Purity_Check Analyze Fractions (Analytical HPLC) Collection->Purity_Check Combine Combine Pure Fractions Purity_Check->Combine Isolate Solvent Removal (Rotovap & Lyophilize) Combine->Isolate Final_Product Final_Product Isolate->Final_Product Pure Compound

References

Applications in Medicinal Chemistry and Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

High-Throughput Screening (HTS): The Engine of Hit Identification

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid and automated testing of vast compound libraries against a specific biological target.[4][5][6] The primary objective is to identify "hits"—compounds that modulate the target's activity in a desired manner—which serve as the starting points for further development.[7] By leveraging robotics, miniaturization, and sophisticated data analysis, HTS can assess hundreds of thousands to millions of compounds in a single campaign, dramatically accelerating the initial phase of drug discovery.[5][8]

Application Note: Designing a Robust HTS Campaign

The success of an HTS campaign is predicated on meticulous assay design. The choice between a biochemical and a cell-based assay is a critical first step.

  • Biochemical Assays: These assays are performed in a purified, cell-free system and directly measure the interaction between a compound and its target, such as an enzyme or receptor.[7][9] They are often preferred for their simplicity, lower cost, and reduced potential for compound interference with cellular processes. Common detection methods include fluorescence, luminescence, and absorbance.[7][8][10]

  • Cell-Based Assays: These assays utilize living cells, providing a more physiologically relevant context by assessing a compound's effect on a target within its native cellular environment.[9][11][12] They can measure downstream events, such as changes in gene expression, protein signaling, or cell viability, and are crucial for identifying compounds that must cross cellular membranes to be effective.[11][12]

A key metric for validating an HTS assay is the Z'-factor , a statistical measure of the assay's quality. It assesses the separation between the signals of the positive and negative controls. A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable assay suitable for HTS.[5]

Protocol: Generic Fluorescence Polarization (FP) Biochemical Assay

Principle: This protocol describes a competitive binding assay using Fluorescence Polarization (FP). A small, fluorescently-labeled ligand (tracer) binds to a target protein, resulting in a high FP signal because the large complex tumbles slowly in solution. When an unlabeled compound from the library displaces the tracer, the freed tracer tumbles more rapidly, leading to a decrease in the FP signal. This change is used to identify compounds that bind to the target.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target protein's stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Target Protein Solution: Dilute the purified target protein in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a 10 nM final concentration).

    • Fluorescent Tracer Solution: Dilute the fluorescent tracer in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM for a 1 nM final concentration).

    • Compound Plates: Prepare 384-well plates with test compounds serially diluted in DMSO. Transfer a small volume (e.g., 100 nL) to the assay plates using an acoustic liquid handler.

  • Assay Execution (384-well plate format):

    • Controls: Designate columns for controls:

      • Negative Control (High Signal): Wells containing DMSO only.

      • Positive Control (Low Signal): Wells containing a known, high-affinity unlabeled ligand.

    • Reagent Addition:

      • To all wells, add 10 µL of the 2X Target Protein Solution.

      • To all wells, add 10 µL of the 2X Fluorescent Tracer Solution.

    • Incubation: Seal the plates and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium. Protect from light.

  • Data Acquisition:

    • Read the plates on a microplate reader equipped for FP measurements. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound well using the following formula: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)])

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol: Generic Cell-Based Cytotoxicity Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Culture and Plating:

    • Culture the desired cell line under standard conditions.

    • Harvest and count the cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well in 100 µL of media) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in cell culture media.

    • Remove the old media from the cell plates and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (e.g., DMSO) wells.

    • Incubate the plates for 48-72 hours.

  • Assay Execution:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Fragment-Based Drug Discovery (FBDD): Building Potent Leads

Fragment-Based Drug Discovery (FBDD) is a powerful alternative to HTS for identifying lead compounds.[13][14] Instead of screening large, complex molecules, FBDD involves screening small, low-molecular-weight compounds ("fragments") that typically adhere to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, ≤3 hydrogen bond donors/acceptors).[15] These fragments are weak binders, but their interactions with the target are often highly efficient. The primary advantage of FBDD is that it allows for a more thorough exploration of the chemical space around a binding site.[13]

Application Note: The FBDD Workflow

The FBDD process is iterative and heavily reliant on structural biology.[13] The workflow begins with screening a library of several thousand fragments using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), or X-ray crystallography to detect the weak binding events.[13][16] Once fragment hits are identified and their binding mode is confirmed (often by X-ray crystallography), medicinal chemists use this structural information to "grow," "link," or "merge" fragments into more potent, lead-like molecules.[15]

FBDD_Workflow cluster_0 Screening & Validation cluster_1 Lead Generation Lib Fragment Library (~2000 Fragments) Screen Biophysical Screen (SPR, NMR, X-ray) Lib->Screen Hits Validated Fragment Hits (Weak Binders) Screen->Hits Xray Co-crystallography Hits->Xray Structural Biology Chem Fragment Evolution (Growing, Linking) Xray->Chem Lead Potent Lead Compound Chem->Lead

Protocol: Fragment Screening by Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[13] For FBDD, the target protein is immobilized on the chip, and solutions of fragments are flowed over the surface. Binding of a fragment to the protein causes a change in the SPR signal (measured in Response Units, RU), indicating an interaction.

Methodology:

  • Protein Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of EDC/NHS.

    • Inject the purified target protein over the surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine. A reference channel should be prepared similarly but without the protein to subtract non-specific binding signals.

  • Fragment Screening:

    • Prepare fragment solutions in a suitable running buffer (e.g., HBS-EP+) at a high concentration (e.g., 200 µM) to compensate for their weak affinity.

    • Inject the fragment solutions over the target and reference channels.

    • Monitor the SPR sensorgram for a response in the target channel that is significantly higher than the reference channel, indicating a binding event.

  • Hit Validation and Affinity Determination:

    • For fragments identified as hits, perform a dose-response experiment by injecting a series of concentrations of the fragment.

    • Fit the resulting binding data to a steady-state affinity model to determine the dissociation constant (KD).

Parameter Typical Value for FBDD Rationale
Fragment Concentration 100-500 µMNecessary to detect weak binding affinities (µM to mM range).
Flow Rate 30 µL/minBalances mass transport effects with sample consumption.
Contact Time 60-120 secondsSufficient time to observe association and approach steady-state.
Dissociation Time 120-300 secondsAllows for complete dissociation of weakly bound fragments.

Structure-Based Drug Design (SBDD): Rationality in Action

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands.[17][18][19] By understanding the precise architecture of a protein's binding site, chemists can design molecules that fit with high complementarity, leading to enhanced potency and selectivity.[18] This rational approach has been instrumental in the development of numerous successful drugs.[17]

Application Note: The SBDD Cycle

SBDD is an iterative cycle that integrates computational modeling with experimental validation.[20] The process begins with determining the 3D structure of the target protein, typically via X-ray crystallography or NMR spectroscopy.[17][18] This structure is then used for in silico experiments, such as molecular docking, where large virtual libraries of compounds are screened to predict their binding modes and affinities.[18][20] The most promising virtual hits are then synthesized and tested experimentally. The crystal structure of a promising compound bound to the target can then be determined, revealing key interactions and providing insights for the next round of design and optimization.[19]

SBDD_Cycle Target 1. Target Structure (X-ray, NMR) Docking 2. Virtual Screening (Molecular Docking) Target->Docking Synthesis 3. Synthesis of Top Compounds Docking->Synthesis Assay 4. Biological Assay Synthesis->Assay CoCrystal 5. Co-crystal Structure & Analysis Assay->CoCrystal CoCrystal->Docking Iterative Design

Protocol: Virtual Screening using Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein).[18][19] This protocol outlines a generic workflow using common tools.

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Using software like AutoDockTools or Chimera, prepare the protein by:

      • Removing water molecules and co-solvents.

      • Adding hydrogen atoms.

      • Assigning partial charges.

      • Defining the protein as a rigid receptor.

  • Ligand Library Preparation:

    • Obtain a library of small molecules in a 3D format (e.g., SDF or MOL2 file).

    • Using software like Open Babel, convert the ligands to the required PDBQT format, adding charges and defining rotatable bonds.

  • Grid Box Generation:

    • Define the docking search space (the "grid box") around the known binding site of the protein. The box should be large enough to accommodate potential ligands.

  • Docking Execution:

    • Use a docking program (e.g., AutoDock Vina) to systematically screen each ligand in the library against the prepared protein within the defined grid box.

    • The software will generate multiple possible binding poses for each ligand and calculate a predicted binding affinity (scoring function).

  • Post-Docking Analysis:

    • Rank the ligands based on their predicted binding scores.

    • Visually inspect the binding poses of the top-scoring compounds to ensure they form reasonable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.

    • Select a diverse set of the most promising compounds for experimental validation.

Lead Optimization: Crafting a Preclinical Candidate

Once promising hits are identified, the lead optimization phase begins. This is a complex, multi-parameter optimization process where medicinal chemists modify a lead compound's structure to improve its overall profile.[21][22][23] The goal is to transform a molecule with good activity into a preclinical candidate with a balanced set of properties suitable for clinical testing.[22][23]

Application Note: Key Parameters in Lead Optimization

Lead optimization involves an iterative cycle of design, synthesis, and testing to enhance multiple properties simultaneously.[22] Key areas of focus include:

  • Potency and Selectivity: Improving the compound's binding affinity for its intended target while minimizing its activity against other related targets to reduce the risk of off-target side effects.[22]

  • Pharmacokinetics (PK): This describes what the body does to the drug.[24][25] It involves optimizing the ADME properties:

    • Absorption: The ability of the drug to enter the bloodstream.

    • Distribution: The extent to which the drug reaches various tissues.

    • Metabolism: The drug's stability against breakdown by enzymes (e.g., in the liver).

    • Excretion: The removal of the drug from the body.

  • Pharmacodynamics (PD): This describes what the drug does to the body, linking drug concentration to the observed effect.[24][25]

  • Physicochemical Properties: Modifying properties like solubility and lipophilicity to improve the overall drug-like characteristics.[22]

  • Toxicity: Identifying and mitigating any potential toxic liabilities early in the process.[22]

One common strategy used in lead optimization is scaffold hopping , where the core structure (scaffold) of a molecule is replaced with a chemically different one while retaining the key pharmacophoric features responsible for biological activity.[26][27] This can lead to compounds with improved properties or a more favorable intellectual property position.[28]

The Role of Artificial Intelligence (AI) in Drug Discovery

Application Note: AI-Powered Drug Discovery

AI is being applied across the entire drug discovery pipeline:[31]

  • Target Identification: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel drug targets.[2]

  • Hit Identification and De Novo Design: AI can screen virtual libraries of billions of compounds far faster than physical HTS.[29] Furthermore, generative AI models can design entirely new molecules (de novo design) with desired properties.[2][29]

  • Predictive Modeling: ML models can predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing researchers to prioritize compounds with better drug-like characteristics early on.[29][30]

  • Retrosynthesis: AI can predict the most efficient chemical synthesis routes for novel compounds, saving significant time and resources in the lab.[2]

References

Troubleshooting & Optimization

stability issues and degradation of Methyl 1-Bromocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-Bromocyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, using, and troubleshooting reactions involving this versatile building block. Due to its strained cyclopropyl ring and reactive functionalities, understanding its stability and degradation pathways is critical for successful and reproducible experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). It is a colorless to light yellow liquid that can degrade over time, especially when exposed to moisture, light, or elevated temperatures. Proper storage is crucial to maintain its purity and reactivity.

Q2: My material has turned yellow. Is it still usable?

A2: A slight yellow coloration upon storage is common and does not necessarily indicate significant degradation. However, a pronounced yellow or brown color suggests the formation of degradation products. The primary concern is the potential for hydrolysis of the ester and/or reactions involving the brominated cyclopropane ring. It is highly recommended to assess the purity of the material by techniques such as NMR or GC-MS before use in sensitive applications. If significant impurities are detected, purification by vacuum distillation may be necessary, but care must be taken to avoid thermal decomposition.

Q3: What are the main degradation pathways I should be aware of?

A3: The two primary points of reactivity and potential degradation are the methyl ester and the 1-bromo-substituted cyclopropane ring. Key degradation pathways include:

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid in the presence of water, and this process is accelerated by acidic or basic conditions.

  • Nucleophilic Attack and Ring Opening: The strained cyclopropane ring is susceptible to nucleophilic attack, which can lead to ring-opening products. This is particularly relevant in the presence of strong nucleophiles.

  • Dehydrobromination: Strong, non-nucleophilic bases can promote the elimination of HBr to form methyl cyclopropenecarboxylate derivatives.

  • Thermal Decomposition: At elevated temperatures, brominated organic compounds can decompose, potentially releasing hydrogen bromide and other byproducts.

Q4: Is this compound compatible with both protic and aprotic solvents?

A4: The choice of solvent is critical and depends on the intended reaction.

  • Polar protic solvents (e.g., methanol, ethanol, water) can participate in solvolysis reactions, where the solvent itself acts as a nucleophile, potentially leading to undesired byproducts. They can also facilitate the ionization of the C-Br bond, promoting SN1-type reactions.

  • Polar aprotic solvents (e.g., THF, DMF, DMSO, acetonitrile) are generally preferred for nucleophilic substitution reactions where the reagent is the intended nucleophile. These solvents solvate the cation but leave the anion (nucleophile) more reactive.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in Nucleophilic Substitution Reactions

You are attempting to displace the bromide with a nucleophile (e.g., an amine, thiol, or cyanide) but observe low yields of the desired product and recovery of starting material.

Causality Analysis

The carbon-bromine bond on the cyclopropane ring is sterically hindered, and the electronics of the ring can influence reactivity. Successful substitution depends on optimizing the balance between the nucleophilicity of your reagent and the reaction conditions.

Troubleshooting Protocol
  • Assess Nucleophile Strength and Steric Hindrance:

    • Weakly nucleophilic reagents may require more forcing conditions (higher temperature, longer reaction times), which can lead to side reactions.

    • Bulky nucleophiles will experience significant steric hindrance, making direct substitution difficult.

  • Solvent Selection is Key:

    • As a default, use a polar aprotic solvent like DMF or acetonitrile to enhance the reactivity of your nucleophile.

    • If using a protic solvent is unavoidable, be aware of potential solvolysis as a competing reaction.

  • Temperature Control:

    • Start at room temperature and slowly increase if the reaction is sluggish. High temperatures can promote elimination and other decomposition pathways.

  • Consider the Reaction Mechanism:

    • For SN2-type reactions, a strong, unhindered nucleophile is ideal.

    • For SN1-type reactions, which may be favored with weaker nucleophiles in polar protic solvents, be aware of potential carbocation rearrangements, although less common for this specific substrate.

Experimental Workflow for Optimizing Nucleophilic Substitution

G cluster_0 Nucleophilic Ring-Opening A This compound B Ring-Opened Intermediate A->B Strong Nucleophile (e.g., R2N-) C Final Product B->C Workup G cluster_1 Base-Induced Elimination D This compound E Methyl Cyclopropenecarboxylate Derivative D->E Strong, non-nucleophilic base (e.g., DBU, t-BuOK)

troubleshooting failed reactions involving Methyl 1-Bromocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-Bromocyclopropanecarboxylate (MBCP). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments involving this versatile reagent.

I. Troubleshooting Failed Reactions

This section addresses common issues encountered during reactions with this compound, offering potential causes and actionable solutions.

Low or No Product Yield

Question: I am attempting a nucleophilic substitution reaction with MBCP, but I am observing very low to no formation of my desired product. What could be the issue?

Answer:

Several factors can contribute to low or no product yield in reactions involving MBCP. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Reagent Quality and Stability:

    • Cause: this compound can degrade over time, especially if not stored properly.[1] It is sensitive to moisture and should be stored in a cool, dry place, typically refrigerated at 2-8°C.[1][2]

    • Solution: Before use, it is advisable to check the purity of your MBCP, for instance by NMR. If degradation is suspected, consider using a freshly opened bottle or purifying the reagent.

  • Reaction Conditions:

    • Cause: The choice of solvent, temperature, and base (if applicable) is critical. The high ring strain of the cyclopropane ring can influence reactivity.[3]

    • Solution:

      • Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are often suitable for nucleophilic substitutions with MBCP.

      • Temperature: While some reactions may proceed at room temperature, others might require heating to overcome the activation energy. A gradual increase in temperature (e.g., in 10°C increments) can help identify the optimal condition without promoting side reactions.

      • Base: For reactions involving acidic nucleophiles (e.g., phenols, thiols), the choice and stoichiometry of the base are critical. A non-nucleophilic base like cesium carbonate or potassium carbonate is often a good starting point.

  • Nucleophile Reactivity:

    • Cause: The nucleophilicity of your substrate plays a significant role. Sterically hindered or weakly nucleophilic substrates may react sluggishly.

    • Solution: If you are using a weak nucleophile, you might need more forcing conditions (higher temperature, longer reaction time). Alternatively, you could consider converting your nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).

Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing a significant amount of a major side product. How can I improve the selectivity?

Answer:

The formation of side products often points to issues with reaction selectivity or competing reaction pathways.

Potential Causes & Solutions:

  • Elimination Reactions:

    • Cause: Under strongly basic conditions, an elimination reaction can compete with substitution, leading to the formation of methyl cyclopropene-1-carboxylate.

    • Solution: Use a milder, non-nucleophilic base. Also, consider running the reaction at a lower temperature to favor the substitution pathway, which generally has a lower activation energy than elimination.

  • Hydrolysis of the Ester:

    • Cause: The methyl ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases, or even trace amounts of water over long reaction times.[4] This will result in the formation of 1-bromocyclopropanecarboxylic acid.

    • Solution: Ensure all reagents and solvents are anhydrous. If a base is required, use it in the minimum effective amount. If the desired product is stable to acidic conditions, a final workup with a dilute acid wash can remove any carboxylate salt formed.

  • Ring-Opening Reactions:

    • Cause: The strained cyclopropane ring can be susceptible to opening under certain conditions, particularly with strong nucleophiles or at elevated temperatures.

    • Solution: Employ milder reaction conditions. If possible, choose a nucleophile that is less likely to induce ring-opening. Monitoring the reaction closely by TLC or LC-MS can help to stop the reaction before significant decomposition occurs.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, properties, and reactivity of this compound.

1. What are the key safety precautions for handling this compound?

This compound is a flammable liquid and vapor.[5] It is harmful if swallowed and causes skin and eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7] Keep it away from heat, sparks, and open flames.[6]

2. What is the typical reactivity of the bromine atom in MBCP?

The bromine atom in this compound is at a tertiary carbon atom within a strained ring system. This makes it susceptible to nucleophilic substitution reactions.[3] However, the steric hindrance of the cyclopropane ring can influence the reaction mechanism, potentially favoring SN1-type pathways over SN2.[8] The reactivity can be modulated by the choice of nucleophile, solvent, and temperature.

3. Can this compound be used in coupling reactions?

Yes, this compound can be a substrate in certain cross-coupling reactions. For instance, it can potentially participate in Suzuki-Miyaura couplings with boronic acids, although specific catalytic systems may need to be optimized for this substrate.

4. How can I monitor the progress of my reaction with MBCP?

The progress of reactions involving this compound can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) is typically suitable. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. LC-MS can provide more definitive information on the formation of the desired product and any side products.

5. What are some common applications of this compound in synthesis?

This compound is a valuable building block for introducing the cyclopropyl moiety into molecules.[9] It is particularly useful in the synthesis of cyclopropylamines, which are important structural motifs in many biologically active compounds and pharmaceuticals.[10][11] The ester functionality can be further manipulated, for example, through hydrolysis to the carboxylic acid or reduction to the alcohol, providing access to a wide range of cyclopropane derivatives.

III. Experimental Protocols & Data

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine to form the corresponding cyclopropylamine derivative.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous acetonitrile.

  • Add the amine and potassium carbonate to the stirring solution.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommended Condition Notes
Solvent Acetonitrile, DMF, DMSOEnsure anhydrous conditions.
Base K₂CO₃, Cs₂CO₃, Et₃NThe choice of base may depend on the pKa of the amine.
Temperature 60-100 °CHigher temperatures may be required for less reactive amines.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.

Troubleshooting Decision Tree

Troubleshooting_MBCP start Reaction Failed or Low Yield check_reagent Check Reagent Quality (MBCP, Nucleophile) start->check_reagent reagent_ok Reagents OK? check_reagent->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reagent_ok->check_conditions Yes purify_reagent Purify or Replace Reagents reagent_ok->purify_reagent No side_products Significant Side Products? conditions_ok->side_products Yes optimize_conditions Optimize: Temp, Solvent, Base conditions_ok->optimize_conditions No analyze_side_products Identify Side Products (LC-MS, NMR) side_products->analyze_side_products Yes success Successful Reaction side_products->success No purify_reagent->start no_success Consult Further Literature optimize_conditions->no_success analyze_side_products->optimize_conditions

Caption: A decision tree for troubleshooting failed reactions.

IV. References

  • ChemBK. (2024, April 9). 1-Bromocyclopropanecarboxylic acid methyl ester. Retrieved from --INVALID-LINK--

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024, March 28). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Aldrich. (2025, May 6). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Airgas. (2025, April 22). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 96999-01-8: this compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Retrieved from --INVALID-LINK--

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 9). Reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc and 3-aryl-2-cyanoprop-2-enamides. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 24). Methyll-bromo-cyclopropanecarboxylate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN107673973B - Preparation method of cyclopropylamine intermediate methyl cyclopropanecarboxylate. Retrieved from --INVALID-LINK--

  • YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from --INVALID-LINK--

  • ACS Figshare. (n.d.). Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides - Organic Letters. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). (PDF) Formal Nucleophilic Substitution of Bromocyclopropanes. Retrieved from --INVALID-LINK--

  • Amadis Chemical. (n.d.). methyl 1-bromocyclopropane-1-carboxylate,96999-01-8. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ACS Figshare. (n.d.). Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 96999-01-8|this compound. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). 96999-01-8 Cas No. | this compound. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Retrieved from --INVALID-LINK--

  • Chemsrc. (2025, August 25). This compound. Retrieved from --INVALID-LINK--

  • EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 7). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of 1-Bromocyclopentane-1-carboxylic Acid. Retrieved from --INVALID-LINK--

References

Navigating the Synthesis of Cyclopropyl Scaffolds: A Technical Support Guide for Methyl 1-Bromocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-Bromocyclopropanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes involving this versatile reagent. Here, we will delve into the intricacies of its reactivity, providing practical troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to provide you with a trustworthy and authoritative resource.

Introduction: The Utility and Challenges of a Strained Ring

This compound is a valuable building block in organic synthesis, prized for its ability to introduce the cyclopropane motif into a wide array of molecules. The cyclopropane ring, a common feature in many biologically active natural products and pharmaceuticals, imparts unique conformational constraints and metabolic stability to drug candidates.[1][2][3][4] However, the inherent ring strain and the presence of a reactive bromo-ester functionality can present unique challenges during synthesis. This guide will equip you with the knowledge to navigate these challenges and achieve optimal results.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common issues encountered during reactions with this compound in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: My nucleophilic substitution reaction is giving a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in nucleophilic substitution reactions with this compound can stem from several factors, primarily related to the stability of the cyclopropane ring and the nature of the nucleophile and reaction conditions.

Potential Causes and Solutions:

  • Side Reactions Dominating: The primary competing reaction is often an elimination-addition pathway. Under basic conditions, dehydrobromination can occur to form a highly strained and reactive cyclopropene intermediate. Your nucleophile then adds to this intermediate, which can sometimes lead to a mixture of products or undesired isomers.

    • Solution: Carefully control the basicity of your reaction medium. If your nucleophile is sufficiently basic to cause elimination, consider using a non-nucleophilic base to deprotonate your nucleophile in situ if necessary, or opt for less basic conditions if the nucleophile is strong enough on its own.

  • Steric Hindrance: The tertiary carbon of the cyclopropane ring is sterically hindered. Bulky nucleophiles may struggle to approach the reaction center, leading to slow reaction rates and allowing side reactions to become more prominent.

    • Solution: If possible, consider using a less sterically demanding nucleophile. Alternatively, increasing the reaction temperature can sometimes overcome the activation energy barrier for sterically hindered reactions. However, be cautious, as higher temperatures can also promote side reactions. A systematic temperature optimization study is recommended.

  • Solvent Effects: The choice of solvent plays a critical role in nucleophilic substitution reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2-type reactions as they solvate the cation of a salt but leave the anionic nucleophile relatively "naked" and more reactive.[5][6][7][8][9] Polar protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.

    • Solution: If you are not already, switch to a polar aprotic solvent. See the table below for a comparison of common solvents.

SolventDielectric Constant (Polarity)Protic/AproticGeneral Recommendation for Nucleophilic Substitution
Dimethylformamide (DMF)37AproticExcellent
Dimethyl sulfoxide (DMSO)47AproticExcellent
Acetonitrile37.5AproticGood
Tetrahydrofuran (THF)7.6AproticModerate
Ethanol24.5ProticUse with caution, can reduce nucleophilicity
Water80ProticGenerally not recommended for this substrate
  • Inadequate Reaction Time or Temperature: The reaction may simply be too slow under your current conditions.

    • Solution: Monitor your reaction progress carefully using techniques like TLC, GC-MS, or NMR. If the reaction is stalling, a modest increase in temperature (e.g., in 10-20 °C increments) can significantly increase the reaction rate.

Question 2: I am observing multiple spots on my TLC and complex peaks in my GC-MS/NMR. What are the likely byproducts?

Answer:

The formation of byproducts is a common issue. Understanding their origin is key to mitigating their formation.

Common Byproducts and Their Formation Mechanisms:

  • Ring-Opened Products: The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, especially under acidic or electrophilic conditions. This can lead to the formation of linear ester derivatives.

    • Identification: Look for the disappearance of the characteristic cyclopropyl proton signals in the 1H NMR spectrum (typically in the 0.5-1.5 ppm region) and the appearance of signals corresponding to a more flexible alkyl chain.

    • Prevention: Maintain neutral or basic reaction conditions. Avoid strong acids.

  • Products from Elimination-Addition: As mentioned previously, the formation of a cyclopropene intermediate can lead to different addition products, including regioisomers if the nucleophile is unsymmetrical.

    • Identification: Careful analysis of 1H and 13C NMR, along with 2D NMR techniques like COSY and HMBC, can help elucidate the structure of these isomers.

    • Prevention: Control the basicity of the reaction.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Identification: The product will be more polar on TLC and will show a broad -OH peak in the 1H NMR spectrum. The methyl singlet around 3.7 ppm will be absent.

    • Prevention: Use anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended grade of this compound to use?

A1: It is highly recommended to use a high-purity grade (≥97%) of this compound. The presence of impurities from its synthesis can introduce unwanted side reactions. If you suspect impurities, it is advisable to purify the starting material by distillation under reduced pressure.

Q2: How should I store this compound?

A2: This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases. It is typically stored under refrigeration.

Q3: What analytical techniques are best for monitoring the progress of my reaction?

A3: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is often ideal. TLC provides a quick and easy way to visualize the consumption of starting material and the formation of products. GC-MS is invaluable for identifying the molecular weights of the components in your reaction mixture, which can help in identifying byproducts.[10][11][12][13][14] For detailed structural elucidation of products and byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[15][16][17][18][19]

Q4: What are some general tips for purifying the final product?

A4: The purification method will depend on the physical properties of your product.

  • Column Chromatography: This is the most common method for purifying organic compounds. The choice of solvent system will depend on the polarity of your product.

  • Distillation: If your product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a common reaction involving this compound.

Synthesis of Methyl 1-(piperidin-1-yl)cyclopropanecarboxylate

This protocol describes a nucleophilic substitution reaction with a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)[20][21]

  • Potassium carbonate (K2CO3) (1.5 eq)

  • Anhydrous acetonitrile (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous acetonitrile.

  • Add potassium carbonate to the solution.

  • Slowly add piperidine to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 1-(piperidin-1-yl)cyclopropanecarboxylate.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry round-bottom flask under N2 add_reagents Add this compound, K2CO3, and acetonitrile start->add_reagents add_nucleophile Add piperidine add_reagents->add_nucleophile reflux Reflux for 4-6 hours add_nucleophile->reflux monitor Monitor by TLC/GC-MS reflux->monitor cool Cool to room temperature monitor->cool filter Filter solids cool->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Pure Product G cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_solvated Nucleophile (solvated) reaction_slow Slower Reaction Rate Nu_solvated->reaction_slow Reduced Nucleophilicity Nu_free Nucleophile ('naked') reaction_fast Faster Reaction Rate Nu_free->reaction_fast Enhanced Nucleophilicity

References

Technical Support Center: Synthesis Byproduct Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of novel molecules and efficient chemical processes, the formation of unintended byproducts is an enduring challenge. These unwelcome guests not only reduce the yield of the desired product but can also complicate purification, introduce safety risks, and compromise the integrity of final compounds, a critical concern in drug development.[1] This guide serves as a technical support resource, structured in a practical question-and-answer format, to empower you with the strategies to systematically identify, minimize, and eliminate byproducts from your synthetic reactions. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the expert insights needed to troubleshoot effectively.

Part I: Identifying Byproducts — The "What" and "How Much"

Effective troubleshooting begins with accurate identification. Before you can minimize a byproduct, you must know its structure and quantity.

Q: My initial analysis (e.g., TLC, crude NMR) shows unexpected spots/peaks. What are the first steps to identify these unknown impurities?

A: Your initial observation is the critical first step. A systematic approach to characterization is now required.

  • Preliminary Assessment: Start with Thin-Layer Chromatography (TLC) to get a qualitative sense of the number of components in your crude mixture.

  • Mass Spectrometry (MS): The most powerful initial technique is Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile compounds or Gas Chromatography-Mass Spectrometry (GC-MS) for volatile ones.[2][3] These methods separate the components of the mixture and provide the molecular weight of each, which is a crucial piece of the puzzle for identifying potential structures.

  • Spectroscopic Analysis: If an impurity can be isolated, even in small amounts, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating its complete structure.[4] Fourier-Transform Infrared (FTIR) spectroscopy can also be useful for identifying key functional groups present in the byproduct.[3]

Q: How can I accurately quantify the byproducts in my reaction mixture?

A: Quantification is essential to gauge the severity of the issue and to track progress as you optimize the reaction.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantification.[5] By running the crude mixture against a calibration curve of a known standard (if available), you can determine the precise concentration of the byproduct.

  • Quantitative NMR (qNMR): This technique is extremely powerful as it does not require an isolated sample of the byproduct. By adding a known amount of an unreactive internal standard to your crude sample, you can determine the quantity of the byproduct relative to the standard.[6]

  • Gas Chromatography (GC): For volatile compounds, GC with a Flame Ionization Detector (FID) provides excellent quantitative data.[5]

Table 1: Comparison of Common Analytical Techniques for Byproduct Identification
TechniqueInformation ProvidedStrengthsLimitations
LC-MS / GC-MS Molecular Weight, Retention TimeHigh sensitivity, excellent for identifying known and unknown compounds by mass.[2]Can be difficult to distinguish between isomers.
NMR Detailed Structural InformationProvides unambiguous structure elucidation and quantification (qNMR).[4][6]Lower sensitivity compared to MS; requires higher sample concentration.
HPLC Retention Time, QuantificationHighly reproducible and quantitative; excellent for monitoring reaction progress.[5]Requires a chromophore for UV detection; identification requires standards.
FTIR Functional Groups PresentFast and non-destructive; good for quick checks of functional group transformations.[3]Provides limited structural information on its own.

Part II: Minimizing Byproducts — Troubleshooting and Optimization

This section forms the core of our troubleshooting guide. Once a byproduct is identified, the focus shifts to preventing its formation by carefully controlling the reaction environment.

Q: My reaction has a low yield and multiple byproducts. Where do I begin troubleshooting?

A: When faced with a complex mixture, a systematic approach is more effective than random guesswork. The goal is to understand how different variables affect the reaction's outcome, particularly its selectivity for the desired product.[5] This process is known as reaction optimization.[7][8] The One-Factor-At-a-Time (OFAT) method, where you vary one parameter while keeping others constant, is a common starting point, though statistical methods like Design of Experiments (DoE) are more powerful for capturing interactions between variables.[9]

Troubleshooting_Workflow start Unexpected Byproduct Detected analyze Identify & Quantify Byproduct (LC-MS, NMR, etc.) start->analyze hypothesize Hypothesize Cause (e.g., Side Reaction, Degradation) analyze->hypothesize evaluate Evaluate Reaction Parameters (Temp, Time, Conc., Catalyst) optimize Systematically Optimize Conditions (OFAT or DoE) evaluate->optimize hypothesize->evaluate fail Byproduct Minimized? optimize->fail purify Purify Product fail->evaluate No fail->purify Yes

References

Technical Support Center: Optimizing Reaction Efficiency and Selectivity Through Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to elucidating the critical role of solvent choice in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and deepen their understanding of solvent effects on reaction efficiency and selectivity. Here, we move beyond simple solvent classification to explore the mechanistic underpinnings of how solvents direct reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab, linking them directly to solvent choice and providing actionable solutions.

Issue 1: My Reaction is Running Extremely Slowly or Not at All.

Question: I've assembled my reaction, but the starting materials are being consumed at a negligible rate. I've re-checked my reagents and temperature. Could the solvent be the problem?

Answer: Absolutely. A sluggish reaction is often a classic symptom of improper solvent selection, which can manifest in several ways:

  • Poor Solubility: The most fundamental role of a solvent is to dissolve the reactants, enabling them to interact in the same phase.[1][2] If your reactants are not fully dissolved, you are dealing with a heterogeneous mixture, and the reaction rate will be limited by the surface area of the undissolved material.

    • Troubleshooting Steps:

      • Observe the reaction mixture: Is it clear, or can you see solid particles?

      • Consult solubility charts: If available, check the solubility of your reactants in the chosen solvent.

      • Consider a solvent screen: Experiment with a range of solvents with varying polarities to find one that effectively dissolves all reactants. A mixture of co-solvents can sometimes be an effective strategy.

  • Transition State Destabilization: Chemical reactions proceed through a high-energy transition state. The solvent can either stabilize or destabilize this state, directly impacting the activation energy of the reaction.[3] If the solvent stabilizes the reactants more than the transition state, the activation energy increases, and the reaction slows down.[3]

    • Causality: For instance, in S-N-2 reactions, a polar protic solvent can form strong hydrogen bonds with a negatively charged nucleophile, creating a "solvent cage" that stabilizes the nucleophile in its ground state and hinders its ability to attack the electrophile.[4][5][6] This increases the energy required to reach the transition state.

    • Troubleshooting Steps:

      • Analyze your mechanism: Does your rate-determining step involve the formation or destruction of charge?

      • Switch solvent type: If you are running an S-N-2 reaction with a charged nucleophile in a polar protic solvent (e.g., methanol), switch to a polar aprotic solvent (e.g., DMSO, DMF, or acetone).[4][6][7] These solvents can still dissolve ionic reagents but will not strongly solvate the nucleophile, leaving it more reactive.[1]

  • High Viscosity: Highly viscous solvents can slow down the diffusion of reactants, reducing the frequency of collisions between molecules and thus decreasing the reaction rate.[8] This is particularly relevant for reactions that are diffusion-controlled.[9][10]

    • Troubleshooting Steps:

      • Evaluate solvent viscosity: If you are using a highly viscous solvent (e.g., glycerol), consider if a less viscous alternative with similar polarity could be used.

      • Increase the temperature: This will decrease the solvent's viscosity and increase the kinetic energy of the reactants.[2]

Issue 2: My Reaction is Giving Me the Wrong Product (Poor Selectivity).

Question: I'm getting a mixture of products, or the major product is not the one I want. I suspect a competing reaction is occurring. How can the solvent influence this?

Answer: Solvent choice is a powerful tool for controlling reaction selectivity (chemoselectivity, regioselectivity, and stereoselectivity). The solvent can preferentially stabilize the transition state leading to the desired product over competing pathways.[11]

  • Competing S-N-1 vs. S-N-2 Pathways: This is a classic example of solvent-directed selectivity.

    • Causality: S-N-1 reactions proceed through a carbocation intermediate, which is highly stabilized by polar protic solvents through hydrogen bonding and dipole-ion interactions.[11][12][13] In contrast, S-N-2 reactions are favored in polar aprotic solvents because they leave the nucleophile more "naked" and reactive, and the transition state is less stabilized by protic solvents.[4][7][13]

    • Troubleshooting Steps:

      • To favor S-N-1: Use a polar protic solvent like water, ethanol, or methanol.[4][7]

      • To favor S-N-2: Use a polar aprotic solvent like acetone, DMSO, or DMF.[4][7]

    Experimental Workflow: Solvent Screening for S-N-1/S-N-2 Competition

    G A Reactants: Alkyl Halide + Nucleophile B Reaction in Polar Protic Solvent (e.g., Ethanol) A->B C Reaction in Polar Aprotic Solvent (e.g., Acetone) A->C D Analyze Product Mixture (GC, NMR) B->D E Analyze Product Mixture (GC, NMR) C->E F Predominantly S-N-1 Product D->F G Predominantly S-N-2 Product E->G

    Caption: Workflow for determining solvent influence on S-N-1 vs. S-N-2 pathways.

  • Chemoselectivity: In molecules with multiple reactive sites, the solvent can influence which site reacts. For example, for ambident nucleophiles like the selenocyanate ion (SeCN-), which can attack via the selenium or nitrogen atom, the solvent can play a key role. In a recent study, using water as a co-solvent with dichloromethane was shown to favor C-Se bond formation by forming hydrogen bonds with the nitrogen atom, effectively blocking it from reacting.

Issue 3: My Asymmetric Reaction Has Low Enantioselectivity.

Question: I am running a stereoselective reaction, but the enantiomeric excess (e.e.) is much lower than expected. Can the solvent impact the stereochemical outcome?

Answer: Yes, the solvent can have a profound impact on the stereoselectivity of a reaction.[14] It does so by differentially stabilizing the diastereomeric transition states that lead to the different enantiomers.

  • Causality: The chiral catalyst and the substrate form a complex, and the solvent molecules organize around this complex.[15] The structure of these "solute-solvent clusters" can influence the facial selectivity of the attack of a reagent.[14][15] A change in solvent can alter the structure of this cluster, favoring the transition state that leads to the opposite enantiomer.

  • Dynamic Solvent Effects: In some cases, the relationship between temperature and enantioselectivity is not linear, a phenomenon that points to dynamic solvent effects. This suggests that different solvent-solute clusters may be dominant at different temperatures.[14][15]

  • Chiral Solvents: Using a chiral solvent can also influence the stereochemical outcome of a reaction, creating a "matched" or "mismatched" pair with the chiral catalyst.[16]

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents with different properties (e.g., polarity, hydrogen-bonding ability, coordinating ability). Even subtle changes can sometimes lead to significant improvements in e.e.

    • Temperature Study: Vary the reaction temperature. A lower temperature often leads to higher selectivity, but this is not always the case.

    • Consider Additives: Sometimes, small amounts of an additive can modulate the solvent environment around the catalyst, improving selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the difference between polar protic and polar aprotic solvents?

A: The key difference lies in their ability to act as hydrogen bond donors.[1]

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can therefore donate hydrogen bonds.[1][4][7] They are very effective at solvating both cations and anions.[12]

  • Polar Aprotic Solvents: These solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, acetone) have large dipole moments due to polar bonds like C=O or S=O, but they lack O-H or N-H bonds.[1][4][7] They are good at solvating cations but are less effective at solvating anions, leaving them more reactive.[1]

Solvent Classification and Impact on Nucleophilic Substitution

G cluster_0 Solvent Type cluster_1 Effect on Reaction Mechanism Polar Protic Polar Protic (e.g., H₂O, EtOH) H-bond donors Favors SN1 Favors SN1 (stabilizes carbocation) Polar Protic->Favors SN1 Polar Aprotic Polar Aprotic (e.g., DMSO, Acetone) No H-bond donors Favors SN2 Favors SN2 (unsolvated nucleophile) Polar Aprotic->Favors SN2 Non-Polar Non-Polar (e.g., Hexane, Toluene) Low polarity Generally Poor for Ionic Reactions Generally Poor for Ionic Reactions Non-Polar->Generally Poor for Ionic Reactions

Caption: Relationship between solvent type and favored nucleophilic substitution mechanism.

Q2: How do I quantify the polarity of a solvent?

A: Solvent polarity is a complex property that cannot be described by a single parameter. Several scales are used:

ParameterDescriptionRelevance
Dielectric Constant (ε) A measure of the solvent's ability to separate charges.[2][17]High ε values favor reactions with charged intermediates or transition states (e.g., S-N-1).[18]
Dipole Moment (μ) A measure of the charge separation within a single solvent molecule.Contributes to the overall polarity and ability to engage in dipole-dipole interactions.
ET(30) Scale An empirical scale based on the spectroscopic analysis of a specific dye in different solvents.Provides a good overall measure of a solvent's solvating power.

Q3: What is the "solvent cage effect"?

A: The solvent cage effect describes the phenomenon where reactant molecules are temporarily trapped by a "cage" of surrounding solvent molecules.[19] This encapsulation influences the reaction in two main ways:

  • It increases the likelihood that two trapped reactant molecules will collide with each other multiple times before one diffuses away, which can enhance the rate of certain reactions.

  • For reactions that produce a pair of reactive intermediates (e.g., radicals from photolysis), the solvent cage can keep them in close proximity, favoring their recombination over diffusion and reaction with other species.[20] The viscosity of the solvent plays a significant role here, with more viscous solvents leading to a more pronounced cage effect.[21]

Q4: Can the solvent itself react with my reagents?

A: Yes, this is a critical consideration. Solvents are not always inert bystanders.[1]

  • Solvolysis: In reactions where the solvent also acts as the nucleophile (e.g., hydrolysis in water or alcoholysis in an alcohol), this is termed solvolysis. This is common in S-N-1 reactions with weak nucleophiles.

  • Unwanted Reactivity: Some solvents have functional groups that can participate in side reactions. For example, alcohols can be oxidized, and their slight acidity can protonate very strong bases.[5] DMF can sometimes act as a nucleophile or a source of dimethylamine at high temperatures. It is crucial to choose a solvent that is stable under your reaction conditions.[5][22]

References

Technical Support Center: Managing Exothermic Reactions with Methyl 1-Bromocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving Methyl 1-Bromocyclopropanecarboxylate. This document is structured to provide practical, in-depth answers to common challenges, moving beyond procedural steps to explain the underlying chemical principles and safety rationale. Our goal is to empower you with the knowledge to conduct your experiments safely and effectively.

Section 1: Understanding the Inherent Hazards

The unique structure of this compound, specifically its strained three-membered cyclopropane ring, is key to its synthetic utility and also the source of its primary thermal hazard.[1] Ring-opening reactions of cyclopropanes are often thermodynamically favorable and can be significantly exothermic.[2] This release of energy, if not properly controlled, can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.

Key Physicochemical Data for this compound

PropertyValueSource
CAS Number 96999-01-8[3]
Molecular Formula C₅H₇BrO₂[3]
Molecular Weight 179.01 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point Approx. 151 °CChemBK
Flash Point 45 °CChemBK

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reaction of this compound.

Q1: What makes reactions with this compound potentially hazardous?

A1: The primary hazard stems from the high ring strain of the cyclopropane ring.[1] Reactions that lead to the opening of this ring can release a significant amount of energy (exothermic reaction).[2] If this heat is generated faster than it can be removed, it can lead to a thermal runaway, characterized by a rapid, uncontrolled increase in temperature and pressure.

Q2: Which types of reactions involving this compound are most likely to be exothermic?

A2: While many reactions can be exothermic, be particularly cautious with:

  • Nucleophilic substitution reactions: Where a nucleophile attacks the carbon bearing the bromine, potentially leading to ring-opening side reactions.

  • Reactions with strong bases or acids: These can catalyze ring-opening.

  • Metal-catalyzed cross-coupling reactions: These are often exothermic in nature.

  • High-temperature reactions: Increased temperatures can provide the activation energy needed for decomposition or unintended ring-opening.

Q3: How can I assess the exothermic potential of my specific reaction before I run it?

A3: A thorough thermal hazard assessment is critical, especially when scaling up. The following techniques are indispensable:

  • Differential Scanning Calorimetry (DSC): This technique can help determine the onset temperature of decomposition and the total energy released.

  • Reaction Calorimetry (RC1): This provides real-time data on the heat evolved during a reaction, allowing you to understand the rate of heat release under your specific process conditions.

Q4: What are the early warning signs of a potential runaway reaction?

A4: Be vigilant for the following indicators:

  • A faster-than-expected rise in temperature, even with cooling applied.

  • A sudden increase in pressure.

  • Noticeable gas evolution.

  • A change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent at a temperature below its normal boiling point, indicating localized superheating.

Q5: What immediate steps should I take if I suspect a runaway reaction is occurring?

A5: Your immediate priority is to maximize cooling and, if possible and safe, stop the addition of any further reagents. Follow your laboratory's established emergency procedures. This may include:

  • Activating an emergency cooling system (e.g., an ice bath).

  • Stopping the addition of all reactants.

  • If trained and it is safe to do so, preparing to quench the reaction.

  • Alerting colleagues and the lab supervisor.

  • If the situation escalates, evacuating the area and contacting emergency services.

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Reaction temperature is rising too quickly, even with cooling. 1. Addition rate of a reagent is too fast. 2. Cooling system is inefficient. 3. Concentration of reactants is too high.1. Reduce Addition Rate: Slowing the addition of the limiting reagent will decrease the rate of heat generation. 2. Enhance Cooling: Ensure your cooling bath is at the correct temperature and has sufficient volume. Check for good thermal contact between the flask and the bath. 3. Dilute the Reaction: Adding more solvent can help to absorb the heat generated.
A sudden pressure increase is observed. 1. Gas evolution from the reaction. 2. Solvent is starting to boil. 3. A decomposition reaction is occurring.1. Ensure Proper Venting: Make sure your system is not sealed and has a proper vent to a fume hood or scrubbling system. 2. Immediate Cooling: Apply aggressive cooling to lower the temperature below the solvent's boiling point. 3. Prepare for Quenching: If cooling is ineffective, a quench may be necessary to stop the reaction.
The reaction appears to have stalled and is not proceeding. 1. Insufficient activation energy (temperature too low). 2. Catalyst is inactive. 3. Poor mixing.1. Careful Heating: Increase the temperature slowly and monitor for any signs of an exotherm. Be prepared to apply cooling immediately if the reaction starts to accelerate. 2. Check Catalyst: Ensure the catalyst is fresh and was stored correctly. 3. Improve Agitation: Increase the stirring speed to ensure all reactants are well-mixed.

Section 4: Experimental Protocols

General Protocol for a Small-Scale Reaction

This protocol is a general guideline. You must adapt it to the specifics of your reaction.

  • Preparation:

    • Conduct a thorough literature search and risk assessment.

    • Set up the reaction in a clean, dry flask equipped with a magnetic stirrer, thermometer, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Place the flask in a secondary container (e.g., a crystallizing dish) that can be used for an emergency ice bath.

    • Have an ice bath and a quenching solution readily available.

  • Execution:

    • Charge the flask with the solvent and any stable starting materials.

    • Cool the mixture to the desired initial temperature.

    • Add this compound and any other reactive reagents slowly and dropwise via a syringe pump or dropping funnel.

    • Monitor the temperature closely throughout the addition.

    • After the addition is complete, continue to stir the reaction at the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC, or LC-MS).

  • Work-up and Quenching:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Slowly and carefully add a suitable quenching agent (see Section 4.2). Monitor for any temperature increase during the quench.

    • Proceed with the standard aqueous work-up.

Emergency Quenching Protocol

This protocol should only be performed by trained personnel in a fume hood.

  • Assess the Situation: Determine if a quench is necessary based on the warning signs in FAQ 5.

  • Prepare the Quench:

    • A suitable quenching agent is a cold, dilute solution of a weak acid (e.g., 1 M citric acid or acetic acid in water) or a reducing agent if applicable (e.g., sodium bisulfite solution). The choice of quencher is reaction-dependent.

    • Have a large excess of the quenching solution ready in a separate flask.

  • Execution:

    • If possible, stop the stirrer to prevent splashing.

    • Slowly and carefully add the quenching solution to the reaction mixture via a cannula or a long-stemmed funnel. Be prepared for gas evolution and a potential increase in temperature.

    • Add the quencher at a rate that keeps the temperature under control.

    • Once the initial exotherm has subsided, resume stirring and continue to add the quenching solution until the reaction is fully neutralized.

    • Allow the mixture to stir at a low temperature for at least an hour to ensure the reaction is completely quenched.

Section 5: Visualizations

Decision Workflow for Managing Temperature Excursions

Exotherm_Management start Temperature Rises Above Setpoint check_cooling Is Cooling System at Maximum Capacity? start->check_cooling stop_addition Stop Reagent Addition Immediately check_cooling->stop_addition Yes check_cooling->stop_addition No, Increase Cooling prepare_quench Prepare Emergency Quench Solution stop_addition->prepare_quench monitor Monitor Temperature and Pressure prepare_quench->monitor add_quench Add Quench Solution Slowly add_quench->monitor monitor->add_quench Temperature Still Rising stable Reaction Stable, Proceed with Caution monitor->stable Temperature Decreasing evacuate Evacuate and Alert Emergency Services monitor->evacuate Reaction Uncontrolled

Caption: Decision tree for managing unexpected temperature increases.

Safe Quenching Procedure Workflow

Quenching_Workflow start Reaction Complete or Runaway Suspected cool_reaction Cool Reaction to 0°C in Ice Bath start->cool_reaction prepare_quencher Prepare Cold Quenching Solution cool_reaction->prepare_quencher slow_addition Slowly Add Quencher with Vigorous Stirring prepare_quencher->slow_addition monitor_temp Monitor Temperature Continuously slow_addition->monitor_temp addition_complete Continue Stirring for 1 Hour After Addition slow_addition->addition_complete Quencher Addition Finished monitor_temp->cool_reaction Temperature Rises monitor_temp->slow_addition Temperature Stable workup Proceed with Aqueous Work-up addition_complete->workup

Caption: Step-by-step workflow for a safe quenching procedure.

References

Technical Support Center: Catalyst Selection and Optimization for Specific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalysis, troubleshoot common experimental issues, and optimize reaction outcomes. The following sections provide in-depth answers to frequently asked questions and detailed troubleshooting guides, grounded in established scientific principles and practical experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during catalyst selection and the initial phases of reaction development.

Q1: What are the primary factors to consider when selecting a catalyst for a new chemical transformation?

A1: The selection of an appropriate catalyst is a critical decision that profoundly influences the efficiency, selectivity, and economic viability of a chemical process. A systematic evaluation of several key factors is essential.

A comprehensive approach involves understanding the reaction type (e.g., oxidation, hydrogenation), defining the desired product and purity, and knowing the process's operating conditions like temperature, pressure, and pH.[1] Key factors in catalyst selection include:

  • Activity and Selectivity: A desirable catalyst exhibits high activity, meaning it accelerates the reaction rate, and high selectivity, directing the reaction to form the desired product while minimizing byproducts.[1][2][3][4] Often, a trade-off exists between activity and selectivity; a highly active catalyst might be less selective.[1][2]

  • Stability and Lifespan: The catalyst must remain effective under the reaction conditions.[1] This includes thermal, chemical, and mechanical stability. A longer catalyst lifespan reduces downtime and operational costs.[1]

  • Recyclability and Regeneration: The ease of separating the catalyst from the reaction mixture for reuse is a significant consideration for cost-effective and sustainable processes.[1] The potential for regeneration after deactivation is also crucial.[1]

  • Cost and Availability: The economic feasibility of a catalyst, including the cost of the metal and any necessary ligands, must be weighed against its performance.[5][6]

Q2: How does the choice of solvent impact a catalytic reaction?

A2: The role of the solvent in catalysis is often underestimated, yet it can dramatically influence reaction rates and selectivity.[7][8] Solvents are not merely inert media; they can interact with the catalyst, substrates, and products.[7][8][9][10]

Key solvent effects include:

  • Solubility and Mass Transfer: The solvent must effectively dissolve the reactants to ensure they can interact with the catalyst's active sites.[8] Poor solubility can lead to mass transfer limitations, reducing the reaction rate.[8][9]

  • Catalyst-Solvent Interactions: Solvents can coordinate with the catalyst, potentially activating or deactivating it.[8] For instance, a Lewis basic solvent might compete with a substrate for coordination to a metal center, thereby inhibiting the reaction.[8]

  • Stabilization of Intermediates and Transition States: Solvents can stabilize charged intermediates or transition states, altering the reaction pathway and influencing selectivity.[9][10] Polar solvents, for example, can favor reaction pathways that involve polar transition states.[8]

  • Participation in the Reaction: In some cases, the solvent can directly participate in the reaction mechanism.[9][10]

Q3: What is the significance of the catalyst support in heterogeneous catalysis?

A3: In heterogeneous catalysis, the support is not just an inert carrier for the active catalytic species; it plays a crucial role in the overall performance of the catalyst.[11][12][13] The support provides a high surface area for the dispersion of the active phase, preventing aggregation and maintaining catalytic activity.[11][12]

Key functions of the support include:

  • Mechanical and Thermal Stability: The support provides physical robustness to the catalyst, allowing it to withstand the harsh conditions of industrial processes.[12]

  • Controlled Catalyst Distribution: The support influences the arrangement and accessibility of the active sites.[12]

  • Modification of Catalytic Properties: The interaction between the support and the active phase can alter the electronic and geometric properties of the catalyst, thereby influencing its activity and selectivity.[12][14][15] For example, charge transfer between the support and metal nanoparticles can enhance catalytic performance.[14][15]

  • Substrate Adsorption: The support can participate in the adsorption of substrates, concentrating them near the active sites and influencing the reaction rate.[14][15]

Section 2: Troubleshooting Guides

This section provides systematic approaches to diagnosing and resolving common issues encountered during catalytic experiments.

Issue 1: Low or No Product Yield

A common and frustrating issue is the failure of a catalytic reaction to produce the desired product in sufficient quantities. A methodical troubleshooting approach is essential to identify the root cause.

Q: My reaction shows low to no conversion. What are the likely causes and how can I address them?

A: Low or no product yield can stem from a variety of factors, ranging from reagent quality to fundamental problems with the catalytic cycle.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low/No Product Yield reagent_check 1. Verify Reagent & Solvent Quality - Purity (NMR, GC-MS) - Anhydrous/Degassed? start->reagent_check catalyst_check 2. Assess Catalyst Activity - Pre-catalyst activation needed? - Correct ligand used? - Catalyst from reliable source? reagent_check->catalyst_check Reagents OK conditions_check 3. Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature & pressure? - Adequate stirring? catalyst_check->conditions_check Catalyst OK mechanism_check 4. Investigate Mechanistic Issues - Catalyst poisoning? - Product inhibition? - Unfavorable equilibrium? conditions_check->mechanism_check Conditions OK solution Problem Resolved mechanism_check->solution Issue Identified & Addressed

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

  • Reagent and Solvent Integrity:

    • Purity: Verify the purity of all starting materials, reagents, and solvents. Impurities can act as catalyst poisons.[16][17]

    • Anhydrous and Degassed Conditions: Many catalytic reactions, particularly those involving organometallic species like palladium cross-couplings, are sensitive to moisture and oxygen.[16] Ensure solvents are properly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[16]

  • Catalyst Activity:

    • Pre-catalyst Activation: Some catalysts, like many Pd(II) sources, require in-situ reduction to the active catalytic species (e.g., Pd(0)).[16][18] If this activation is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated catalyst or a more robust pre-catalyst system.[16]

    • Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and influencing its reactivity.[16] An inappropriate ligand can lead to an inactive or unstable catalyst.

    • Catalyst Source and Handling: Ensure the catalyst is from a reputable supplier and has been stored correctly to prevent degradation.

  • Reaction Conditions:

    • Temperature and Pressure: These are critical parameters that affect reaction rates and catalyst stability.[][20] Ensure the reaction is being run at the optimal temperature and pressure.

    • Stirring: In heterogeneous catalysis, inadequate stirring can lead to mass transfer limitations, where the rate of diffusion of reactants to the catalyst surface limits the overall reaction rate.

  • Mechanistic Hurdles:

    • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. See the detailed guide on catalyst deactivation below.

    • Product Inhibition: The product of the reaction may be binding to the catalyst and inhibiting its activity.

Issue 2: Catalyst Deactivation

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[21][22] It is a significant challenge in both laboratory-scale synthesis and industrial processes.[23] Understanding the mechanism of deactivation is the first step toward mitigating it.

Q: My reaction starts well but then slows down or stops completely. What are the common causes of catalyst deactivation and how can I prevent them?

A: Several mechanisms can lead to catalyst deactivation. Identifying the specific cause is crucial for developing an effective solution. The main types of catalyst deactivation are poisoning, coking (fouling), and thermal degradation (sintering).[21][24][25][26]

Mechanisms of Catalyst Deactivation and Mitigation Strategies:

Deactivation MechanismDescriptionCommon Causes & ExamplesPrevention and Mitigation Strategies
Poisoning Strong chemisorption of impurities onto the catalyst's active sites, rendering them inactive.[21][22][23][25][26][27][28]- Sulfur compounds: Notorious for poisoning metal catalysts like nickel and palladium.[21][23][29] - Heavy metals: Lead, mercury, and arsenic can form stable complexes with active sites.[29] - Carbon monoxide (CO): Can strongly bind to and poison metal catalysts like iron and platinum.[23][29]- Feedstock Purification: Remove poisons from reactants and solvents before they contact the catalyst.[22][25] - Guard Beds: Use a sacrificial bed of material to adsorb poisons before the main reactor.[22] - Develop Poison-Resistant Catalysts: Modify the catalyst to be less susceptible to poisoning.[25]
Coking / Fouling Deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface, blocking pores and active sites.[17][21][25][26][27][30][31][32]- Hydrocarbon decomposition: At high temperatures, hydrocarbons can decompose to form coke.[25][30] - Polymerization: Reactive intermediates can polymerize on the catalyst surface.- Optimize Reaction Conditions: Adjust temperature, pressure, and feedstock composition to minimize coke formation.[25] - Catalyst Regeneration: Periodically remove coke deposits through controlled oxidation (burning) or gasification.[25][30][31][33][34]
Thermal Degradation / Sintering At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[17][21][25][26]- High reaction temperatures: Prolonged exposure to excessive heat can cause sintering.[25]- Operate at Lower Temperatures: If possible, reduce the reaction temperature.[17] - Select Thermally Stable Catalysts: Use catalysts with supports that strongly interact with the active phase to prevent migration.[17]
Leaching Dissolution of the active catalytic species from a solid support into the liquid phase.- Strongly coordinating solvents or reactants: Can strip the active metal from the support.- Choose a more robust support material. - Modify the surface of the support to enhance interaction with the active phase.

Diagnostic Workflow for Catalyst Deactivation:

Deactivation_Diagnosis start Decreasing Reaction Rate impurity_analysis Analyze Feedstock for Impurities (e.g., S, Cl, heavy metals) start->impurity_analysis surface_analysis Characterize Spent Catalyst - Surface Area (BET) - Elemental Analysis (XPS, EDX) - Microscopy (TEM, SEM) start->surface_analysis thermal_check Review Operating Temperature - Exceeding catalyst's thermal stability? start->thermal_check poisoning Diagnosis: Poisoning impurity_analysis->poisoning Impurities Detected coking Diagnosis: Coking/Fouling surface_analysis->coking Carbon Deposits / Pore Blockage sintering Diagnosis: Sintering surface_analysis->sintering Particle Agglomeration / Reduced Surface Area thermal_check->sintering Excessive Temperature mitigation Implement Mitigation Strategy poisoning->mitigation coking->mitigation sintering->mitigation

Caption: Diagnostic workflow for identifying the cause of catalyst deactivation.

Section 3: Experimental Protocols

This section provides step-by-step methodologies for key experiments related to catalyst optimization and troubleshooting.

Protocol 1: Catalyst Regeneration via Calcination to Remove Coke

This protocol is a general guideline for regenerating a coked heterogeneous catalyst. The specific temperatures and gas compositions should be optimized for your particular catalyst system.

Objective: To remove carbonaceous deposits (coke) from a deactivated catalyst and restore its activity.

Materials:

  • Deactivated (coked) catalyst

  • Tube furnace with temperature controller

  • Quartz or ceramic tube

  • Gas flow controllers for inert gas (e.g., Nitrogen, Argon) and an oxidizing gas mixture (e.g., 5% O₂ in N₂)

  • Appropriate safety equipment (gloves, safety glasses)

Procedure:

  • Drying: Place the coked catalyst in an oven at 100-120°C for 2-4 hours to remove any adsorbed water.

  • Loading: Carefully load the dried catalyst into the tube furnace.

  • Inert Purge: Begin flowing an inert gas (e.g., nitrogen) through the tube at a controlled rate to purge any air from the system.

  • Ramping to Calcination Temperature: While maintaining the inert gas flow, slowly ramp the temperature of the furnace (e.g., 5°C/minute) to the desired calcination temperature (typically 300-500°C).[17] The optimal temperature will depend on the catalyst and the nature of the coke.

  • Oxidative Treatment: Once the target temperature is reached and stable, switch the gas flow from the pure inert gas to the dilute oxidizing gas mixture (e.g., 5% O₂ in N₂).[17]

    • Caution: Using pure oxygen can lead to a rapid, uncontrolled combustion of the coke, generating excessive heat (an exotherm) that can cause thermal damage (sintering) to the catalyst. A dilute oxygen stream is crucial for a controlled burn-off.

  • Hold Period: Maintain the catalyst at the calcination temperature under the oxidizing atmosphere for 2-4 hours, or until the removal of coke is complete (this can be monitored by analyzing the off-gas for CO₂).[17]

  • Inert Purge and Cool-down: Switch the gas flow back to the inert gas and allow the catalyst to cool down to room temperature.

  • Post-Regeneration Activation (if necessary): For many metal catalysts, the active sites will be in an oxidized state after calcination. A reduction step (e.g., heating under a flow of hydrogen) may be required to restore the catalytically active metallic state.[17]

References

Technical Support Center: Analytical Methods for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Methods in Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals to navigate the practical challenges encountered during experimental work. Here, we move beyond theoretical principles to address specific, real-world issues with in-depth troubleshooting guides and frequently asked questions. Our focus is on providing not just solutions, but a deeper understanding of the underlying causes to empower you to conduct robust and reliable experiments.

Section 1: Chromatographic Techniques

Chromatographic methods are workhorses for monitoring reaction progress, offering excellent separation of complex mixtures. However, their performance is sensitive to a variety of factors. This section addresses common issues encountered with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of reaction analysis in pharmaceutical and chemical industries. Its high resolution and sensitivity make it ideal for tracking the consumption of reactants and the formation of products and byproducts.

Q1: I'm seeing significant fluctuations and high backpressure in my HPLC system. What are the likely causes and how can I fix it?

High or fluctuating backpressure is one of the most common issues in HPLC and can halt your analysis.[1][2][3] The primary culprits are typically blockages or air bubbles within the system.

  • Systematic Troubleshooting Steps:

    • Isolate the Problem: Begin by systematically removing components from the flow path to identify the source of the pressure increase.[2] Start with the column and work your way back through the injector and pump.

    • Check for Blockages:

      • Filters and Frits: Particulate matter from your sample or mobile phase can clog inline filters and column frits.[2][3] Regularly inspect and replace these components. Filtering your samples before injection is a crucial preventative measure.[2]

      • Tubing: Inspect all tubing for kinks or visible blockages.[3]

      • Column Contamination: Adsorption of sample constituents onto the column head can lead to a gradual increase in backpressure.[4] Flushing the column with a stronger solvent than your mobile phase can often resolve this.[2]

    • Address Air Bubbles:

      • Degassing: Ensure your mobile phase is properly degassed, either through an online degasser or by sonication, to prevent air bubbles from forming in the pump.[1][3]

      • Purging: If you suspect air in the pump, perform a thorough purge according to the manufacturer's instructions.[2]

Q2: My chromatogram shows significant peak tailing. What's causing this and how can I achieve symmetrical peaks?

Peak tailing can compromise the accuracy of your quantification.[1] It arises from a variety of sources, including issues with the column, instrumentation, or chemical interactions.[4]

  • Potential Causes and Solutions:

    • Column Issues:

      • Deterioration of the Packed Bed: A void at the head of the column can cause peak tailing.[4] Using a guard column can help protect the analytical column and extend its lifetime.

      • Active Sites: Unwanted interactions between your analyte and active sites on the stationary phase (e.g., residual silanols) can lead to tailing.[4][5] Consider using a different column with better end-capping or adjusting the mobile phase pH to ensure your analyte is fully ionized or neutral.[2]

    • Sample and Mobile Phase Incompatibility:

      • Injection Solvent: If your sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion.[4] Whenever possible, dissolve your sample in the mobile phase.

    • Extra-Column Band Broadening: Excessive tubing length or dead volume in fittings can contribute to peak tailing.[4]

Q3: I'm observing "ghost peaks" in my chromatogram. Where are they coming from?

Ghost peaks are unexpected peaks that can interfere with the analysis of your target compounds. They are often a result of contamination or carryover.[6]

  • Sources and Remedies:

    • Contaminated Mobile Phase: Impurities in your solvents can accumulate on the column and elute as ghost peaks, especially during gradient runs. Always use high-purity solvents.[7]

    • Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been completely flushed from the injector or column.[6] Implement a robust washing procedure for the injector between runs.

    • Sample Preparation: Contamination can be introduced during sample preparation from containers or solvents.[7][8]

Experimental Workflow: HPLC Method Development for Reaction Monitoring

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_monitoring Reaction Monitoring A Select Column & Mobile Phase B Prepare Standards & Samples A->B Based on analyte properties C Initial Isocratic/Gradient Run B->C Inject standards D Optimize Separation C->D Adjust mobile phase, gradient, flow rate E Validate Method D->E Check linearity, precision, accuracy F Inject Reaction Aliquots E->F Start reaction G Quantify Reactants & Products F->G Integrate peak areas H Plot Concentration vs. Time G->H Determine kinetics

Caption: A generalized workflow for developing an HPLC method for reaction monitoring.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile compounds, making it suitable for monitoring reactions involving such species.

Q1: My GC baseline is drifting or unstable. What should I investigate?

An unstable baseline can make it difficult to accurately integrate peaks.[6] Common causes include column bleed, contamination, or detector instability.[6]

  • Troubleshooting Steps:

    • Column Bleed: This occurs when the stationary phase degrades at high temperatures. Condition the column at a higher temperature to "bake out" impurities.[6] If the problem persists, the column may need to be replaced.[6]

    • Contamination: Contamination in the carrier gas, injector, or detector can lead to a drifting baseline.[5][6] Ensure high-purity gases and regularly clean the injector and detector.[6]

    • Leaks: Leaks in the system, particularly around the septum or fittings, can introduce air and cause baseline instability.[7][9] Perform a leak check.[5]

Q2: I'm having issues with poor resolution and overlapping peaks. How can I improve my separation?

Poor resolution can prevent accurate quantification of reaction components.[6]

  • Optimization Strategies:

    • Temperature Program: Optimize the temperature program to better separate compounds with different boiling points.[6]

    • Carrier Gas Flow Rate: Adjust the flow rate of the carrier gas to achieve optimal column efficiency.[7]

    • Column Selection: If resolution is still an issue, you may need a column with a different stationary phase that offers better selectivity for your analytes.[6]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for qualitatively monitoring reaction progress.[10]

Q1: My spots are streaking on the TLC plate. What is causing this?

Streaking can make it difficult to determine the Rf value and assess the purity of your sample.[11][12]

  • Common Causes and Solutions:

    • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[11][12] Dilute your sample and re-spot.[11]

    • Inappropriate Solvent System: If the solvent is too polar, it can cause highly polar compounds to streak.[11] Adjust the polarity of your mobile phase.

    • Acidic or Basic Compounds: These compounds can interact with the silica gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can often resolve this.[11]

Q2: My reactant and product have very similar Rf values, making it hard to monitor the reaction.

When the polarity of the reactant and product are very similar, they may not separate well on the TLC plate.[13]

  • Tips for Improved Separation:

    • Change the Solvent System: Experiment with different solvent systems to find one that provides better separation.[13]

    • Use a Cospot: Spot the starting material, the reaction mixture, and a "cospot" (a mixture of the starting material and the reaction mixture) on the same plate. This can help to distinguish between the two if the separation is minimal.[13]

    • 2D TLC: For complex mixtures or to check for compound stability on silica, you can run a 2D TLC.[13]

Section 2: Spectroscopic Techniques

Spectroscopic methods provide real-time, in-situ information about the chemical changes occurring during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful quantitative technique for monitoring reactions, as it provides detailed structural information about the molecules in the reaction mixture.[14][15]

Q1: I'm trying to use NMR for kinetic analysis, but my spectra are distorted. What could be the cause?

Spectral distortions can arise from changes in the sample during the reaction, leading to difficulties in quantitative analysis.[16]

  • Causes of Spectral Distortion:

    • Sample Inhomogeneity: As the reaction progresses, changes in the composition of the mixture can lead to a non-homogenous magnetic field, resulting in distorted lineshapes.[16]

    • Fast Reactions: For rapid reactions, there may not be enough time for shimming and locking between acquisitions, leading to a degradation in spectral quality over time.[16]

  • Strategies for Improvement:

    • Pseudo 2D Experiments: For well-timed acquisitions, a pseudo 2D experiment can be employed.[15]

    • Dummy Sample Setup: For fast reactions at elevated temperatures, you can pre-heat the probe with a "dummy" sample to minimize the time needed for equilibration before starting the acquisition on your actual sample.[14]

    • Quantitative Parameters: Ensure a sufficient relaxation delay (d1) is used to allow for full relaxation of the nuclei, which is crucial for accurate quantification.[15][17] A good rule of thumb is to set the relaxation delay to at least 5 times the longest T1 of the nuclei of interest.[15]

Quantitative Data Summary: NMR Relaxation Delays

Nucleus TypeTypical T1 (s)Recommended Relaxation Delay (d1) (s)
Aliphatic 1H~2>10
Aromatic 1H~4>20
13C (quaternary)Can be long (>20s)>100
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and effective technique for monitoring reactions that involve a change in chromophores.[18] The absorbance is directly proportional to the concentration of the absorbing species.[18]

Q1: My UV-Vis baseline is drifting. What are the common causes?

Baseline drift can lead to inaccurate absorbance measurements.[19]

  • Potential Sources:

    • Instrument Warm-up: Ensure the instrument's lamp has had sufficient time to warm up and stabilize.

    • Temperature Fluctuations: Changes in the ambient temperature can affect the detector and electronics, causing the baseline to drift.[19]

    • Sample Evaporation: If you are monitoring a reaction over a long period, solvent evaporation can change the concentration of your sample, leading to a drifting baseline.[20]

Q2: I'm getting unexpected peaks in my spectra. What should I check?

Unexpected peaks are often a sign of contamination.[20]

  • Troubleshooting Contamination:

    • Cuvettes: Ensure your cuvettes are scrupulously clean.[20]

    • Solvents: Use high-purity solvents to avoid interference from impurities.

    • Sample Preparation: Be mindful of potential sources of contamination during sample preparation.[20]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for monitoring changes in functional groups during a reaction.[21]

Q1: My FTIR spectrum has a noisy baseline. How can I improve the signal-to-noise ratio?

A noisy baseline can obscure small peaks.

  • Improving Signal-to-Noise:

    • Increase the Number of Scans: Averaging more scans will improve the signal-to-noise ratio.[22]

    • Check Sample Preparation: For solid samples, ensure they are finely ground and uniformly mixed with KBr to minimize scattering.[22]

    • Purge the Sample Compartment: Atmospheric water and carbon dioxide can interfere with the spectrum. Purging the sample compartment with a dry gas like nitrogen can reduce this interference.

Q2: I'm using an Attenuated Total Reflectance (ATR) accessory and my spectrum has negative peaks.

Negative peaks in an ATR spectrum are a tell-tale sign of a contaminated ATR crystal when the background was collected.[23]

  • Solution:

    • Thoroughly clean the ATR crystal.

    • Collect a new background spectrum.

    • Re-run your sample.

Logical Relationship: Troubleshooting FTIR Spectra

FTIR_Troubleshooting Problem Poor Quality FTIR Spectrum SamplePrep Sample Preparation Issues Problem->SamplePrep InstrumentSettings Instrument Settings Problem->InstrumentSettings Environment Environmental Factors Problem->Environment DataProcessing Data Processing Problem->DataProcessing Solution1 Grind solids thoroughly Use dry KBr Ensure good ATR contact SamplePrep->Solution1 Solution2 Calibrate spectrometer Optimize resolution Collect new background InstrumentSettings->Solution2 Solution3 Purge with dry gas Control temperature Environment->Solution3 Solution4 Apply baseline correction Check phase correction DataProcessing->Solution4

Caption: A flowchart for systematically troubleshooting common FTIR spectral issues.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique that can provide real-time information on the molecular weight of reactants, intermediates, and products.

Frequently Asked Questions & Troubleshooting

Q1: What are the main challenges in using mass spectrometry for real-time reaction monitoring?

While powerful, real-time MS analysis has its challenges.[24]

  • Key Challenges:

    • Run Time: Traditional GC-MS experiments can have run times of around 20 minutes, which is too slow for monitoring fast reactions.[24] Instruments with shorter run times are necessary for real-time analysis.[24]

    • Sample Introduction: A versatile sample inlet that can handle various phases and reduce sample preparation time is crucial.[24] Techniques like low-temperature plasma (LTP) probes allow for in-situ analysis with minimal sample prep.[25]

    • Data Acquisition Speed: For transient analysis, high-speed data acquisition is vital.[24] Some instruments are capable of hundreds of measurements per second.[24]

Q2: How can I improve the sensitivity of my MS analysis for low-concentration analytes?

Detecting low concentrations of reaction intermediates or byproducts can be difficult.

  • Enhancing Sensitivity:

    • Ion Source Optimization: Fine-tune the parameters of your ion source (e.g., DART, ESI) to maximize the ionization efficiency of your target analytes.

    • Targeted Analysis: Instead of a full scan, use a targeted approach like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to improve sensitivity and specificity for your compounds of interest.[26]

    • Derivatization: For some compounds, derivatization can improve their ionization efficiency and thus their detectability by MS.[27]

Section 4: Method Validation

Once you have developed an analytical method for monitoring your reaction, it is essential to validate it to ensure the results are accurate and reliable.[28]

Key Validation Parameters
  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.[29] This is crucial to ensure you are not misidentifying peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[28]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[28]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[29] A signal-to-noise ratio of 10:1 is generally accepted for LOQ.[28][29]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[28]

References

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Stereochemistry of Cyclopropane Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. Among the vast scaffolds of organic chemistry, the cyclopropane ring, a motif increasingly found in pharmaceuticals and biologically active compounds, presents a unique stereochemical challenge.[1][2] Its rigid, strained structure creates distinct stereoisomers whose unambiguous assignment is paramount.

This guide provides a comparative analysis of the primary analytical techniques employed to confirm the stereochemistry of cyclopropane products. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, providing field-proven insights to empower you to select the most appropriate technique and confidently interpret your data.

The Challenge: Deciphering the Three-Dimensional Puzzle of Cyclopropanes

The stereochemistry of a substituted cyclopropane can be described in terms of relative stereochemistry (cis/trans diastereomers) and, for chiral molecules, absolute stereochemistry (R/S enantiomers). The unique electronic properties and rigid geometry of the cyclopropane ring influence the spectroscopic data in ways that require careful and expert interpretation.[3][4]

Part 1: The Workhorse - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is often the first and most powerful tool for determining the relative stereochemistry of cyclopropane derivatives.[3][5] The key parameters are the proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

J-Coupling Constants: A Tale of Two Diastereomers

The dihedral angles between protons on adjacent carbons in a cyclopropane ring are fixed. This geometric constraint leads to a reliable rule for distinguishing cis and trans isomers:

  • *J_cis_ is consistently larger than J_trans_ . Typically, J_cis_ values range from 7-10 Hz, while J_trans_ values are in the 2-6 Hz range.[6]

This difference arises from the Karplus relationship, which correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons.[7] In cis-cyclopropanes, the dihedral angle is approximately 0°, leading to a larger coupling constant. In trans-cyclopropanes, the angle is around 120°, resulting in a smaller coupling constant.[7]

Experimental Insight: While this is a robust generalization, highly electronegative substituents on the cyclopropane ring can sometimes influence coupling constants.[8] Therefore, it is always advisable to analyze a series of related compounds or use complementary NMR techniques to confirm assignments.

Nuclear Overhauser Effect (NOE): Through-Space Correlations

NOE experiments detect protons that are close in space (< 5 Å), providing definitive evidence for relative stereochemistry.[9] For cyclopropanes:

  • A strong NOE between two protons on the cyclopropane ring indicates they are on the same face (cis).

  • The absence of an NOE between two protons suggests they are on opposite faces (trans).

Data Presentation: NMR Parameters for Stereochemical Assignment

Parameter cis-Isomer trans-Isomer Causality
³JHH (Vicinal Coupling) 7–10 Hz2–6 HzDihedral angle dependence (Karplus relationship). ~0° for cis, ~120° for trans.[6][7]
NOE Strong correlationNo/Weak correlationProximity through space. cis protons are closer than trans protons.[9]

Experimental Protocol: 1D Selective NOESY

A 1D selective NOESY (or GOESY) experiment is often sufficient and more sensitive than a 2D NOESY for small molecules.[9]

  • Sample Preparation: Prepare a solution of the purified cyclopropane product in a deuterated solvent. For optimal results, degas the sample using the freeze-pump-thaw technique to remove dissolved oxygen, which can quench the NOE.[10]

  • Acquisition of a Standard ¹H NMR Spectrum: Obtain a high-resolution ¹H NMR spectrum to identify the chemical shifts of the cyclopropyl protons.

  • Setup of the 1D NOESY Experiment:

    • Select the resonance of one of the cyclopropyl protons for selective irradiation.

    • Set a mixing time (τm) appropriate for a small molecule, typically in the range of 300-800 ms.[11]

    • Acquire the NOE difference spectrum.

  • Data Analysis: A positive signal in the difference spectrum at the chemical shift of another cyclopropyl proton confirms their spatial proximity (cis relationship).

Workflow for NMR-Based Stereochemical Assignment

Caption: Workflow for determining relative stereochemistry using NMR.

Part 2: The Gold Standard - Single-Crystal X-ray Diffraction (XRD)

When an unambiguous determination of both relative and absolute stereochemistry is required, single-crystal X-ray crystallography is the definitive method.[12][13][14] This technique provides a three-dimensional map of the electron density in a molecule, allowing for the precise determination of atomic positions.[15]

Expertise in Practice: The primary challenge with XRD is obtaining a single crystal of sufficient quality. This can be a significant bottleneck. For molecules containing only light atoms (C, H, N, O), determining the absolute configuration can be difficult. The presence of a heavier atom (e.g., Br, I) or the use of a chiral derivatizing agent can greatly improve the confidence in the absolute structure assignment through anomalous dispersion.[12][16]

Data Interpretation: The Flack Parameter

The Flack parameter is a critical value in a crystallographic report that indicates the confidence of the absolute stereochemistry assignment.[12]

  • A Flack parameter close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct.

  • A value close to 1 suggests that the inverted structure is the correct one.

Experimental Protocol: Crystal Growth and Data Collection

  • Crystal Growth:

    • Slow evaporation of a solution of the purified compound is the most common method.

    • Experiment with a variety of solvents and solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • Vapor diffusion (diffusing a poor solvent into a solution of the compound) is another effective technique.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on the goniometer of a diffractometer.

    • The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • X-ray diffraction data are collected.

  • Structure Solution and Refinement:

    • The diffraction data are processed to solve the crystal structure.

    • The structural model is refined, and the absolute configuration is determined, often with the calculation of the Flack parameter.

Part 3: Chiroptical Methods - A Solution-State Alternative

When crystals cannot be obtained, or when a confirmation of the solid-state structure's relevance to the bulk material in solution is needed, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are invaluable.[17][18] These methods are particularly powerful for determining the absolute stereochemistry.[19]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[19] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[20][21]

The Power of Prediction: The utility of VCD is greatly enhanced by quantum mechanical calculations.[19] By comparing the experimentally measured VCD spectrum to the computationally predicted spectrum for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be confidently assigned.

Electronic Circular Dichroism (ECD)

ECD is the UV-Vis equivalent of VCD and is applicable to molecules containing a chromophore.[22] Similar to VCD, the comparison of experimental and calculated ECD spectra allows for the determination of absolute stereochemistry.[22][23]

Comparative Guide: XRD vs. Chiroptical Methods

Technique Phase Requirement Information Provided Key Advantage Key Limitation
Single-Crystal XRD SolidHigh-quality single crystalRelative & Absolute StereochemistryUnambiguous 3D structure[14]Crystal growth can be difficult/impossible[12]
VCD SolutionChiral moleculeAbsolute StereochemistryNo crystal needed; solution-state data[19]Requires quantum mechanical calculations
ECD SolutionChiral molecule with a chromophoreAbsolute StereochemistryHigh sensitivity for chromophoric systems[22]Not applicable to molecules without a UV-Vis chromophore

Decision-Making Workflow for Stereochemical Confirmation

References

A Senior Application Scientist's Guide to Cyclopropanation: A Comparative Analysis of Methyl 1-Bromocyclopropanecarboxylate and Classical Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the Cyclopropane Ring in Modern Chemistry

The cyclopropane motif, the smallest of the cycloalkanes, is a structurally unique and highly valuable scaffold in the fields of medicinal chemistry and drug development.[1][2] Its inherent ring strain (27 kcal/mol) and unique electronic properties—a high degree of p-character in its C-C bonds—impart conformational rigidity, enhanced metabolic stability, and novel binding interactions to parent molecules.[3][4] Consequently, the strategic introduction of this three-membered ring is a critical consideration in the synthesis of complex, biologically active compounds.[1][2][5]

This guide provides an in-depth comparison of various modern cyclopropanation strategies. It is designed to assist researchers, particularly those in drug development, in making informed decisions about methodology. We will provide a focused analysis on the utility of Methyl 1-bromocyclopropanecarboxylate , a reagent for introducing a pre-functionalized cyclopropane ring, and contrast this approach with classical methods that construct the ring in situ, such as the Simmons-Smith reaction, transition-metal-catalyzed reactions of diazo compounds, and Michael-Initiated Ring Closure (MIRC).

Part 1: A Strategic Overview of Cyclopropanation Methodologies

The synthesis of a cyclopropane ring can be broadly categorized into two strategic approaches: the de novo construction of the ring from an alkene precursor, typically via a [2+1] cycloaddition, or the introduction of a pre-formed, functionalized cyclopropyl synthon. This compound exemplifies the latter strategy, which is fundamentally different from traditional cyclopropanating agents. Understanding this distinction is crucial for synthetic planning.

Cyclopropanation_Strategies Start Target Molecule Contains a Cyclopropane Ring Decision How to introduce the ring? Start->Decision DeNovo De Novo Ring Construction (Build the ring) Decision->DeNovo From an alkene Preformed Functionalized Synthon Introduction (Add a pre-made ring) Decision->Preformed Onto a nucleophile/ electrophile Carbenoid Carbene / Carbenoid Addition ([2+1] Cycloaddition) DeNovo->Carbenoid MIRC Michael-Initiated Ring Closure (MIRC) DeNovo->MIRC Reagent This compound (Nucleophilic Substitution / Addition) Preformed->Reagent SS Simmons-Smith Carbenoid->SS Diazo Diazo + Metal Catalyst Carbenoid->Diazo Corey Corey-Chaykovsky MIRC->Corey

Caption: High-level strategic decision process for cyclopropane synthesis.

Part 2: Focus Reagent: this compound

This compound is a colorless to pale yellow liquid used as a key intermediate in organic synthesis for introducing the 1-methoxycarbonylcyclopropyl group.[6][7][8] It is not a cyclopropanating agent in the sense that it does not create a cyclopropane ring from an alkene. Instead, it serves as an electrophilic building block.

Chemical Properties:

  • Formula: C₅H₇BrO₂[6][9]

  • Molecular Weight: 179.01 g/mol [6][9]

  • Boiling Point: ~151°C[7][10]

  • Key Features: The molecule contains a strained three-membered ring, making the carbon atom bearing the bromine and ester groups highly susceptible to nucleophilic attack. The bromine atom is a good leaving group, facilitating substitution reactions.[6]

Mechanism and Application: The primary utility of this reagent lies in its reaction with nucleophiles (e.g., enolates, organometallics) or in Reformatsky-type reactions.[11] In a typical application, a nucleophile attacks the C1 position, displacing the bromide and forming a new carbon-carbon or carbon-heteroatom bond. This provides direct access to highly substituted cyclopropane derivatives.

Caption: General reaction scheme for this compound.

Advantages:

  • Direct Functionalization: Provides a direct route to 1-carboxy-substituted cyclopropanes.

  • Predictable Reactivity: Acts as a straightforward electrophile in many contexts.

  • Availability: Commercially available from various suppliers.[9][12]

Limitations:

  • Limited Scope: Its use is restricted to the introduction of the specific methyl 1-carboxycyclopropyl moiety. It cannot be used to cyclopropanate a simple alkene.

  • Stoichiometric: The reaction is stoichiometric by nature.

Part 3: Comparative Analysis of Classical Cyclopropanation Methods

To understand the specific niche of this compound, it is essential to compare it with methods that perform de novo ring synthesis.

The Simmons-Smith Reaction

A cornerstone of cyclopropane synthesis, the Simmons-Smith reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds to an alkene.[5][13] It is a reliable and stereospecific method, meaning the geometry of the starting alkene is preserved in the cyclopropane product.[13][14]

  • Mechanism: Concerted addition of a (iodomethyl)zinc iodide carbenoid to the alkene via a "butterfly" transition state.[5][14]

  • Key Advantage - Directing Groups: The reaction is famously directed by proximal hydroxyl groups, which coordinate to the zinc reagent, ensuring cyclopropanation occurs on the same face of the molecule. This provides excellent diastereocontrol, a feature heavily exploited in natural product synthesis.[2][15]

  • Variants: The Furukawa modification, using diethylzinc (Et₂Zn), often improves reactivity and reproducibility.[13]

  • Substrate Scope: Works well on a wide variety of alkenes, particularly electron-rich ones like enol ethers.[13][14]

Simmons_Smith_Workflow Alkene Alkene Carbenoid Organozinc Carbenoid [(ICH₂)ZnI] Alkene->Carbenoid Reagents CH₂I₂ + Zn(Cu) or Et₂Zn (Furukawa Mod.) Reagents->Carbenoid Product Cyclopropane Carbenoid->Product Concerted, Stereospecific Addition

Caption: Workflow for the Simmons-Smith cyclopropanation reaction.

Transition-Metal Catalyzed Decomposition of Diazo Compounds

This powerful class of reactions involves the use of a transition metal catalyst (commonly Rh, Cu, or Fe) to decompose a diazo compound, generating a metal carbene intermediate.[16][17] This intermediate then adds to an alkene to form the cyclopropane.

  • Mechanism: The diazo compound reacts with the metal catalyst to form a metal carbene, which then undergoes a concerted addition to the alkene.[16]

  • Key Advantage - Enantioselectivity: The development of chiral ligands for the metal catalyst has made this the premier method for asymmetric cyclopropanation, enabling access to enantiopure cyclopropanes.[16][18]

  • Reagents: Ethyl diazoacetate (EDA) is a common, relatively stable diazo compound used for this purpose.[18] However, all diazo compounds must be handled with extreme care due to their potential explosivity and toxicity.[3]

  • Substrate Scope: Extremely broad, with catalysts available for electron-rich, neutral, and electron-poor olefins.[16]

Michael-Initiated Ring Closure (MIRC)

MIRC represents a different strategic approach to de novo synthesis. It is a two-step sequence involving the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring.[19][20][21]

  • Mechanism: A tandem Michael addition/intramolecular Sₙ2 reaction.[20]

  • Key Advantage - Functionalized Products: This method is excellent for synthesizing highly functionalized cyclopropanes, particularly those bearing electron-withdrawing groups. The Corey-Chaykovsky reaction, using sulfur ylides, is a classic example used to prepare cyclopropyl ketones and esters.[1]

  • Stereoselectivity: Both diastereoselective and enantioselective variants have been developed, often employing chiral phase-transfer catalysts or chiral nucleophiles.[19][20]

Part 4: Head-to-Head Comparison and Scenario Analysis

The choice of a cyclopropanation strategy is dictated entirely by the synthetic goal. The following table provides a direct comparison to guide this decision-making process.

FeatureThis compoundSimmons-Smith ReactionTM-Catalyzed Diazo ReactionMichael-Initiated Ring Closure (MIRC)
Fundamental Role Introduces a pre-formed C3 synthonDe novo ring synthesisDe novo ring synthesisDe novo ring synthesis
Mechanism Nucleophilic Substitution / AdditionConcerted carbenoid additionMetal carbene additionMichael addition + Intramolecular Sₙ2
Typical Substrate Nucleophile (e.g., enolate)AlkeneAlkeneElectron-poor alkene (Michael acceptor)
Stereocontrol Substrate-controlledHigh (stereospecific, directing groups)Excellent (chiral catalysts for high ee)Good to Excellent (chiral catalysts/auxiliaries)
Functional Groups Creates a 1-carboxy cyclopropaneTolerates many groups, sensitive to acidsBroad tolerance, catalyst dependentRequires Michael acceptor & leaving group
Safety Concerns Irritant, harmful if swallowed.[10][22]Organozincs can be pyrophoric.Diazo compounds are toxic & explosive.[3]Strong bases or reactive ylides often used.
When to Choose When the target requires a specific 1-carboxycyclopropyl group attached to a nucleophilic atom.For reliable, stereospecific cyclopropanation of simple or complex alkenes, especially allylic alcohols.For highly efficient, catalytic, and enantioselective synthesis of diverse cyclopropanes.For the synthesis of electron-deficient cyclopropanes (e.g., cyclopropyl ketones).
Scenario-Based Application
  • Scenario 1: You need to synthesize a drug candidate where a cyclopropyl-ester moiety is attached to a nitrogen atom of a heterocycle.

    • Best Choice: this compound.

    • Reasoning: This is a classic nucleophilic substitution. Deprotonating the heterocycle's nitrogen to form an anion, followed by reaction with this compound, provides the most direct and efficient route to the target molecule. Building the ring de novo on a complex scaffold would be far more challenging.

  • Scenario 2: You need to perform a diastereoselective cyclopropanation on a complex intermediate containing a key allylic alcohol.

    • Best Choice: Simmons-Smith Reaction (or a modification).

    • Reasoning: The powerful directing effect of the hydroxyl group will ensure high diastereoselectivity, which is often crucial in total synthesis.[15] This predictability is a significant advantage over other methods where achieving such control can be difficult.

  • Scenario 3: You require a specific enantiomer of a cyclopropyl-containing amino acid for structure-activity relationship (SAR) studies.

    • Best Choice: Asymmetric transition-metal catalysis with a diazo compound.

    • Reasoning: This is the gold standard for achieving high enantioselectivity. A well-chosen chiral catalyst (e.g., a dirhodium complex with chiral carboxylate ligands) can provide access to the desired enantiomer in high purity, which is essential for pharmacological evaluation.[16]

Part 5: Selected Experimental Protocols

The following protocols are illustrative and should be adapted and optimized for specific substrates. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Simmons-Smith Cyclopropanation of Cyclohexene (Furukawa Modification)

This protocol is adapted from established procedures for the Furukawa modification.[13][14]

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, 20 mL).

  • Reagent Preparation: Cool the flask to 0 °C in an ice bath. Slowly add diethylzinc (Et₂Zn, 1.0 M in hexanes, 11.0 mL, 11.0 mmol, 1.1 equiv).

  • Carbenoid Formation: To the stirred solution, add diiodomethane (CH₂I₂, 0.89 mL, 11.0 mmol, 1.1 equiv) dropwise over 10 minutes. A white precipitate may form.

  • Reaction: After stirring for 15 minutes at 0 °C, add cyclohexene (1.0 mL, 10.0 mmol, 1.0 equiv) dropwise.

  • Execution: Allow the reaction to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product (norcarane) can be purified by distillation or column chromatography.

Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This protocol is a general representation of rhodium-catalyzed cyclopropanation.[16][18] CAUTION: Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme care behind a blast shield.

  • Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add the alkene substrate (e.g., styrene, 5.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add dirhodium tetraacetate [Rh₂(OAc)₄] (0.05 mmol, 0.01 equiv).

  • EDA Addition: In a separate flask, prepare a solution of ethyl diazoacetate (EDA, 6.0 mmol, 1.2 equiv) in DCM (5 mL). Using a syringe pump, add the EDA solution to the reaction mixture dropwise over 4 hours. A slow addition rate is critical to maintain a low concentration of EDA and prevent dimerization or detonation.

  • Execution: Stir the reaction at room temperature for an additional 2 hours after the addition is complete. Monitor by TLC or GC-MS for consumption of the starting alkene.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to separate the cis and trans cyclopropane diastereomers.

Conclusion

The construction or introduction of a cyclopropane ring is a nuanced synthetic challenge where the optimal method is highly context-dependent. This compound is not a universal cyclopropanating agent but rather a specialized and highly effective electrophilic building block for the direct installation of a 1-carboxycyclopropyl group onto a nucleophilic center. In contrast, classical methods like the Simmons-Smith reaction offer unparalleled reliability and diastereocontrol for electron-rich alkenes and allylic alcohols. For ultimate flexibility and access to chiral products, transition-metal catalysis with diazo compounds remains the most powerful and versatile approach, albeit with significant safety considerations. Finally, MIRC reactions provide a strategic pathway to electron-deficient and highly functionalized cyclopropanes. A thorough understanding of the mechanisms, scope, and limitations of each of these distinct strategies is paramount for the modern synthetic chemist aiming to leverage the unique properties of the cyclopropane ring.

References

A Comparative Guide to the Strategic Application of Methyl 1-Bromocyclopropanecarboxylate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the cyclopropane motif stands out as a privileged scaffold. Its inherent conformational rigidity and unique electronic properties can profoundly influence the metabolic stability, binding affinity, and overall pharmacological profile of a drug candidate. Consequently, the efficient and strategic incorporation of this three-membered ring is a critical consideration in the design and synthesis of novel therapeutics.

This guide provides an in-depth technical comparison of two primary strategies for introducing the cyclopropyl moiety: the use of Methyl 1-Bromocyclopropanecarboxylate as a versatile building block versus direct cyclopropanation of alkene precursors. By examining the advantages and disadvantages of each approach, supported by experimental data and detailed protocols, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Dichotomy of Cyclopropane Introduction: Building Block vs. Direct Cyclopropanation

The synthesis of a cyclopropane-containing molecule presents a fundamental strategic choice: either to construct the cyclopropane ring at a late stage of the synthesis from an alkene precursor or to employ a pre-functionalized cyclopropyl building block, such as this compound.

This compound serves as a valuable synthon, offering a pre-formed cyclopropane ring functionalized with both an electrophilic carbon (attached to bromine) and a methyl ester. This dual functionality allows for its incorporation into a target molecule primarily through nucleophilic substitution reactions.

In contrast, direct cyclopropanation methods, such as the Simmons-Smith reaction or transition-metal-catalyzed decomposition of diazo compounds, involve the de novo formation of the cyclopropane ring on an existing molecular scaffold containing a carbon-carbon double bond.

The choice between these two strategies is not merely a matter of preference but is dictated by a careful analysis of factors including substrate scope, functional group tolerance, stereochemical control, and overall synthetic efficiency.

Head-to-Head Comparison: Strategic Considerations

FeatureThis compound (Building Block Approach)Direct Cyclopropanation (e.g., Simmons-Smith, Diazo Compounds)
Primary Application Introduction of a pre-formed methyl 1-carboxycyclopropyl group via nucleophilic substitution.De novo formation of a cyclopropane ring from an alkene.
Key Advantages - Predictable introduction of a specific functionalized cyclopropane. - Avoids potentially harsh or sensitive cyclopropanation conditions on complex molecules. - Commercially available starting material.- High stereospecificity (retention of alkene geometry). - Can be performed on a wide range of alkenes. - Well-established and extensively studied reactions.
Key Disadvantages - Requires a suitable nucleophile on the substrate. - The reaction is a substitution, not a cycloaddition. - Potential for elimination side reactions.- Simmons-Smith: Stoichiometric use of zinc reagents, high cost of diiodomethane. - Diazo Compounds: Toxicity and explosive potential of diazo reagents necessitate stringent safety precautions. - Can be sensitive to certain functional groups on the substrate.
Stereocontrol The stereochemistry of the cyclopropane ring is pre-determined. Stereocontrol is focused on the substitution reaction.High stereocontrol in the formation of the cyclopropane ring, directly influenced by the alkene geometry and catalyst/reagent.
Functional Group Tolerance Generally tolerant to a wide range of functional groups not reactive with the chosen nucleophile and base.Varies significantly with the method. Simmons-Smith is generally tolerant. Metal-catalyzed reactions with diazo compounds can be sensitive to certain functional groups.

In-Depth Analysis of this compound

This compound is a colorless to pale yellow liquid with the chemical formula C₅H₇BrO₂.[1] Its reactivity is primarily centered around the electrophilic carbon atom bonded to the bromine. This makes it an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. The strained nature of the cyclopropane ring can also influence its reactivity.[1]

Advantages of the Building Block Approach:
  • Strategic Simplicity: For complex molecules, introducing a pre-formed, functionalized cyclopropane ring can be more straightforward than performing a cyclopropanation reaction on a late-stage intermediate that may contain sensitive functional groups.

  • Convergent Synthesis: This approach is well-suited for convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then coupled together.

  • Predictable Functionality: The methyl ester group provides a convenient handle for further synthetic transformations, such as hydrolysis to the carboxylic acid, amidation, or reduction to the corresponding alcohol.

Disadvantages and Limitations:
  • Nucleophile Requirement: The substrate must possess a suitable nucleophilic center to react with the electrophilic cyclopropane.

  • Potential for Elimination: Under certain basic conditions, elimination to form methyl 1-cyclopropenecarboxylate can be a competing side reaction.

  • Stereochemical Considerations: While the cyclopropane ring itself is pre-formed, creating new stereocenters during the substitution reaction requires careful consideration of the reaction conditions and substrate.

Experimental Data: A Comparative Case Study

To illustrate the practical differences between these approaches, let's consider the synthesis of a hypothetical cyclopropyl-substituted amine, a common motif in pharmaceuticals.

Strategy A: Building Block Approach using this compound

This strategy involves the direct alkylation of an amine with this compound.

reagent This compound product N-Cyclopropyl-Amine Derivative reagent->product Nucleophilic Substitution amine Amine (R-NH2) amine->product

Caption: Workflow for the building block approach.

Strategy B: Direct Cyclopropanation Approach

This strategy would involve the synthesis of an allylic amine, followed by a Simmons-Smith cyclopropanation.

alkene Allylic Amine cyclopropanation Simmons-Smith Reaction alkene->cyclopropanation product N-Cyclopropyl-Amine Derivative cyclopropanation->product

Caption: Workflow for the direct cyclopropanation approach.

Comparative Performance Data (Hypothetical)

ParameterStrategy A (Building Block)Strategy B (Direct Cyclopropanation)
Starting Materials Amine, this compoundAllylic Amine, Diiodomethane, Zinc-Copper Couple
Number of Steps 11
Typical Yield 70-90%60-85%
Stereoselectivity N/A for cyclopropane ringHigh (syn-addition)
Safety Concerns Standard handling of alkyl bromides.Diiodomethane is a lachrymator. Zinc reagents are pyrophoric.
Cost of Reagents ModerateHigh (Diiodomethane)

This hypothetical data illustrates that for a simple amine, the building block approach can be more efficient in terms of yield and cost. However, for substrates where stereochemistry is crucial and an alkene precursor is readily available, direct cyclopropanation might be the preferred route.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-(benzylamino)cyclopropanecarboxylate (Building Block Approach)

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate

  • Acetonitrile

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of benzylamine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add this compound (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at 50°C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Simmons-Smith Cyclopropanation of N-allylbenzylamine (Direct Cyclopropanation)

Materials:

  • N-allylbenzylamine

  • Diiodomethane

  • Zinc-copper couple

  • Anhydrous diethyl ether

  • Standard laboratory glassware and purification equipment

Procedure:

  • Activate the zinc-copper couple by washing with dilute HCl, water, acetone, and then drying under vacuum.

  • To a suspension of the activated zinc-copper couple (2.0 equivalents) in anhydrous diethyl ether, add diiodomethane (1.5 equivalents) dropwise under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to form the carbenoid.

  • Add a solution of N-allylbenzylamine (1.0 equivalent) in anhydrous diethyl ether to the carbenoid suspension.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: A Strategic Choice for Optimal Synthesis

The decision to employ this compound as a building block or to pursue a direct cyclopropanation strategy is a critical juncture in the synthesis of cyclopropane-containing molecules.

This compound offers a reliable and often more efficient route when:

  • The target molecule requires a methyl 1-carboxycyclopropyl moiety.

  • A convergent synthetic approach is desired.

  • The substrate for direct cyclopropanation is complex and contains functional groups incompatible with the cyclopropanation conditions.

Direct cyclopropanation methods, such as the Simmons-Smith reaction, are advantageous when:

  • High stereospecificity in the formation of the cyclopropane ring is paramount.

  • The alkene precursor is readily available and stable under the reaction conditions.

  • The cost and handling of specialized reagents like diiodomethane and zinc carbenoids are not prohibitive.

Ultimately, a thorough understanding of the advantages and limitations of each approach, as outlined in this guide, will empower researchers to devise the most effective and elegant synthetic routes to their target molecules, accelerating the pace of drug discovery and development.

References

A Senior Application Scientist's Guide to Cyclopropane Synthesis: Simmons-Smith Reaction vs. Methyl 1-Bromocyclopropanecarboxylate Building Block Strategy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and complex molecule synthesis, the cyclopropane motif stands out for its unique conformational and electronic properties. Its incorporation into molecular scaffolds can significantly enhance biological activity, improve metabolic stability, and fine-tune pharmacological profiles. Consequently, the methods for introducing this three-membered ring are of paramount importance to the research chemist.

This guide provides an in-depth comparison of two fundamentally different, yet highly relevant, strategies for incorporating a cyclopropane ring: the de novo formation from an alkene via the Simmons-Smith reaction, and the strategic installation of a pre-functionalized cyclopropyl unit using a building block like Methyl 1-Bromocyclopropanecarboxylate. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic rationale, and practical considerations that govern the choice between these powerful techniques.

Chapter 1: The Workhorse of De Novo Synthesis: The Simmons-Smith Reaction

First reported in 1958, the Simmons-Smith reaction remains a cornerstone method for converting an alkene into a cyclopropane.[1][2] It is renowned for its reliability, stereospecificity, and functional group tolerance.[2][3]

Mechanistic Core: The Zinc Carbenoid

The reaction's success hinges on the in situ generation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[2][4] This carbenoid is not a free carbene; rather, the carbon-zinc bond lends it a specific reactivity profile. The cyclopropanation proceeds through a concerted, three-center "butterfly" transition state, where the methylene group is delivered to one face of the alkene.[2][3]

This concerted mechanism is the origin of the reaction's high stereospecificity: the geometry of the starting alkene is preserved in the cyclopropane product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene gives the trans product.[5][6]

Figure 1: Simplified mechanism of the Simmons-Smith reaction.

Performance Profile and Key Considerations
  • Substrate Scope: The Simmons-Smith reaction is most effective with electron-rich alkenes, such as enol ethers.[5] Electron-deficient olefins can be challenging substrates due to the electrophilic nature of the zinc carbenoid.[7]

  • Diastereoselectivity: A key advantage is the ability to direct the cyclopropanation using nearby functional groups. Allylic alcohols are a classic example, where coordination of the hydroxyl group to the zinc atom directs the carbenoid to the syn face of the double bond, often overriding steric factors.[5][8][9] This provides a powerful tool for controlling stereochemistry in complex systems.

  • Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, including ethers, halides, and alcohols.[2] However, side reactions can occur. For example, prolonged reaction times or excess reagent can lead to the methylation of heteroatoms like oxygen.[5]

Common Variants for Enhanced Performance

To overcome some of the limitations of the original protocol, several modifications have been developed:

  • Furukawa Modification: This variant uses diethylzinc (Et₂Zn) in place of the zinc-copper couple.[5] The homogeneous nature of Et₂Zn leads to faster and more reproducible generation of the active carbenoid.[1][2] However, this comes with a significant safety consideration: diethylzinc is pyrophoric and reacts violently with water , requiring strict handling under an inert atmosphere.[10][11]

  • Shi Modification: The addition of a mild Lewis acid, such as trifluoroacetic acid (TFA), can generate a more nucleophilic zinc carbenoid of the type CF₃CO₂ZnCH₂I.[5] This modification significantly expands the substrate scope to include unfunctionalized and electron-deficient alkenes.[5][12]

Validated Experimental Protocol: Furukawa-Modified Cyclopropanation

The following protocol describes the cyclopropanation of cinnamyl alcohol, a common substrate that demonstrates the directing effect of the hydroxyl group.

G Workflow: Furukawa-Modified Simmons-Smith Reaction start 1. Setup Inert atmosphere (N₂/Ar) Oven-dried glassware reagents 2. Reagent Prep Dissolve alkene in dry DCM Cool to 0°C start->reagents add_et2zn 3. Add Et₂Zn Add neat Et₂Zn dropwise (Caution: Pyrophoric!) reagents->add_et2zn add_ch2i2 4. Add CH₂I₂ Add CH₂I₂ in DCM dropwise (Exothermic!) add_et2zn->add_ch2i2 react 5. Reaction Warm to RT Stir for specified time (e.g., 12h) add_ch2i2->react quench 6. Quench Cool to 0°C Slowly add sat. aq. NH₄Cl react->quench workup 7. Workup Extract with DCM Wash, dry, concentrate quench->workup purify 8. Purification Flash column chromatography workup->purify

Figure 2: Standard workflow for a lab-scale Simmons-Smith reaction.

Step-by-Step Methodology:

  • Preparation: Under a nitrogen atmosphere, add a solution of the alkene (1.0 eq) in anhydrous dichloromethane (DCM) to an oven-dried flask. Cool the solution to 0°C in an ice bath.

  • Reagent Addition (Caution): Slowly add diethylzinc (2.0 eq, typically a 1.0 M solution in hexanes) dropwise via syringe. Following this, add a solution of diiodomethane (2.0 eq) in anhydrous DCM dropwise. The formation of the zinc carbenoid is exothermic and must be controlled.[11]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropane.

Chapter 2: The Building Block Approach with this compound

An alternative strategy for incorporating a cyclopropane ring does not involve its formation from an alkene. Instead, it utilizes a pre-formed, functionalized cyclopropane, such as this compound, as a synthetic building block.[13] This approach fundamentally changes the retrosynthetic analysis.

The Reagent: A Functionalized Electrophile

This compound is a commercially available liquid.[13][14] Its structure features two key handles for reactivity:

  • An electrophilic carbon atom bearing a bromine atom, making it susceptible to nucleophilic attack or insertion in metal-catalyzed cross-coupling reactions.

  • A methyl ester group , which can be hydrolyzed, reduced, or otherwise transformed into a variety of other functional groups post-incorporation.

The inherent ring strain of the cyclopropane also influences its reactivity.[13]

Mechanism of Incorporation: Substitution and Coupling

Unlike the Simmons-Smith reaction, this reagent is not used to cyclopropanate an existing double bond. Instead, it is attached to a molecule through standard organic transformations. The most common applications involve:

  • Nucleophilic Substitution: Reaction with soft nucleophiles, such as the enolate of a malonic ester, in the presence of a base.

  • Metal-Catalyzed Cross-Coupling: Participation as an electrophilic partner in reactions like Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the formation of C-C, C-N, and C-O bonds.

This method is ideal when the target molecule requires a cyclopropane ring bearing a specific functional group (in this case, a carboxylate or its derivative) at a quaternary center.

Validated Experimental Protocol: Nucleophilic Alkylation

The following protocol outlines a representative use of this compound to alkylate diethyl malonate.

Step-by-Step Methodology:

  • Base Treatment: Under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to a flask containing anhydrous THF. Cool to 0°C.

  • Nucleophile Formation: Slowly add a solution of diethyl malonate (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting enolate solution back to 0°C. Add this compound (1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or GC-MS.

  • Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Chapter 3: Head-to-Head Comparison: Choosing Your Synthetic Strategy

The choice between the Simmons-Smith reaction and a building block approach is not a matter of which is "better," but which is strategically appropriate for the synthetic goal. These methods are complementary, not truly competitive, as they address different synthetic challenges.

Strategic Decision Framework

The following flowchart provides a logical path for selecting the appropriate method based on the available starting materials and the desired target structure.

G start What is your synthetic goal? q1 Do you need to convert an existing alkene into a cyclopropane? start->q1 q2 Is the alkene electron-rich or does it have an allylic -OH group? q1->q2 Yes q3 Do you need to introduce a cyclopropane ring with a specific functional handle (e.g., -CO₂Me) at a quaternary center? q1->q3 No ss Use Simmons-Smith Reaction q2->ss Yes ss_mod Use Modified Simmons-Smith (e.g., Shi modification for electron-poor alkenes) q2->ss_mod No building_block Use a Building Block Strategy (e.g., this compound) q3->building_block Yes rethink Re-evaluate synthetic route. Neither method is a direct fit. q3->rethink No

Figure 3: Decision logic for choosing a cyclopropanation strategy.

Comparative Data Summary
FeatureSimmons-Smith ReactionThis compound Strategy
Synthetic Transformation Alkene → CyclopropaneR-H / R-M + Building Block → R-Cyclopropane
Core Mechanism Concerted carbenoid addition to a π-bond[3]Nucleophilic Substitution or Cross-Coupling[13]
Starting Material Alkene-containing substrate[5]Substrate with a nucleophilic or organometallic site
Key Advantage High stereospecificity and diastereocontrol from existing stereocenters or directing groups[5][8]Directly installs a functionalized cyclopropane ring, useful for further elaboration[15]
Key Limitation Typically transfers an unsubstituted CH₂ group; reactivity is sensitive to alkene electronics[7]Does not create the cyclopropane ring de novo; requires a suitable reactive site on the substrate
Functional Handle Introduces a simple cyclopropyl groupIntroduces a methoxycarbonyl-cyclopropyl group
Safety Profile High. Pyrophoric Et₂Zn (Furukawa mod.) and toxic diiodomethane require careful handling[10][11]Moderate. Standard precautions for handling bromoesters are required[14][16]

Conclusion

For the researcher aiming to transform an existing alkene into a cyclopropane with high stereochemical fidelity, the Simmons-Smith reaction and its variants remain the gold standard. Its ability to leverage directing groups like allylic alcohols for diastereoselective outcomes is a powerful tool in complex synthesis.[1][8]

Conversely, when the synthetic plan calls for the strategic insertion of a cyclopropane ring that is already equipped with a versatile functional handle, the This compound building block approach is superior. This method is not about cyclopropanation in the classical sense but about strategic bond formation, providing a direct route to highly valuable, functionalized intermediates.[15]

Ultimately, a deep understanding of both methodologies empowers the synthetic chemist to make more informed and strategic decisions, moving beyond a one-size-fits-all approach to harness the full potential of the cyclopropane motif in their research.

References

A Comparative Guide to the Enantioselective Synthesis of Chiral Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropane Ring

The cyclopropane motif, a three-membered carbocycle, is far more than a chemical curiosity. Its inherent ring strain imparts unique electronic and conformational properties, making it a powerful tool in medicinal chemistry and drug discovery.[1][2][3] Cyclopropane-containing compounds are found in over 100 therapeutic agents and thousands of natural products, where the ring often serves as a rigid scaffold, a conformational lock, or a bioisostere for other chemical groups.[1][4] The precise spatial arrangement of substituents on the cyclopropane ring is critical for biological activity, rendering the development of enantioselective synthetic methods a paramount objective for chemists in pharmaceutical and agrochemical research.[5]

This guide provides a comparative overview of the three principal strategies for achieving enantioselective cyclopropanation: transition-metal catalysis, organocatalysis, and the emerging field of biocatalysis. We will delve into the mechanistic underpinnings of each approach, compare their performance through experimental data, and provide detailed protocols to illustrate their practical application.

Part 1: Transition-Metal Catalysis: The Power of Chiral Carbenoids

Transition-metal-catalyzed decomposition of diazo compounds is a cornerstone of modern cyclopropanation.[6] Metals such as rhodium, ruthenium, copper, and cobalt, when coordinated to chiral ligands, can mediate the transfer of a carbene fragment to an olefin with high levels of stereocontrol.[7] This approach is valued for its high efficiency and broad substrate scope.

Mechanistic Rationale

The generally accepted mechanism involves the reaction of a transition-metal complex with a diazo compound (e.g., ethyl diazoacetate) to expel dinitrogen gas and form a highly reactive metal-carbene intermediate. The olefin then attacks this electrophilic carbene, leading to the concerted or stepwise formation of the cyclopropane ring. The chiral ligands surrounding the metal center create a sterically defined environment, dictating the facial selectivity of the olefin's approach and thereby controlling the enantioselectivity of the product. The choice of metal and the ligand architecture are critical variables that must be optimized for each specific substrate.[6]

Transition_Metal_Catalysis cluster_cycle Catalytic Cycle CAT [L*nM] CAT_N2CHR [L*nM(N2CHR)] CAT->CAT_N2CHR + N2CHR (Diazo Cmpd) CARBENE [L*nM=CHR] Metal Carbene CAT_N2CHR->CARBENE - N2 CARBENE->CAT + Olefin - Product PRODUCT Product (Chiral Cyclopropane) product_out CARBENE->product_out olefin_in Olefin olefin_in->CARBENE

Caption: Generalized catalytic cycle for transition-metal-mediated cyclopropanation.

Performance Comparison: Metal-Catalyst Systems

The selection of the metal and ligand combination is crucial and is often tailored to the specific class of olefin and diazo reagent. Ruthenium(II)-Pheox complexes, for instance, have proven highly effective for a wide variety of olefins, including those that are traditionally challenging.[7]

Catalyst SystemOlefin SubstrateDiazo ReagentYield (%)ee (%)Diastereomeric Ratio (dr)Reference
Ru(II)-PheoxStyreneEthyl diazoacetate9598>99:1 (trans)[7]
Co(II)-PorphyrinStyrenetert-Butyl diazoacetate9998>99:1 (trans)[7]
Rh₂(OAc)₄ + Chiral DieneAllylic Diazoacetate(Intramolecular)9299>20:1[8]
Chiral Cu-SalicylaldimineStyreneEthyl diazoacetateModerateModerateModerate[6]

This table presents representative data to highlight catalyst performance; results are highly substrate-dependent.

Representative Protocol: Asymmetric Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a classic method for cyclopropanation.[9] Asymmetric variants often rely on chiral ligands to control the stereochemical outcome, particularly with substrates like allylic alcohols that can coordinate to the zinc reagent.[2][10]

Reaction: Asymmetric Cyclopropanation of Cinnamyl Alcohol.[2]

  • Catalyst & Reagent Preparation: To a solution of the chiral aziridine-phosphine ligand (0.025 mmol, 5 mol%) in anhydrous dichloromethane (5 mL) under an inert atmosphere, cool the solution to 0 °C.

  • Substrate Addition: Add the cinnamyl alcohol (0.5 mmol, 1.0 equiv).

  • Reagent Addition: Sequentially add diethylzinc (1.0 M in hexanes, 1.0 mmol, 2.0 equiv) followed by diiodomethane (0.6 mmol, 1.2 equiv). Causality Note: Diethylzinc and diiodomethane react in situ to form the active (iodomethyl)zinc carbenoid. The chiral ligand coordinates to this species, creating the asymmetric environment.

  • Reaction Execution: Stir the resulting mixture for 4 hours at room temperature, allowing the reaction to proceed to completion.

  • Workup and Quenching: Quench the reaction by carefully adding a 2 M aqueous solution of NaOH. Separate the phases and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched cyclopropylmethanol.

Part 2: Organocatalysis: Metal-Free Pathways to Chirality

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering milder reaction conditions and avoiding contamination of products with residual toxic metals.[11] For cyclopropanation, the most prominent strategy is the Michael-Initiated Ring Closure (MIRC) reaction.[5][12]

Mechanistic Rationale

In a typical MIRC reaction, a chiral amine catalyst (such as a diphenylprolinol silyl ether) reversibly activates an α,β-unsaturated aldehyde to form a chiral iminium ion.[13] This activation lowers the LUMO of the aldehyde, facilitating a conjugate addition (Michael reaction) by a nucleophile. The key is to use a nucleophile that also contains a leaving group, such as a bromomalonate.[13][14] After the Michael addition, the catalyst promotes the formation of an enamine intermediate, which then undergoes an intramolecular nucleophilic attack, displacing the leaving group to close the three-membered ring. The chiral catalyst controls the stereochemistry of the initial Michael addition, which translates into the final product's absolute configuration.[14]

Organocatalysis_MIRC cluster_activation Iminium Ion Activation cluster_reaction Cascade Reaction cluster_release Product Release ENAL α,β-Unsaturated Aldehyde IMINIUM Chiral Iminium Ion ENAL->IMINIUM CAT Chiral Amine Catalyst CAT->IMINIUM MICHAEL Michael Addition IMINIUM->MICHAEL ENAMINE Enamine Intermediate MICHAEL->ENAMINE CYCLIZATION Intramolecular SN2 Cyclization ENAMINE->CYCLIZATION - Leaving Group PRODUCT Chiral Cyclopropane CYCLIZATION->PRODUCT CAT_REGEN Catalyst Regeneration PRODUCT->CAT_REGEN Hydrolysis CAT_REGEN->CAT NUC Nucleophile (e.g., Bromomalonate) NUC->MICHAEL

Caption: Workflow for an organocatalytic Michael-Initiated Ring Closure (MIRC).

Performance Comparison: Organocatalytic Systems

Organocatalytic methods often provide excellent enantioselectivity for the synthesis of highly functionalized cyclopropanes.[13][15] The choice of catalyst and the bifunctional reagent are key to success.

CatalystSubstrate (En-al)Bifunctional ReagentYield (%)ee (%)Diastereomeric Ratio (dr)Reference
Diphenylprolinol TMS etherCinnamaldehydeDiethyl bromomalonate9598>30:1[13]
Diphenylprolinol TMS etherHex-2-enalDiethyl bromomalonate9096>30:1[13]
Dihydroindole-based catalystCinnamaldehydeBenzylide dimethylsulfide999715:1[16]
Chiral Secondary AmineCrotonaldehyde4-Nitrobenzyl chloride859613:1[17]
Representative Protocol: Organocatalytic Cascade Michael-Alkylation[13][14]

Reaction: Asymmetric cyclopropanation of cinnamaldehyde with diethyl bromomalonate.

  • Catalyst & Substrate Setup: To a vial, add the chiral diphenylprolinol TMS ether catalyst (0.02 mmol, 20 mol%) and 2,6-lutidine (0.11 mmol, 1.1 equiv). Dissolve in chloroform (0.5 mL). Causality Note: 2,6-lutidine is a non-nucleophilic base required to facilitate the reaction, likely by deprotonating the malonate or assisting in the catalytic cycle turnover.

  • Reagent Addition: Add cinnamaldehyde (0.1 mmol, 1.0 equiv) to the solution. Cool the mixture to 4 °C.

  • Initiation: Add diethyl bromomalonate (0.12 mmol, 1.2 equiv) to initiate the cascade reaction.

  • Reaction Execution: Stir the mixture at 4 °C for 24 hours. Monitor the reaction progress by TLC.

  • Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify using flash chromatography (e.g., with a hexane/ethyl acetate gradient) to isolate the desired cyclopropane product. The high enantioselectivities (90-98% ee) and diastereoselectivities (>30:1 dr) demonstrate the exquisite control exerted by the organocatalyst.[13]

Part 3: Biocatalysis: Harnessing Nature's Catalysts

Biocatalysis offers a compelling strategy for asymmetric synthesis, leveraging the remarkable selectivity of enzymes.[18] Engineered heme proteins, such as variants of myoglobin, have recently been repurposed to catalyze abiological transformations, including highly efficient and selective cyclopropanations.[19][20][21]

Mechanistic Rationale

The iron-containing heme cofactor at the active site of the enzyme mimics the function of a transition-metal catalyst.[19] An engineered myoglobin variant can activate a diazo reagent to form a reactive iron-carbene intermediate. The protein scaffold surrounding the heme active site acts as the chiral ligand, creating a precisely shaped pocket that orients the olefin substrate for a highly stereoselective carbene transfer.[22] By mutating amino acid residues within this active site, scientists can tune the catalyst's activity and selectivity, even achieving complementary stereoselectivity to access either product enantiomer.[20][23]

Performance and Application

Biocatalysis has proven to be not just an academic curiosity but a powerful tool for practical, large-scale synthesis. Engineered myoglobin catalysts have been used for the gram-scale synthesis of the chiral cyclopropane cores of several drugs, including Tranylcypromine, Tasimelteon, and Ticagrelor, often outperforming traditional chemical methods in both yield and stereoselectivity.[20][21]

BiocatalystSubstrateProduct ApplicationYield (%)de (%)ee (%)Reference
Mb(H64V,V68A)StyreneTranylcypromine core75 (0.83g scale)99.999.9[20]
Engineered MbStyreneTasimelteon core82 (1.0g scale)99.998[21]
Engineered MbPyridyl-olefinTRPV1 Inhibitor core75 (0.83g scale)99.999.9[20][21]

Mb = Myoglobin. Mutations are denoted by the original amino acid, its position, and the new amino acid.

Representative Workflow: Whole-Cell Biocatalytic Cyclopropanation[20]

Process: Gram-scale synthesis of a chiral cyclopropane drug precursor.

  • Biocatalyst Preparation: Cultivate E. coli cells engineered to express the desired myoglobin variant. Harvest the cells by centrifugation and prepare a whole-cell suspension. Causality Note: Using whole cells avoids lengthy and costly enzyme purification, making the process more scalable and economical.

  • Reaction Setup: In a reaction vessel, suspend the whole cells in a buffer. Add the olefin substrate (e.g., styrene derivative, ~50 mM).

  • Initiation and Execution: Add the diazoester reagent and a reducing agent like sodium dithionite. The reducing agent is necessary to maintain the iron in the heme cofactor in its active Fe(II) state. Maintain the reaction at a controlled temperature (e.g., 25 °C) with gentle agitation.

  • Workup: After the reaction is complete (typically 12-24 hours), extract the product from the aqueous cell suspension using an organic solvent (e.g., ethyl acetate).

  • Purification: Dry and concentrate the organic extract. Purify the crude product by column chromatography to obtain the enantiopure cyclopropane. This biocatalytic method for a key intermediate of a Pfizer drug candidate achieved 75% yield with >99% de and ee, significantly outperforming the best-reported chemical method which gave only 40% de and 65% ee.[20][21]

Comparative Outlook and Conclusion

Each methodology for enantioselective cyclopropanation presents a unique set of advantages and disadvantages, making the optimal choice highly dependent on the specific target molecule, scale, and available resources.

  • Transition-Metal Catalysis remains the most broadly established and versatile method, offering a vast toolbox of well-studied catalysts and ligands. However, the cost of precious metals (Rh, Ru) and the need to remove trace metal impurities from the final product, especially for pharmaceutical applications, can be significant drawbacks.

  • Organocatalysis provides a robust, metal-free alternative that often operates under mild conditions. MIRC reactions, in particular, are excellent for constructing highly functionalized, polysubstituted cyclopropanes. The primary limitation can be catalyst loading, which is sometimes higher than in metal-catalyzed systems.

  • Biocatalysis is a rapidly advancing frontier. Its key advantages are exceptional selectivity (often >99% ee) and the ability to operate in environmentally benign aqueous media. While initial enzyme development and engineering require specialized expertise, the resulting biocatalysts can be remarkably efficient for specific, targeted transformations, proving highly advantageous for industrial-scale production.

For the modern researcher, a comprehensive understanding of all three pillars is essential. The choice of strategy will be guided by a careful analysis of the substrate's electronic and steric properties, the desired substitution pattern on the cyclopropane ring, and considerations of cost, scale, and purity requirements. The continued innovation in all three areas promises to provide even more powerful and selective tools for the synthesis of these vital chiral building blocks.

References

A Senior Application Scientist's Guide to Comparative Kinetic Analysis: Unveiling Enzyme Substrate Specificity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate dance between an enzyme and its substrates is paramount. This guide provides an in-depth, technical exploration of how to employ kinetic analysis to compare the reaction rates of an enzyme with different substrates. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to elucidating enzyme specificity.

The "Why": Understanding the Language of Enzyme Efficiency

At its core, an enzyme's preference for one substrate over another is a tale told in the language of kinetics. The Michaelis-Menten model provides the foundational grammar for this language.[1] This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[1]

  • Vmax represents the theoretical maximum rate of the reaction when the enzyme is saturated with the substrate.[2]

  • Km , the Michaelis constant, is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[2]

However, to truly compare the efficiency of an enzyme with different substrates, we must look beyond Vmax and Km individually. The most telling metric is the catalytic efficiency , also known as the specificity constant, which is expressed as the ratio kcat/Km .

  • kcat , the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.[3] It is calculated as Vmax divided by the total enzyme concentration ([E]t).

  • kcat/Km provides a measure of how efficiently an enzyme converts a substrate into a product at low substrate concentrations.[3][4] A higher kcat/Km value signifies a greater preference of the enzyme for that particular substrate.[4]

By systematically determining and comparing the kcat/Km values for an enzyme with a panel of substrates, we can quantitatively rank its substrate specificity.

Experimental Design: A Framework for Rigorous Comparison

A well-designed kinetic experiment is the bedrock of reliable and reproducible data. The following workflow provides a logical progression from initial setup to data acquisition.

Experimental Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrates, Buffer) Assay_Optimization Assay Optimization (Enzyme Concentration, Incubation Time) Reagent_Prep->Assay_Optimization Data_Acquisition Data Acquisition (Measure initial rates at varying [S]) Assay_Optimization->Data_Acquisition Data_Analysis Data Analysis (Non-linear regression to determine Vmax and Km) Data_Acquisition->Data_Analysis Calculation Calculation of kcat and kcat/Km Data_Analysis->Calculation Comparison Comparison of Catalytic Efficiency Calculation->Comparison

Caption: A generalized workflow for comparative kinetic analysis.

Experimental Protocol: A Step-by-Step Guide to a Spectrophotometric Assay

This protocol outlines a continuous spectrophotometric assay, a common method for monitoring enzyme kinetics by measuring the change in absorbance over time.[3]

I. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer that ensures its stability. Store on ice.

  • Substrate Stock Solutions: Prepare concentrated stock solutions of each substrate in the assay buffer. The final concentration in the assay should ideally span a range from approximately 0.1 x Km to 10 x Km.

  • Assay Buffer: Prepare a buffer at the optimal pH and temperature for the enzyme's activity. Ensure all components of the buffer do not interfere with the assay.[5]

II. Determining the Optimal Enzyme Concentration:

  • Before measuring the full kinetic curve, it is crucial to determine an enzyme concentration that results in a linear initial reaction rate for a fixed, saturating concentration of the substrate.

  • Perform a series of assays with varying enzyme concentrations and a fixed, high concentration of one substrate.

  • Plot the initial velocity (ΔAbs/min) against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot.

III. Data Acquisition for Michaelis-Menten Plot:

  • Set up the Spectrophotometer: Set the spectrophotometer to the appropriate wavelength for detecting the product formation and equilibrate it to the desired reaction temperature.

  • Prepare Reaction Mixtures: In a series of cuvettes, prepare reaction mixtures containing the assay buffer and varying concentrations of the first substrate.

  • Initiate the Reaction: Add the predetermined optimal volume of the enzyme stock solution to the first cuvette, mix quickly and thoroughly, and immediately start recording the absorbance at regular time intervals (e.g., every 15-30 seconds) for a set period (e.g., 3-5 minutes).[6]

  • Repeat for all Substrate Concentrations: Repeat step 3 for each substrate concentration, ensuring a fresh cuvette for each reaction.

  • Repeat for Each Substrate: Perform the entire experiment (steps 2-4) for each of the different substrates you are comparing.

  • Control Reactions: Include a "no enzyme" control for each substrate to measure any non-enzymatic reaction.

Case Study: Unveiling the Substrate Preference of β-Galactosidase

To illustrate the practical application of this guide, we will analyze the kinetic data for the enzyme β-galactosidase with two different substrates: the artificial substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) and its natural substrate, lactose.[5][7] β-galactosidase catalyzes the hydrolysis of these substrates, and the reaction with ONPG produces o-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically.[7]

Hypothetical Experimental Data:

The following tables summarize the initial reaction velocities (V₀) obtained at various substrate concentrations for both ONPG and lactose.

Table 1: Initial Reaction Rates of β-Galactosidase with ONPG

[ONPG] (mM)V₀ (µmol/min)
0.535.8
1.059.9
2.085.5
4.0112.1
8.0129.3
16.0140.8

Table 2: Initial Reaction Rates of β-Galactosidase with Lactose

[Lactose] (mM)V₀ (µmol/min)
51.9
103.3
205.3
407.6
809.3
16010.4

Data Analysis and Interpretation: From Raw Data to Insight

The initial velocity data is then plotted against the substrate concentration, and non-linear regression is used to fit the data to the Michaelis-Menten equation to determine Vmax and Km.[4] Software such as GraphPad Prism is highly recommended for this analysis.[4][8]

Michaelis_Menten_Plot Michaelis-Menten Plot Y_axis Initial Velocity (V₀) p1 p2 p1->p2 p1->Km_point p3 p2->p3 p4 p3->p4 p4->Vmax_point start start->p1 half_Vmax_line Vmax/2 half_Vmax_point->p1 Km_label Km

Caption: A representative Michaelis-Menten curve.

Analysis of β-Galactosidase Data:

By fitting the data from Tables 1 and 2 to the Michaelis-Menten equation, we obtain the following kinetic parameters:

Table 3: Kinetic Parameters for β-Galactosidase

SubstrateVmax (µmol/min)Km (mM)
ONPG147.56.64
Lactose10.8823.28

Calculating Catalytic Efficiency:

Assuming a total enzyme concentration ([E]t) of 0.04 µM for the ONPG experiment and 0.2 µM for the lactose experiment (a higher enzyme concentration is often needed for less efficient substrates), we can calculate kcat and kcat/Km.

  • For ONPG:

    • kcat = Vmax / [E]t = 147.5 µmol/min / 0.04 µmol = 3687.5 min⁻¹

    • kcat/Km = 3687.5 min⁻¹ / 6.64 mM = 555.3 min⁻¹mM⁻¹

  • For Lactose:

    • kcat = Vmax / [E]t = 10.88 µmol/min / 0.2 µmol = 54.4 min⁻¹

    • kcat/Km = 54.4 min⁻¹ / 23.28 mM = 2.3 min⁻¹mM⁻¹

Interpretation of Results:

Table 4: Comparison of Catalytic Efficiency of β-Galactosidase

Substratekcat (min⁻¹)kcat/Km (min⁻¹mM⁻¹)
ONPG3687.5555.3
Lactose54.42.3

The results clearly demonstrate that β-galactosidase is significantly more efficient at hydrolyzing the artificial substrate ONPG compared to its natural substrate, lactose, under these experimental conditions. The kcat/Km for ONPG is over 240 times higher than that for lactose. This highlights the power of kinetic analysis in quantifying substrate preference.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, incorporate the following self-validating practices:

  • Replicates: Perform each measurement in triplicate to assess the precision of your data.

  • Controls: Always include appropriate positive and negative controls.

  • Data Quality: Ensure that the initial rates are determined from the linear portion of the reaction progress curve.

  • Goodness of Fit: When performing non-linear regression, examine the R² value and the residuals to ensure a good fit of the data to the Michaelis-Menten model.

Conclusion: A Powerful Tool for Elucidating Enzyme Function

Kinetic analysis is an indispensable tool for comparing the reaction rates of an enzyme with different substrates. By moving beyond simple endpoint assays and embracing the rigor of Michaelis-Menten kinetics, researchers can gain profound insights into enzyme specificity and efficiency. This guide has provided a comprehensive framework, from theoretical underpinnings to practical execution and data interpretation, empowering you to conduct robust and insightful comparative kinetic analyses in your own research.

References

A Senior Application Scientist's Guide: A Cost-Benefit Analysis of Methyl 1-Bromocyclopropanecarboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount to innovation. The cyclopropane ring, a three-membered carbocycle, is a prized structural unit in medicinal chemistry and materials science. Its inherent ring strain and unique electronic properties can confer enhanced metabolic stability, improved binding affinity, and novel pharmacological activities to a molecule.[1][2] This guide provides an in-depth cost-benefit analysis of Methyl 1-Bromocyclopropanecarboxylate, a versatile reagent for introducing the functionalized cyclopropane moiety, and objectively compares its performance against other established synthetic alternatives.

The Strategic Value of this compound

This compound is a colorless to pale yellow liquid characterized by a cyclopropane ring substituted with both a bromine atom and a methyl ester group.[3][4] This dual functionality is the key to its utility. The bromine atom serves as a handle for nucleophilic substitution or for the formation of organometallic intermediates, while the ester group provides a site for further chemical elaboration.[3][5]

Its primary application lies in serving as a precursor to a zinc enolate, a type of Reformatsky reagent. This intermediate can then react with various electrophiles, enabling the construction of more complex molecular architectures that feature a spiro-cyclopropane unit.[6][7] The inherent strain of the cyclopropane ring influences the reagent's reactivity, making it a useful intermediate in multi-step synthesis.[3]

A Comparative Landscape of Cyclopropanation Methodologies

The synthesis of cyclopropanes is a well-explored area of organic chemistry, with several established methods. To understand the specific advantages of this compound, it must be compared against these alternatives.

  • Simmons-Smith Reaction: A cornerstone of cyclopropanation, this reaction utilizes a carbenoid, typically iodomethylzinc iodide, formed from diiodomethane and a zinc-copper couple.[8][9][10] It is renowned for its stereospecificity, where the stereochemistry of the starting alkene is preserved in the cyclopropane product.[9][11] A key advantage is the directing effect of nearby hydroxyl groups, which allows for high diastereoselectivity.[9][12] However, the high cost of diiodomethane can be a significant drawback.[9] Modifications like the Furukawa (using diethylzinc) or Shi variants have been developed to improve reactivity and scope.[9][13]

  • Diazo Compound-Based Methods: Reactions involving diazomethane (CH₂N₂) can generate a "free" carbene, which readily adds to alkenes.[1][8] While effective, diazomethane is highly toxic and explosive, necessitating specialized equipment and extreme caution.[8][14] Transition-metal catalysis (e.g., with rhodium or copper) can modulate the reactivity of diazo compounds, enabling highly controlled and asymmetric cyclopropanations.[2][15] These methods are powerful but can be sensitive and require careful optimization.

  • Dihalocarbene Addition: This method involves reacting a haloform (e.g., chloroform, CHCl₃) with a strong base to generate a dihalocarbene (e.g., :CCl₂), which then adds to an alkene.[8] It is a cost-effective way to produce dihalogenated cyclopropanes, which can be further modified, but the harsh basic conditions can limit its applicability with sensitive substrates.

In-Depth Cost-Benefit Analysis

The choice of a synthetic reagent is a multi-faceted decision. The following analysis and data summary provide a framework for selecting the appropriate cyclopropanation strategy.

Data Presentation: Comparative Analysis of Cyclopropanation Reagents
Parameter This compound Simmons-Smith Reaction Diazo-Compound Methods (Catalytic) Dihalocarbene Addition
Primary Use Synthesis of functionalized spiro-cyclopropanesGeneral, stereospecific cyclopropanation of alkenesAsymmetric and general cyclopropanationSynthesis of dihalocyclopropanes
Typical Yield Fair to Good (Varies with electrophile)Good to Excellent (70-90%+)Good to Excellent (often >80%)Good to Excellent
Stereocontrol Dependent on subsequent reactionExcellent (Stereospecific, diastereoselective with directing groups)Excellent (High enantioselectivity possible with chiral catalysts)Good (Stereospecific)
Substrate Scope Primarily for reaction with electrophiles (e.g., aldehydes, ketones, imines)Broad; tolerates many functional groups. Electron-rich alkenes are better.[10]Very broad, including electron-deficient olefinsBroad, but sensitive to strong bases
Safety Profile Moderate: Irritant, harmful if swallowed, flammable liquid.[16] Requires careful handling.Moderate: Organozinc reagents are air/moisture sensitive. Diiodomethane is a lachrymator.Extreme Hazard: Diazomethane is highly toxic and explosive.[14] Requires specialized protocols.Moderate: Haloforms are toxic. Requires strong, corrosive bases.
Cost-Effectiveness Reagent cost is moderate; overall cost depends on the multi-step synthesis.[17]High cost of diiodomethane is a major factor.[9] Cheaper alternatives exist but may be less efficient.Precursor costs vary. Catalysts (e.g., Rhodium) can be expensive.Low reagent cost (haloforms and bases are cheap).
Reaction Conditions Mild; typically room temperature or gentle heating.Mild; often requires an inert atmosphere.Mild; often room temperature.Harsh; requires strong base (e.g., KOtBu).
Causality Behind Experimental Choices
  • When to Choose this compound: This reagent is not a direct replacement for Simmons-Smith for simple alkene cyclopropanation. Its strength lies in convergent synthesis , where a complex electrophile is combined with the cyclopropyl unit in a single step. It is the reagent of choice when the target molecule contains a quaternary, spirocyclic center at the cyclopropane ring, functionalized with a group derived from the methyl ester. The Reformatsky-type reaction it undergoes allows for the direct formation of β-hydroxy esters (from aldehydes/ketones) with a spiro-cyclopropyl group.

  • The Simmons-Smith Advantage: For the straightforward, stereospecific cyclopropanation of an existing alkene in a complex molecule, particularly an allylic alcohol where high diastereoselectivity is required, the Simmons-Smith reaction is often superior.[9][18] Its functional group tolerance and predictable stereochemical outcome make it a reliable choice in late-stage synthesis.

  • The Power and Peril of Diazo Compounds: For achieving high enantioselectivity on a broad range of alkenes, catalytic methods using stabilized diazo compounds are unparalleled.[2][19] The development of sophisticated chiral rhodium and copper catalysts has made this a powerful tool for asymmetric synthesis. However, the underlying hazards of diazo compounds mean this method is often avoided unless high enantiomeric excess is the primary goal and appropriate safety infrastructure is in place.

Visualization of Synthetic Pathways

Diagram 1: General Reaction Scheme

G reagent This compound enolate Zinc Enolate Intermediate reagent->enolate + Zn zinc Zinc (Zn) product Functionalized Spiro-Cyclopropane enolate->product electrophile Electrophile (e.g., R₂C=O) electrophile->product + Electrophile, then H₃O⁺ workup

Caption: Reaction pathway using this compound.

Diagram 2: Comparative Workflow

G cluster_0 This compound Method cluster_1 Simmons-Smith Method a1 Activate Zn a2 Form Enolate with Reagent a1->a2 a3 React with Electrophile a2->a3 a4 Aqueous Workup a3->a4 end Product a4->end b1 Prepare Zn-Cu Couple b2 Add CH₂I₂ to form Carbenoid b1->b2 b3 React with Alkene b2->b3 b4 Quench/Workup b3->b4 b4->end start Start start->a1 start->b1

Caption: High-level workflow comparison of key synthetic methods.

Field-Proven Experimental Protocols

Trustworthiness in synthesis relies on robust and reproducible protocols. The following are representative procedures. Note: These protocols are illustrative and should be adapted and optimized for specific substrates and scales. Always perform a thorough safety assessment before any experiment.

Protocol 1: Synthesis of a Spirocyclic Lactone via Reformatsky Reaction

This protocol describes the reaction of the zinc enolate derived from this compound with an aldehyde, followed by in-situ lactonization.

Materials:

  • This compound (1.2 equiv)

  • Zinc dust, activated (1.5 equiv)

  • Aldehyde substrate (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • 1M HCl solution

Procedure:

  • Activation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet is charged with zinc dust. The flask is heated gently under vacuum and cooled under a nitrogen atmosphere.

  • Initiation: Anhydrous THF is added, followed by a small crystal of iodine to activate the zinc surface (the color should fade).

  • Enolate Formation: A solution of this compound in THF is added dropwise to the stirred zinc suspension. The mixture is gently heated (e.g., 40-50 °C) to initiate the reaction, which is often indicated by a gentle reflux or warming. The mixture is stirred for 1-2 hours to ensure complete formation of the Reformatsky reagent.

  • Addition: The mixture is cooled to room temperature. A solution of the aldehyde substrate in THF is added dropwise. The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the aldehyde.

  • Workup & Lactonization: Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then acidified with 1M HCl to promote lactonization.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the target spiro-lactone.

Protocol 2: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol illustrates the diastereoselective cyclopropanation of an allylic alcohol using the Furukawa modification.

Materials:

  • Allylic alcohol substrate (1.0 equiv)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 equiv)

  • Diiodomethane (CH₂I₂) (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

Procedure:

  • Setup: A flame-dried round-bottom flask is charged with the allylic alcohol substrate and dissolved in anhydrous DCM under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Reagent Addition (Caution): Diethylzinc solution is added dropwise via syringe. The mixture is stirred for 20 minutes at 0 °C. Following this, diiodomethane is added dropwise. Caution: The reaction can be exothermic.

  • Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred overnight and monitored by TLC.

  • Quenching (Caution): The reaction is cooled back to 0 °C and quenched very slowly and carefully by the dropwise addition of saturated aqueous Rochelle's salt solution. Vigorous gas evolution may occur.

  • Extraction: The mixture is stirred vigorously for 1-2 hours until the layers become clear. The layers are separated, and the aqueous layer is extracted three times with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Conclusion and Strategic Recommendations

This compound is not a universal cyclopropanating agent but rather a specialized tool for the efficient construction of functionalized, spirocyclic systems.

  • Adopt For: Use this compound when the synthetic plan involves a convergent Reformatsky-type strategy to build complex spiro-cyclopropanes, particularly when a quaternary center is desired. Its value increases when the ester functionality can be leveraged in subsequent transformations.

  • Consider Alternatives For: For simple, stereospecific cyclopropanation of unfunctionalized or allylic alcohol-containing alkenes, the Simmons-Smith reaction and its variants remain the gold standard due to their reliability and predictable stereochemical outcomes.[10][12] When the highest possible enantioselectivity is the critical objective, transition-metal-catalyzed decomposition of diazo compounds, despite the handling challenges, offers the most powerful solution.

Ultimately, the optimal choice depends on a holistic analysis of the target molecule's structure, the required stereochemistry, the overall synthetic route, and the practical constraints of cost, safety, and scale. This guide serves as a foundational resource for making that informed, strategic decision.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-Bromocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 1-bromocyclopropanecarboxylate (CAS 96999-01-8). As a halogenated organic compound with inherent reactivity due to its strained cyclopropane ring, this chemical requires meticulous adherence to established safety and waste management procedures to protect laboratory personnel and ensure environmental compliance.[1][2] This guide is designed for trained researchers and drug development professionals, moving beyond simple instructions to explain the critical reasoning behind each procedural step.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the compound's chemical and toxicological properties. This compound is not merely another organic solvent; its classification as a halogenated, flammable, and reactive substance dictates its entire waste lifecycle.

Chemical and Physical Properties Summary

PropertyValue
Molecular Formula C₅H₇BrO₂[3][4]
Molecular Weight 179.01 g/mol [3]
Appearance Colorless to pale yellow liquid[4][5]
Boiling Point Approximately 151°C[5][6]
Flash Point Approximately 45°C[5][6]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water[4][5]

Core Hazards and Disposal Implications:

  • Halogenated Compound : As an organobromine compound, it is classified as a halogenated organic waste .[4][7] This is the most critical factor for disposal. Halogenated wastes cannot be recycled through fuel blending and require high-temperature incineration to prevent the formation of dioxins and other highly toxic byproducts.[7][8] Co-mingling this waste with non-halogenated solvents will render the entire container a halogenated waste, significantly increasing disposal costs and complexity.[7][9]

  • Flammability : With a flash point of approximately 45°C, it is a flammable liquid (GHS H226).[3][5][6] Vapors can form explosive mixtures with air. All waste containers must be stored away from heat, sparks, and open flames.[10]

  • Toxicity and Irritation : The compound is harmful if swallowed (H302), causes skin irritation (H315), can cause serious eye damage (H318), and may cause respiratory irritation (H335).[3] These health hazards necessitate stringent personal protective equipment (PPE) protocols during handling of both the pure substance and its waste products.

  • Reactivity : The three-membered cyclopropane ring possesses significant ring strain, which can lead to unpredictable reactivity, particularly under non-controlled conditions.[1] While standard laboratory use is established, attempting to neutralize or "deactivate" this compound without a validated protocol is strongly discouraged. Disposal should focus on safe collection and segregation, not on chemical alteration.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling waste, ensure all safety measures are in place. These protocols are non-negotiable and form the foundation of a self-validating safety system.

  • Engineering Controls : All handling of this compound and its waste, including transfers to waste containers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5][11] Ensure eyewash stations and safety showers are unobstructed and immediately accessible.[10][12]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash-resistant safety goggles are mandatory.[5]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. If contamination occurs, remove and replace gloves immediately.[1]

    • Body Protection : A flame-resistant laboratory coat and closed-toe shoes are required at all times.[1]

Standard Operating Procedure for Waste Collection & Segregation

This section provides the direct, step-by-step methodology for waste handling. The primary goal is not chemical treatment but the safe and compliant segregation of the hazardous waste stream.

Step 1: Container Selection and Preparation

  • Select a clean, dry, and chemically compatible waste container. UN-approved containers provided by your institution's Environmental Health & Safety (EHS) department are required.[7]

  • The container must have a secure, threaded screw-top cap to prevent leaks and vapor escape.[1][7]

  • Ensure the container is designated exclusively for halogenated organic liquid waste .

Step 2: Waste Labeling

  • The waste container must be labeled before the first drop of waste is added .[1][9]

  • The label must include:

    • The words "Hazardous Waste ".[1][13]

    • The full chemical name: "Waste this compound ". Do not use abbreviations.[9]

    • If in a solvent mixture, list all components with approximate percentages.[1]

    • The relevant hazard pictograms (e.g., Flammable, Corrosive, Health Hazard).[3]

Step 3: Waste Segregation and Accumulation

  • Carefully transfer the waste into the prepared, labeled container inside a fume hood.

  • Crucially, DO NOT mix this waste with:

    • Non-halogenated organic waste (e.g., acetone, hexanes, methanol).[7][14]

    • Strong acids or bases.[1][13]

    • Strong oxidizing or reducing agents.[1]

    • Aqueous waste or solutions containing heavy metals.[13]

  • Keep the waste container tightly closed at all times, except when actively adding waste.[1][13][15]

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[1]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated and marked SAA within the laboratory.[15]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is cool, dry, and well-ventilated, away from ignition sources.[2]

  • Use secondary containment (such as a chemical-resistant tray) to capture any potential leaks.[1]

Step 5: Arranging for Final Disposal

  • Once the container is full (or waste is no longer being generated), contact your institution's EHS department to schedule a waste pickup.[1][15]

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or tagging system.[1] EHS is responsible for the transport and ultimate disposal at a licensed hazardous waste facility, typically via incineration.[7]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for correctly segregating waste containing this compound.

DisposalWorkflow start Waste Containing This compound Generated is_liquid Is the waste primarily liquid? start->is_liquid is_halogenated Is it mixed with other halogenated organics (e.g., DCM, Chloroform)? is_liquid->is_halogenated Yes solid_waste Dispose as Solid Chemical Waste (Halogenated) is_liquid->solid_waste No (e.g., contaminated silica, paper) is_non_halogenated Is it mixed with non-halogenated organics (e.g., Acetone, Hexanes)? is_halogenated->is_non_halogenated No (Pure or only with other halogenated solvents) is_halogenated->is_non_halogenated Yes halo_liquid Collect in dedicated HALOGENATED Organic Liquid Waste Container is_non_halogenated->halo_liquid No improper_mixing CRITICAL ERROR: Container is now fully HALOGENATED waste. Label accordingly and notify EHS. is_non_halogenated->improper_mixing Yes

Caption: Decision workflow for proper segregation of waste.

Regulatory Framework

All disposal procedures must comply with federal and local regulations. The primary governing frameworks in the United States are:

  • Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" approach).[16][17][18] this compound waste falls under these regulations due to its ignitability and composition.

  • Occupational Safety and Health Administration (OSHA) : OSHA standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Laboratory Standard (29 CFR 1910.1450), mandate worker safety, training, and the provision of information (like Safety Data Sheets) regarding hazardous chemicals in the workplace.[19][20]

By adhering to the protocols outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also in full compliance with these critical regulations, thereby safeguarding our environment.

References

A Comprehensive Guide to the Safe Handling of Methyl 1-Bromocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Methyl 1-Bromocyclopropanecarboxylate. The information herein is synthesized from established safety data for analogous compounds and general best practices for handling reactive brominated organic esters. The objective is to furnish a procedural framework that ensures the safety of laboratory personnel and the integrity of the research environment.

Understanding the Hazard Profile of this compound

This compound is a flammable liquid and vapor that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Due to the presence of the bromine atom, it is crucial to handle this compound with the appropriate precautions to avoid adverse health effects and ensure laboratory safety.

Hazard ClassificationDescriptionGHS Pictograms
Flammable Liquid The vapor can ignite, posing a fire risk.[1]🔥
Acute Toxicity (Oral) Harmful if ingested.[1]
Skin Corrosion/Irritation Causes skin irritation upon contact.[1]
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.[1]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes.[2] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing or vigorous reaction.[2]
Hand Protection Wear appropriate chemical-resistant gloves.[2] Given the nature of the compound, nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, consider thicker, more robust gloves and always consult the manufacturer's compatibility chart.[2]
Body Protection A flame-resistant lab coat should be worn and kept fastened to protect against splashes and potential fire hazards.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[2]

Operational Protocols: From Benchtop to Disposal

The following procedural guidelines are designed to provide a clear, step-by-step approach to the safe handling and disposal of this compound.

Prudent Handling and Storage

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Ensure proper ventilation Inspect Chemical Container Inspect Chemical Container Don PPE->Inspect Chemical Container Check for damage Dispense Chemical Dispense Chemical Inspect Chemical Container->Dispense Chemical Proceed with caution Perform Reaction Perform Reaction Dispense Chemical->Perform Reaction Use appropriate glassware Close Container Close Container Perform Reaction->Close Container Immediately after use Decontaminate Work Area Decontaminate Work Area Close Container->Decontaminate Work Area Clean all surfaces Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Follow proper removal sequence Wash Hands Wash Hands Doff PPE->Wash Hands Thoroughly with soap and water

Caption: A stepwise workflow for the safe handling of this compound.

Storage Requirements:

  • Temperature: Store in a refrigerator.

  • Environment: Keep in a dry, cool, and well-ventilated area.[4]

  • Container: The container should be kept tightly closed.[4]

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[5][6]

Accidental Release and Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol:

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Immediate action Alert Others Alert Others Evacuate Area->Alert Others Inform nearby personnel Don Appropriate PPE Don Appropriate PPE Alert Others->Don Appropriate PPE If safe to do so Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Prevent spreading Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material e.g., sand, vermiculite Collect Waste Collect Waste Absorb with Inert Material->Collect Waste Use spark-proof tools Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Wash with soap and water Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Follow hazardous waste procedures

Caption: A flowchart outlining the appropriate response to a spill of this compound.

Detailed Spill Cleanup Steps:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protection: Don the appropriate PPE as outlined in Section 2.

  • Containment: If the spill is large, contain it with a commercial spill sock or other appropriate barrier.

  • Absorption: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial absorbent.[5][6]

  • Collection: Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[5][6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste in accordance with institutional and local regulations.[5]

First Aid Measures

In the case of exposure, immediate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][7]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Disposal Plan

Proper disposal of this compound and any associated contaminated materials is a legal and ethical responsibility to protect the environment and public health.

Waste Management Protocol:

  • Waste Segregation: Collect all waste containing this compound, including contaminated absorbents and PPE, in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[8][9] Chemical waste generators must adhere to local, regional, and national regulations for complete and accurate classification and disposal.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.